Product packaging for LEO 39652(Cat. No.:)

LEO 39652

Cat. No.: B8144546
M. Wt: 421.4 g/mol
InChI Key: LUUUHUYQTLUIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LEO 39652 is a novel, potent "dual-soft" phosphodiesterase 4 (PDE4) inhibitor specifically designed for topical investigative applications, particularly in the context of atopic dermatitis and related inflammatory skin conditions. Its core research value lies in its innovative "dual-soft" design, which incorporates ester functionalities that ensure the compound remains stable and active in the skin but is rapidly inactivated upon entry into the systemic circulation, both in blood and by the liver. This mechanism is intended to maximize local exposure at the target organ while minimizing systemic side effects, a significant advantage in preclinical research. This compound exhibits potent inhibitory activity against all PDE4 enzyme isoforms, with IC50 values of 1.2 nM for PDE4A, 1.2 nM for PDE4B, 3.0 nM for PDE4C, and 3.8 nM for PDE4D. Furthermore, it demonstrates robust functional activity by inhibiting TNF-α release with an IC50 of 6.0 nM. Preclinical pharmacokinetic studies confirm that this compound achieves and maintains high, therapeutically relevant concentrations in the skin for over 24 hours, ensuring full target engagement, while being rapidly cleared from the systemic circulation. This product is represented by CAS Number 1445656-91-6 and has a molecular formula of C23H23N3O5. This compound is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O5 B8144546 LEO 39652

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUHUYQTLUIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 39652 is a novel, high-potency phosphodiesterase 4 (PDE4) inhibitor designed as a "dual-soft" topical agent for the treatment of atopic dermatitis. Its mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downregulation of inflammatory responses. Despite demonstrating high enzymatic potency, this compound failed to show clinical efficacy. This has been attributed to insufficient drug availability at the target site within the skin, resulting in a lack of target engagement. This guide provides a detailed overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visualizations of the key pathways.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

This compound functions as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory cascade is the intended therapeutic mechanism for alleviating the symptoms of atopic dermatitis.

The "dual-soft" design of this compound was intended to create a drug that is highly active at the site of application (the skin) but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PDE4A1.2[1]
PDE4B1.2[1]
PDE4C3.0[1]
PDE4D3.8[1]
TNF-α release (LPS-induced in human PBMCs)6.0[1]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

LEO39652_Pathway cluster_cell Inflammatory Cell LEO39652 This compound PDE4 PDE4 LEO39652->PDE4 Inhibition cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis Catalyzes cAMP cAMP cAMP_hydrolysis->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_clinical Clinical Trial Enzyme_Assay PDE4 Enzymatic Assay (IC50 Determination) Potency Potency Enzyme_Assay->Potency Cell_Assay Human PBMC Culture (TNF-α Release Assay) Anti_Inflammatory_Effect Anti_Inflammatory_Effect Cell_Assay->Anti_Inflammatory_Effect Target_Engagement Target_Engagement Potency->Target_Engagement Anti_Inflammatory_Effect->Target_Engagement Skin_Explants Human Skin Explants cAMP_Measurement cAMP Level Measurement Skin_Explants->cAMP_Measurement cAMP_Measurement->Target_Engagement Clinical_Outcome Clinical_Outcome Target_Engagement->Clinical_Outcome AD_Patients Atopic Dermatitis Patients Efficacy_Assessment Clinical Efficacy Assessment AD_Patients->Efficacy_Assessment Efficacy_Assessment->Clinical_Outcome

References

LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 39652 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis.[1] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be metabolically labile, leading to rapid inactivation upon entering systemic circulation.[1][2] Preclinical studies have demonstrated its high potency against PDE4 subtypes and its ability to inhibit the release of the pro-inflammatory cytokine TNF-α. A Phase I clinical trial has been conducted to evaluate its safety, tolerability, and pharmacokinetics.

Introduction to this compound

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of pro-inflammatory mediators.

This compound, also known as isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[3][4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a small molecule inhibitor of PDE4.[1] Its "dual-soft" design incorporates two metabolically susceptible ester groups, rendering it prone to rapid hydrolysis and inactivation by esterases in the blood and liver.[1][2] This innovative approach aims to confine the drug's activity primarily to the site of application—the skin—thereby offering a potentially wider therapeutic window compared to systemically active PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and emesis.

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, PKA can suppress the activity of the pro-inflammatory transcription factor NF-κB. The overall effect is a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines.

Below is a diagram illustrating the signaling pathway of PDE4 inhibition.

PDE4_Inhibition_Pathway cluster_cell Immune Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_stimuli->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades LEO_39652 This compound LEO_39652->PDE4 inhibits NF_kB_inhibition Inhibition of NF-κB Pathway PKA->NF_kB_inhibition leads to CREB_activation Activation of CREB Pathway PKA->CREB_activation leads to Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB_inhibition->Pro_inflammatory_cytokines reduces production of Anti_inflammatory_cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB_activation->Anti_inflammatory_cytokines increases production of

Caption: Signaling pathway of this compound via PDE4 inhibition.

Quantitative Data

The following tables summarize the in vitro potency of this compound against various PDE4 subtypes and its effect on TNF-α release.

Table 1: In Vitro Potency of this compound against PDE4 Subtypes

PDE4 SubtypeIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8

Data sourced from publicly available abstracts.

Table 2: Inhibition of TNF-α Release by this compound

AssayIC50 (nM)
TNF-α release6.0

Data sourced from publicly available abstracts.

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and other preclinical experiments are proprietary and not publicly available in their entirety. The following are generalized descriptions based on standard pharmacological assays.

Determination of PDE4 Inhibitory Activity (IC50):

The enzymatic activity of recombinant human PDE4 subtypes (A, B, C, and D) would be assayed using a standard method, such as the two-step radioenzymatic procedure. This typically involves:

  • Incubation of the PDE4 enzyme with a radiolabeled cAMP substrate in the presence of varying concentrations of this compound.

  • Termination of the reaction and conversion of the resulting radiolabeled 5'-AMP to adenosine by a nucleotidase.

  • Separation of the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography.

  • Quantification of the radioactivity of the adenosine product to determine the enzymatic activity.

  • IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs):

The effect of this compound on the release of TNF-α from human PBMCs would be assessed as follows:

  • Isolation of PBMCs from the whole blood of healthy donors using density gradient centrifugation.

  • Pre-incubation of the isolated PBMCs with various concentrations of this compound.

  • Stimulation of the PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.

  • Collection of the cell culture supernatants after a defined incubation period.

  • Quantification of the TNF-α concentration in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation of the IC50 value based on the dose-dependent inhibition of TNF-α release.

Clinical Development

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream.

Clinical Trial Identifier: EudraCT Number 2013-000070-30.

Study Design: The trial was designed to assess the safety and pharmacokinetic profile of topically applied this compound in both healthy male subjects and male subjects with atopic dermatitis. The study likely involved the application of different concentrations of this compound cream to defined areas of the skin, with subsequent monitoring for local and systemic adverse events and measurement of drug concentrations in biological samples (e.g., plasma, skin biopsies).

Detailed protocol and results for this clinical trial are not publicly available.

Below is a conceptual workflow for a first-in-human topical drug clinical trial.

Clinical_Trial_Workflow cluster_workflow Phase I Clinical Trial Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Vehicle) Screening->Randomization Dosing Single Ascending Dose Application Randomization->Dosing Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Conceptual workflow of a Phase I clinical trial for a topical drug.

Conclusion

This compound represents a promising therapeutic candidate for atopic dermatitis, employing an innovative "dual-soft" drug design to potentially improve the safety profile of PDE4 inhibitors. Its high in vitro potency and targeted topical delivery make it a subject of significant interest for dermatological drug development. Further disclosure of clinical trial data will be crucial in fully evaluating its therapeutic potential.

References

LEO 39652: A Technical Overview of a Novel Dual-Soft Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD).[1] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be stable in the skin but susceptible to rapid inactivation through hydrolysis by enzymes present in the blood and liver.[1] The primary metabolites of this compound are inactive.[2] This technical guide provides a comprehensive overview of the available preclinical data and the foundational science of this compound.

Mechanism of Action: Targeting Inflammation in Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by elevated levels of cyclic adenosine monophosphate (cAMP)-degrading enzymes, particularly PDE4, in immune cells.[1] PDE4 enzymes hydrolyze cAMP, a critical second messenger that modulates the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1] This ultimately reduces the inflammatory cascade that drives the signs and symptoms of atopic dermatitis.

Signaling Pathway of this compound

LEO_39652_Mechanism cluster_extracellular Extracellular cluster_cell Inflammatory Cell (e.g., T-cell, Monocyte) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates Inflammatory\nResponse Inflammatory Response cAMP->Inflammatory\nResponse Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP to CREB CREB PKA->CREB Activates Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse LEO_39652 This compound LEO_39652->PDE4 Inhibits

Caption: Mechanism of action of this compound in an inflammatory cell.

Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against the four PDE4 subtypes and effectively suppresses TNF-α release from human peripheral blood mononuclear cells (PBMCs).

TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release6.0
Data sourced from MedchemExpress.[1]
Pharmacokinetics

The "dual-soft" nature of this compound is evident in its pharmacokinetic profile, characterized by rapid systemic clearance in animal models. This design feature is intended to minimize the risk of systemic side effects commonly associated with oral PDE4 inhibitors.

SpeciesRoute of AdministrationTotal Clearance (mL/min/kg)
RatsIntravenous930
MinipigsIntravenous200
MonkeysIntravenous300
Data sourced from MedchemExpress.[1]
Metabolism

This compound is metabolized via hydrolysis of its lactone ring and isopropyl ester moiety.[2] Crucially, the resulting metabolites are inactive, further contributing to the favorable safety profile of this topical agent.[2]

LEO_39652_Metabolism LEO_39652 This compound (Active) Metabolite_1 Inactive Metabolite (Lactone Hydrolysis) LEO_39652->Metabolite_1 Blood/Liver Esterases Metabolite_2 Inactive Metabolite (Ester Hydrolysis) LEO_39652->Metabolite_2 Blood/Liver Esterases Metabolite_3 Inactive Metabolite (Dual Hydrolysis) LEO_39652->Metabolite_3 Blood/Liver Esterases

Caption: Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have been described in the primary scientific literature. Below are generalized outlines based on standard methodologies in the field.

PDE4 Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a PDE4 enzyme by 50% (IC50).

PDE4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Substrate (cAMP), and This compound dilutions Incubate Incubate this compound with PDE4 enzyme Prepare_Reagents->Incubate Prepare_Enzyme Dilute recombinant human PDE4 subtypes (A, B, C, D) Prepare_Enzyme->Incubate Add_Substrate Initiate reaction by adding cAMP Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction Incubate_Reaction->Stop_Reaction Detect_Product Quantify remaining cAMP or generated AMP Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC50 values Detect_Product->Calculate_IC50

Caption: General workflow for a PDE4 inhibition assay.

TNF-α Release Assay from Human PBMCs (General Protocol)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

TNFa_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Plate_Cells Plate PBMCs in culture medium Isolate_PBMCs->Plate_Cells Pre-incubate Pre-incubate cells with This compound dilutions Plate_Cells->Pre-incubate Stimulate Stimulate cells with LPS to induce TNF-α release Pre-incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_TNFa Quantify TNF-α levels (e.g., by ELISA) Collect_Supernatant->Measure_TNFa Calculate_IC50 Calculate IC50 for TNF-α inhibition Measure_TNFa->Calculate_IC50

Caption: General workflow for a TNF-α release assay.

Clinical Development

This compound has undergone early clinical evaluation. A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of this compound in male subjects with atopic dermatitis and in healthy male subjects.[3] The clinical trial identifier for this study is NCT01892525. Detailed results from this study have not been made publicly available in peer-reviewed literature at the time of this writing.

Conclusion

This compound is a potent, dual-soft PDE4 inhibitor with a preclinical profile that supports its development as a topical treatment for atopic dermatitis. Its mechanism of action directly targets the underlying inflammation in the skin, while its rapid systemic clearance is designed to offer a favorable safety profile. Further publication of clinical trial data will be crucial in fully elucidating the therapeutic potential of this compound.

References

LEO 39652: A Technical Whitepaper on a "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD). It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental methodologies employed in its evaluation.

Core Concept: The "Dual-Soft" Drug Design

This compound was engineered as a "dual-soft" drug. This design strategy aims to create a potent therapeutic agent that is highly active at the target site (the skin) but is rapidly metabolized into inactive forms upon entering systemic circulation.[1][2][3] This approach is intended to minimize the systemic side effects commonly associated with PDE4 inhibitors, such as nausea and vomiting.

The "dual-soft" nature of this compound is achieved through the incorporation of two ester functionalities in its chemical structure. These esters are designed to be stable within the skin but are susceptible to rapid hydrolysis by esterases present in the blood and liver, leading to the formation of inactive metabolites.[1][2]

Mechanism of Action

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a second messenger that downregulates inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby reducing the inflammatory response in the skin.[1][2]

cluster_cell Inflammatory Cell cluster_circulation Systemic Circulation LEO39652 This compound PDE4 PDE4 LEO39652->PDE4 Inhibits Inactive_Metabolites Inactive Metabolites LEO39652->Inactive_Metabolites Metabolized by Esterases cAMP cAMP PDE4->cAMP Degrades Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) cAMP->Proinflammatory_Cytokines Inhibits production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency

This compound demonstrated potent inhibitory activity against PDE4 enzymes and the release of TNF-α from human peripheral blood mononuclear cells (PBMCs).

TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release (human PBMCs)6.0

Data sourced from MedchemExpress.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicated high systemic clearance of this compound, consistent with its "dual-soft" design.

SpeciesRoute of AdministrationTotal Clearance (mL/min/kg)
RatsIntravenous930
MinipigsIntravenous200
MonkeysIntravenous300

Data sourced from MedchemExpress.[2]

Human Skin Explant Study

Despite high concentrations in skin biopsies, this compound showed poor availability in the dermal interstitial fluid (dISF), the presumed site of action. This was accompanied by a lack of target engagement, as evidenced by no increase in cAMP levels.

CompoundDermal Interstitial Fluid (dISF) Concentration (nM)cAMP Levels in Skin Biopsies
This compound 33No evidence of target engagement
LEO 29102 (comparator PDE4 inhibitor)2100Elevated

Data from a study on barrier-impaired human skin explants.[1]

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols from the primary research publication by Larsen et al. (2020) were not publicly available. The following protocols are based on standard methodologies for these types of assays.

PDE4 Inhibition Assay (Generalized Protocol)
  • Enzyme and Substrate Preparation : Recombinant human PDE4 subtypes (A, B, C, and D) are used. The fluorescently labeled cAMP derivative, such as FAM-cAMP, serves as the substrate.

  • Compound Dilution : this compound is serially diluted in an appropriate buffer (e.g., Tris-HCl) containing a low percentage of DMSO.

  • Assay Reaction : The PDE4 enzyme is pre-incubated with the diluted this compound or vehicle control in a microplate well. The reaction is initiated by the addition of the cAMP substrate.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection : The amount of hydrolyzed substrate is quantified. This can be done using various methods, such as fluorescence polarization (FP) or TR-FRET. In an FP assay, a binding agent that selectively binds to the hydrolyzed product (e.g., AMP) is added, causing a change in the polarization of the fluorescent signal.

  • Data Analysis : The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human PBMCs (Generalized Protocol)
  • PBMC Isolation : Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding : PBMCs are seeded in a 96-well culture plate at a specific density (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., RPMI-1640).

  • Compound Treatment : Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Stimulation : TNF-α release is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation : The plates are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection : The cell culture supernatants are collected after centrifugation to pellet the cells.

  • TNF-α Quantification : The concentration of TNF-α in the supernatants is measured using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis : The IC50 value for TNF-α inhibition is determined from the concentration-response curve.

Human Skin Explant Culture and Analysis (Generalized Protocol)
  • Skin Procurement and Preparation : Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent. The skin is defatted, and explants of a specific diameter (e.g., 8 mm) are prepared using a biopsy punch.

  • Explant Culture : The skin explants are cultured at the air-liquid interface on a porous membrane (e.g., in a Transwell insert) in a specialized culture medium.

  • Topical Application : A formulation containing this compound or a vehicle control is applied topically to the epidermal surface of the skin explants.

  • Sample Collection : At various time points, dermal interstitial fluid (dISF) can be sampled using techniques like open-flow microperfusion. Skin biopsies are also collected.

  • Drug Concentration Analysis : The concentration of this compound in the dISF and homogenized skin biopsies is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • cAMP Measurement : To assess target engagement, skin biopsies are homogenized in a suitable buffer, and the intracellular cAMP levels are quantified using a commercial cAMP immunoassay kit (e.g., ELISA or HTRF-based assay).

Visualizations

LEO39652_Skin This compound (in skin) Therapeutic_Effect Therapeutic Effect (PDE4 inhibition) LEO39652_Skin->Therapeutic_Effect Stable LEO39652_Blood This compound (in blood/liver) Esterases Esterases LEO39652_Blood->Esterases Rapidly hydrolyzed by Inactive_Metabolites Inactive Metabolites Esterases->Inactive_Metabolites Reduced_Side_Effects Reduced Systemic Side Effects Inactive_Metabolites->Reduced_Side_Effects

Caption: The "Dual-Soft" drug concept of this compound.

cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development PDE4_Assay PDE4 Inhibition Assay (IC50 determination) TNFa_Assay TNF-α Release Assay (Functional potency) PDE4_Assay->TNFa_Assay PK_Studies Pharmacokinetic Studies (Animal models) TNFa_Assay->PK_Studies Skin_Explant Human Skin Explant Study (Target engagement) PK_Studies->Skin_Explant Phase1 Phase I Clinical Trial (Safety and Tolerability) Skin_Explant->Phase1

Caption: Generalized experimental workflow for this compound evaluation.

Summary and Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Preclinical studies demonstrated its intended rapid systemic clearance. However, despite high concentrations within skin tissue, the compound failed to achieve sufficient concentrations in the dermal interstitial fluid to engage its target, PDE4, and elicit a pharmacological response in a human skin explant model.[1] This lack of target engagement at the site of action is the likely reason for its reported lack of clinical efficacy. The case of this compound highlights the critical importance of understanding drug distribution within the complex microenvironment of the skin for the successful development of topical dermatological therapies.

References

In-Depth Technical Guide: LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

LEO 39652 is a novel, potent, and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis. Its chemical structure is Isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate. The "dual-soft" designation refers to its design, which incorporates two ester groups that are susceptible to hydrolysis by esterases in the blood and liver. This mechanism is intended to lead to rapid systemic clearance of the drug, thereby minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors, while maintaining high concentrations in the skin upon topical application.

Chemical Structure:

  • IUPAC Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate[2]

  • SMILES Code: O=C(C1(C2=NN3C(C4=CC5=C(C(OC5)=O)C=C4)=CC=C(OC)C3=N2)CC1)OCC(C)C[2]

  • Chemical Formula: C₂₃H₂₃N₃O₅[2]

  • Molecular Weight: 421.45 g/mol [2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators. A primary consequence of this pathway is the inhibition of tumor necrosis factor-alpha (TNF-α) release from inflammatory cells, such as human peripheral blood mononuclear cells (PBMCs). TNF-α is a major cytokine implicated in the pathogenesis of atopic dermatitis.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell LEO_39652 This compound PDE4 PDE4 LEO_39652->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts Inflammatory_Mediators Inflammatory Mediators PKA->Inflammatory_Mediators Inhibits TNF_alpha TNF-α Inflammatory_Mediators->TNF_alpha Leads to release of Inflammation Inflammation TNF_alpha->Inflammation

Figure 1: this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

PDE4 SubtypeIC₅₀ (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
Table 1: In vitro inhibitory activity of this compound against human PDE4 subtypes.
AssayIC₅₀ (nM)
LPS-induced TNF-α release in human PBMCs6.0
Table 2: In vitro anti-inflammatory activity of this compound.
SpeciesRouteDoseSystemic Clearance
RatIntravenous0.5 mg/kg55 mL/min/kg
Göttingen MinipigIntravenous0.5 mg/kg49 mL/min/kg
Table 3: In vivo pharmacokinetic parameters of this compound.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against the different PDE4 subtypes.

PDE4_Assay_Workflow Start Start: Prepare Reagents Dispense_Compound Dispense serial dilutions of this compound into a 96-well plate. Start->Dispense_Compound Add_Enzyme Add recombinant human PDE4 subtype (A, B, C, or D) to each well. Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate for 10 minutes at room temperature. Add_Enzyme->Pre_incubation Add_Substrate Add cAMP substrate to initiate the reaction. Pre_incubation->Add_Substrate Incubation Incubate for a defined period at 37°C. Add_Substrate->Incubation Stop_Reaction Stop the reaction. Incubation->Stop_Reaction Measure_Signal Measure the remaining cAMP levels (e.g., using a fluorescence-based assay). Stop_Reaction->Measure_Signal Data_Analysis Calculate IC₅₀ values by fitting the data to a dose-response curve. Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 2: PDE4 Enzyme Inhibition Assay Workflow.

Detailed Methodology:

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions were prepared.

  • Assay Plate Preparation: The serially diluted compound was dispensed into a 96-well microtiter plate.

  • Enzyme Addition: Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme was added to the wells containing the compound.

  • Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, cyclic adenosine monophosphate (cAMP).

  • Incubation: The reaction was allowed to proceed for a specified time at 37°C.

  • Reaction Termination: The reaction was terminated by the addition of a stop reagent.

  • Signal Detection: The amount of remaining cAMP was quantified using a competitive immunoassay, often employing a fluorescent tracer.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

LPS-Induced TNF-α Release Assay in Human PBMCs

This protocol describes the method to assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α secretion from stimulated human immune cells.

PBMC_Assay_Workflow Start Start: Isolate PBMCs Seed_Cells Seed PBMCs into a 96-well plate. Start->Seed_Cells Add_Compound Add varying concentrations of this compound. Seed_Cells->Add_Compound Pre_incubation Pre-incubate for 30 minutes at 37°C. Add_Compound->Pre_incubation Stimulate_Cells Stimulate cells with Lipopolysaccharide (LPS). Pre_incubation->Stimulate_Cells Incubation Incubate for 18-24 hours at 37°C. Stimulate_Cells->Incubation Collect_Supernatant Collect the cell culture supernatant. Incubation->Collect_Supernatant Measure_TNF Measure TNF-α concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Collect_Supernatant->Measure_TNF Data_Analysis Calculate IC₅₀ values for TNF-α inhibition. Measure_TNF->Data_Analysis End End Data_Analysis->End

Figure 3: TNF-α Release Assay Workflow.

Detailed Methodology:

  • PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: The isolated PBMCs were seeded into 96-well cell culture plates at a specific density.

  • Compound Addition: this compound, at various concentrations, was added to the wells containing the PBMCs.

  • Pre-incubation: The cells were pre-incubated with the compound for 30 minutes at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Stimulation: To induce an inflammatory response, Lipopolysaccharide (LPS) was added to the wells.

  • Incubation: The plates were incubated for 18-24 hours at 37°C to allow for cytokine production and release.

  • Supernatant Collection: After incubation, the cell culture supernatant was carefully collected from each well.

  • TNF-α Quantification: The concentration of TNF-α in the collected supernatants was determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value for the inhibition of TNF-α release was calculated by analyzing the dose-response relationship.

In Vivo Pharmacokinetic Study in Göttingen Minipigs

This protocol provides an overview of the experimental design for assessing the systemic clearance of this compound following intravenous administration in Göttingen minipigs, a relevant animal model for dermatological research.

PK_Study_Workflow Start Start: Acclimatize Animals Dose_Administration Administer this compound intravenously (e.g., via ear vein) at a defined dose. Start->Dose_Administration Blood_Sampling Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h). Dose_Administration->Blood_Sampling Plasma_Preparation Process blood samples to obtain plasma. Blood_Sampling->Plasma_Preparation Bioanalysis Quantify the concentration of this compound in plasma samples using LC-MS/MS. Plasma_Preparation->Bioanalysis PK_Analysis Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and half-life. Bioanalysis->PK_Analysis End End PK_Analysis->End

Figure 4: Pharmacokinetic Study Workflow.

Detailed Methodology:

  • Animal Model: Male Göttingen minipigs were used for the study. The animals were acclimatized to the laboratory conditions before the experiment.

  • Dose Administration: this compound, formulated in a suitable vehicle, was administered as a single intravenous bolus dose, typically into an ear vein.

  • Blood Sampling: Blood samples were collected from a catheter placed in a contralateral vein at multiple time points post-dosing (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: The collected blood samples were centrifuged to separate the plasma, which was then stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including systemic clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

References

LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.

Introduction: The "Dual-Soft" Drug Design Philosophy

This compound is a testament to the innovative "dual-soft" drug design strategy, aimed at maximizing therapeutic efficacy at the target site—the skin—while minimizing systemic side effects.[1][2][3] This is achieved by engineering ester functionalities into the molecular structure, which are susceptible to rapid hydrolysis by esterases present in both the bloodstream and the liver.[1][2][3] This metabolic inactivation yields metabolites with significantly reduced or no pharmacological activity, thereby reducing the potential for systemic adverse events commonly associated with PDE4 inhibitors.[1]

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This, in turn, downregulates the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and upregulates anti-inflammatory cytokines.

PDE4 Signaling Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor binds Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces ATP ATP ATP->Adenylate Cyclase substrate PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 substrate Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) PKA->Transcription Factors (e.g., NF-κB) inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines PKA->Anti-inflammatory Cytokines promotes transcription AMP AMP PDE4->AMP hydrolyzes to Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokines (e.g., TNF-α) promotes transcription This compound This compound This compound->PDE4 inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP levels and a subsequent reduction in pro-inflammatory cytokine production.

Quantitative Data Summary

In Vitro Potency
TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release (human PBMCs)6.0
Data sourced from MedchemExpress.[4]
Preclinical Pharmacokinetics (Intravenous Administration)
SpeciesDose (mg/kg)Total Clearance (mL/min/kg)
Rat0.075930
Minipig0.5200
Monkey2.0300
Data sourced from MedchemExpress.[4]
Ex Vivo Human Skin Explant Study
CompoundDermal Interstitial Fluid Concentration (Barrier Impaired Skin)Target Engagement (cAMP Levels)
This compound 33 nMNo evidence of target engagement
LEO 291022100 nMElevated cAMP levels observed
Data from a comparative study with LEO 29102, another PDE4 inhibitor.[1]

Experimental Protocols

PDE4 Inhibition Assay (IMAP® TR-FRET)

This assay quantifies the inhibitory effect of this compound on PDE4 enzyme activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

PDE4 Inhibition Assay Workflow Start Recombinant PDE4 Enzyme Recombinant PDE4 Enzyme Start->Recombinant PDE4 Enzyme Incubation Incubation Recombinant PDE4 Enzyme->Incubation Fluorescently Labeled cAMP Substrate Fluorescently Labeled cAMP Substrate Fluorescently Labeled cAMP Substrate->Incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubation Addition of IMAP Binding Solution Addition of IMAP Binding Solution Incubation->Addition of IMAP Binding Solution Binding of Phosphorylated Substrate to Nanoparticles Binding of Phosphorylated Substrate to Nanoparticles Addition of IMAP Binding Solution->Binding of Phosphorylated Substrate to Nanoparticles TR-FRET Signal Measurement TR-FRET Signal Measurement Binding of Phosphorylated Substrate to Nanoparticles->TR-FRET Signal Measurement Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) TR-FRET Signal Measurement->Data Analysis (IC50 Calculation) End Data Analysis (IC50 Calculation)->End

Caption: Workflow for determining the in vitro potency of this compound against PDE4 enzymes.

Methodology:

  • Reaction Setup: Recombinant human PDE4 isoenzymes (A, B, C, and D) are incubated with a fluorescently labeled cAMP substrate in an appropriate assay buffer.

  • Compound Addition: this compound is added at varying concentrations to the reaction mixture.

  • Enzymatic Reaction: The mixture is incubated to allow for the enzymatic hydrolysis of the cAMP substrate by PDE4.

  • Detection: An IMAP® (Immobilized Metal Affinity for Phosphochemicals) binding solution containing trivalent metal-containing nanoparticles is added. These nanoparticles bind to the phosphate group of the hydrolyzed substrate.

  • Signal Generation: A terbium-labeled donor molecule on the nanoparticles comes into close proximity with the fluorescent label on the bound hydrolyzed substrate, resulting in a TR-FRET signal.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader. The signal intensity is directly proportional to the PDE4 activity.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

TNF-α Release Assay in Human PBMCs

This cellular assay assesses the functional consequence of PDE4 inhibition by measuring the reduction in TNF-α secretion from stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Compound Pre-incubation: this compound is added to the cell cultures at various concentrations and pre-incubated.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

  • Incubation: The stimulated cells are incubated for a defined period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • IC50 Calculation: The IC50 value, representing the concentration of this compound required to inhibit 50% of the TNF-α release, is determined.

In Vitro Metabolism Studies

These studies are designed to evaluate the metabolic stability of this compound in the presence of liver and plasma enzymes, a key aspect of its "dual-soft" nature.

In Vitro Metabolism Workflow cluster_matrices Biological Matrices Start This compound This compound Start->this compound Incubation at 37°C Incubation at 37°C This compound->Incubation at 37°C Liver Microsomes + NADPH Liver Microsomes + NADPH Liver Microsomes + NADPH->Incubation at 37°C Plasma Plasma Plasma->Incubation at 37°C Time-point Sampling Time-point Sampling Incubation at 37°C->Time-point Sampling Quenching of Reaction Quenching of Reaction Time-point Sampling->Quenching of Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quenching of Reaction->LC-MS/MS Analysis Determination of Parent Compound Disappearance Determination of Parent Compound Disappearance LC-MS/MS Analysis->Determination of Parent Compound Disappearance Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification End Determination of Parent Compound Disappearance->End Metabolite Identification->End

Caption: General workflow for assessing the in vitro metabolic stability of this compound.

Methodology:

  • Incubation with Liver Microsomes: this compound is incubated with liver microsomes from various species (e.g., human, rat, minipig, monkey) in the presence of the cofactor NADPH to assess phase I metabolism.

  • Incubation with Plasma: To evaluate hydrolysis by blood-borne esterases, this compound is incubated in plasma from different species.

  • Time-Course Analysis: Aliquots are taken at various time points during the incubation.

  • Reaction Termination: The metabolic reactions are stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify the formation of metabolites.

  • Data Interpretation: The rate of disappearance of this compound is used to determine its metabolic stability. The primary metabolites are identified as the products of hydrolysis of the ester and/or lactone functionalities.

Clinical Development

This compound advanced into a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy male subjects and in male subjects with atopic dermatitis.[5]

  • Trial Identifier: EudraCT Number: 2013-000070-30; IRAS ID: 127510[5]

  • Study Design: A first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial.[5]

  • Route of Administration: Cutaneous application of this compound cream.[5]

While preclinical data supported the "dual-soft" concept for reducing systemic exposure, the ex vivo human skin explant study suggested that this compound may have insufficient drug availability at the target site in barrier-impaired skin, which could explain a lack of clinical efficacy.[1]

Conclusion

This compound represents a sophisticated application of the "dual-soft" drug design principle to create a topical PDE4 inhibitor with a potentially improved systemic safety profile. The comprehensive in vitro and preclinical data demonstrate its high potency and rapid systemic clearance. However, challenges related to achieving sufficient target engagement in the skin highlight the complexities of topical drug development. The insights gained from the this compound program provide valuable knowledge for the future design and development of next-generation topical therapies for inflammatory skin diseases.

References

LEO 39652: A Technical Whitepaper on a "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 39652 is a novel, investigational "dual-soft" phosphodiesterase 4 (PDE4) inhibitor that was developed for the topical treatment of atopic dermatitis (AD). The "dual-soft" design principle aims to maximize local therapeutic efficacy in the skin while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms by esterases present in both the blood and the liver. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), has been identified as a key therapeutic target in AD.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

This compound was designed as a potent PDE4 inhibitor with a unique "dual-soft" property. This concept involves the incorporation of metabolically labile ester functionalities into the molecule.[3] These esters are intended to be stable within the skin to allow for local target engagement but are rapidly hydrolyzed to inactive metabolites upon entering the systemic circulation, thereby reducing the potential for systemic adverse events commonly associated with oral PDE4 inhibitors.[3]

Chemical Properties

  • Chemical Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[4][5]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate

  • Chemical Formula: C₂₃H₂₃N₃O₅

  • Molecular Weight: 421.45 g/mol

Structure:

LEO_39652_Structure img img PDE4_Inhibition_Pathway LEO39652 This compound PDE4 Phosphodiesterase 4 (PDE4) LEO39652->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC Substrate AC->cAMP Converts to Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Phosphorylates & Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-5, IL-13) Transcription_Factors->Pro_Inflammatory_Cytokines Downregulates Transcription Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Transcription_Factors->Anti_Inflammatory_Cytokines Upregulates Transcription TNF_alpha_Assay_Workflow Start Start: Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Plating Cell Plating (1x10^5 cells/well) PBMC_Isolation->Cell_Plating Pre_incubation Pre-incubation with this compound (1 hour) Cell_Plating->Pre_incubation LPS_Stimulation LPS Stimulation (16-24 hours) Pre_incubation->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection ELISA TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis End End Data_Analysis->End Skin_Permeation_Workflow Start Start: Excised Skin Skin_Prep Skin Preparation Start->Skin_Prep Franz_Cell_Assembly Franz Cell Assembly Skin_Prep->Franz_Cell_Assembly Dosing Apply this compound Formulation Franz_Cell_Assembly->Dosing Sampling Receptor Fluid Sampling (multiple time points) Dosing->Sampling Skin_Harvesting Skin Harvesting & Layer Separation Dosing->Skin_Harvesting HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Extraction Drug Extraction from Skin Layers Skin_Harvesting->Extraction Extraction->HPLC_Analysis Data_Analysis Data Analysis (Flux, Permeability, Retention) HPLC_Analysis->Data_Analysis End End Data_Analysis->End Drug_Development_Logic Concept "Dual-Soft" Concept: High Potency, Rapid Systemic Clearance Preclinical Preclinical Studies (In Vitro & In Vivo) Concept->Preclinical Tested in Phase1 Phase I Clinical Trial Preclinical->Phase1 Proceeds to Efficacy_Outcome Outcome: Lack of Clinical Efficacy Phase1->Efficacy_Outcome Results in Reason Hypothesized Reason: Insufficient Drug Availability at Target Site Efficacy_Outcome->Reason Discontinuation Discontinuation of Development Reason->Discontinuation

References

The Pharmacology of LEO 39652: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Designed as a "dual-soft" drug, it undergoes rapid metabolic inactivation in systemic circulation, aiming to minimize side effects while maintaining therapeutic concentrations in the skin. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the outcomes of preclinical and clinical investigations. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses in various immune and skin cells.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators, making it an attractive target for the treatment of AD.[2] this compound was developed by LEO Pharma as a topical PDE4 inhibitor with a unique "dual-soft" drug design, intended to deliver localized efficacy with minimal systemic exposure.[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates downstream inflammatory signaling pathways, including the NF-κB pathway, and promotes the expression of anti-inflammatory mediators.[4]

The primary mechanism of action is depicted in the following signaling pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP NFkB_I Inhibition of NF-κB Pathway PKA->NFkB_I CREB_A Activation of CREB PKA->CREB_A Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α)↓ NFkB_I->Pro_Inflammatory Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10)↑ CREB_A->Anti_Inflammatory LEO_39652 This compound LEO_39652->PDE4 Inhibits

Figure 1: Simplified PDE4 Signaling Pathway in Inflammation.

Pharmacodynamics

This compound is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and effectively suppresses the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs).

ParameterValueCell/Enzyme Source
PDE4A IC₅₀ 1.2 nMRecombinant Human
PDE4B IC₅₀ 1.2 nMRecombinant Human
PDE4C IC₅₀ 3.0 nMRecombinant Human
PDE4D IC₅₀ 3.8 nMRecombinant Human
TNF-α Release IC₅₀ 6.0 nMHuman PBMCs
Table 1: In Vitro Potency of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its design as a "dual-soft" drug. It is engineered for rapid metabolism in the bloodstream and liver, leading to the formation of inactive metabolites. This design aims to minimize systemic side effects.

Preclinical Pharmacokinetics

Preclinical studies in rats, minipigs, and monkeys have demonstrated the high systemic clearance of this compound.

SpeciesTotal Clearance (mL/min/kg)
Rat 930
Minipig 200
Monkey 300
Table 2: Systemic Clearance of this compound in Preclinical Species.
Metabolism

This compound is metabolized primarily through hydrolysis of its ester and lactone functionalities, yielding inactive carboxylic acid metabolites. This rapid degradation in blood and by hepatic enzymes contributes to its low systemic exposure. The main metabolic pathways are hydrolysis of the isobutyl ester and/or the lactone ring.[5]

LEO_39652 This compound (Active) Metabolite_1 Ester Hydrolysis Metabolite (Inactive) LEO_39652->Metabolite_1 Hydrolysis Metabolite_2 Lactone Hydrolysis Metabolite (Inactive) LEO_39652->Metabolite_2 Hydrolysis Metabolite_3 Dual Hydrolysis Metabolite (Inactive) Metabolite_1->Metabolite_3 Hydrolysis Metabolite_2->Metabolite_3 Hydrolysis Blood_Liver_Enzymes Blood and Liver Esterases/Hydrolases Blood_Liver_Enzymes->LEO_39652

Figure 2: Metabolic Pathway of this compound.

Clinical Studies

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30; IRAS ID: 127510).[6] While the trial has been completed, detailed results have not been made publicly available in a peer-reviewed publication.

Studies utilizing dermal open flow microperfusion in human skin explants have indicated that despite achieving high concentrations in skin biopsies, the concentration of this compound in the dermal interstitial fluid was low, suggesting limited bioavailability at the target site. This has been proposed as a reason for the observed lack of clinical efficacy.

Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

The inhibitory activity of this compound against PDE4 isoforms is determined using a biochemical assay.

Start Start Prepare_Reagents Prepare Recombinant PDE4 Isoforms and This compound Dilutions Start->Prepare_Reagents Incubate Incubate PDE4 with This compound Prepare_Reagents->Incubate Add_cAMP Add cAMP Substrate Incubate->Add_cAMP Incubate_Reaction Incubate to Allow Enzymatic Reaction Add_cAMP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_AMP Measure Remaining cAMP or Formed AMP Stop_Reaction->Measure_AMP Calculate_IC50 Calculate IC₅₀ Values Measure_AMP->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General Workflow for PDE4 Inhibition Assay.

Methodology:

  • Recombinant human PDE4 isoforms (A, B, C, and D) are used.

  • This compound is serially diluted to a range of concentrations.

  • The enzyme is pre-incubated with this compound in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of cAMP as a substrate.

  • After a defined incubation period, the reaction is terminated.

  • The amount of remaining cAMP or newly formed 5'-AMP is quantified, typically using methods such as scintillation proximity assay (SPA) or fluorescence polarization (FP).

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay from Human PBMCs (General Protocol)

This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated immune cells.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors.

  • Cells are cultured in a suitable medium.

  • This compound is added to the cell cultures at various concentrations.

  • The cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The IC₅₀ value for TNF-α inhibition is determined.

Dermal Open Flow Microperfusion (dOFM) in Human Skin Explants

This technique is used to measure the concentration of this compound in the dermal interstitial fluid, providing an indication of target site bioavailability.

Methodology:

  • Fresh human skin explants are obtained from surgical procedures.

  • A dOFM probe, which has a semi-permeable membrane, is inserted into the dermal layer of the skin explant.

  • A physiological perfusion fluid is slowly pumped through the probe.

  • This compound formulation is applied topically to the surface of the skin explant.

  • As this compound penetrates the skin and reaches the dermis, it diffuses across the probe's membrane into the perfusion fluid.

  • The collected perfusate (microdialysate) is analyzed at different time points using a sensitive analytical method like LC-MS/MS to determine the concentration of this compound.

cAMP Measurement in Skin Explants

This assay assesses the pharmacodynamic effect of this compound by measuring its ability to increase cAMP levels in the skin.

Methodology:

  • Human skin explants are treated topically with this compound or a vehicle control.

  • After a specified incubation period, skin biopsies are taken from the treated areas.

  • The biopsies are homogenized, and the intracellular cAMP is extracted.

  • The concentration of cAMP in the extract is quantified using a competitive immunoassay, such as an ELISA or a radioimmunoassay (RIA).

Metabolite Identification using UPLC/TOF-MS (General Protocol)

This method is employed to identify the metabolites of this compound in biological matrices like plasma or liver microsomes.

Methodology:

  • This compound is incubated with the biological matrix (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).

  • The reaction is quenched, and the sample is extracted to isolate the parent drug and its metabolites.

  • The extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS).

  • The UPLC separates the different components of the mixture based on their physicochemical properties.

  • The TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent drug and its metabolites.

  • Comparison of the mass spectra of the parent compound and the detected metabolites allows for the elucidation of the metabolic transformations (e.g., hydrolysis, oxidation).

Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Its pharmacological profile is characterized by high in vitro potency and rapid systemic clearance, a design intended to maximize local efficacy while minimizing systemic side effects. However, investigations using advanced techniques such as dermal open flow microperfusion have suggested that insufficient drug availability at the target site in the dermis may limit its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and preclinical pharmacokinetics to the methodologies of key experiments, provide a detailed understanding of the pharmacological properties of this compound for the scientific community. Further research focusing on optimizing dermal drug delivery could potentially unlock the therapeutic value of this and similar compounds.

References

LEO 39652: A Technical Overview of Target Validation in Dermatology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Dual-Soft" Drug Concept

LEO 39652 was engineered as a "dual-soft" drug, a concept designed to maximize local therapeutic effect in the skin while minimizing systemic side effects.[1][2][3] This was achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid inactivation by esterases present in the blood and liver.[1][2] The intended outcome was a drug that is stable and potent within the skin but is swiftly degraded into inactive metabolites upon entering the systemic circulation.[1][2][3] Preclinical studies supported this concept, indicating high exposure of this compound in the skin.[1][2][3]

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade associated with atopic dermatitis. It catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune cells.[1] By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, thereby suppressing the release of pro-inflammatory cytokines and mediators involved in the pathophysiology of atopic dermatitis.[1]

Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates ATP ATP ATP->Adenylate Cyclase substrate cAMP cAMP Adenylate Cyclase->cAMP AMP (inactive) AMP (inactive) cAMP->AMP (inactive) hydrolysis by PKA PKA cAMP->PKA activates PDE4 PDE4 PDE4->AMP (inactive) This compound This compound This compound->PDE4 inhibits Inflammatory Response (Cytokine Release) Inflammatory Response (Cytokine Release) PKA->Inflammatory Response (Cytokine Release) inhibits Suppression of Inflammation Suppression of Inflammation PKA->Suppression of Inflammation

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Preclinical and Clinical Evaluation: A Summary of Findings

Despite promising preclinical data, clinical investigations of this compound in adults with mild to moderate atopic dermatitis did not demonstrate the expected efficacy.[1][4] A key study comparing this compound with another topical PDE4 inhibitor, LEO 29102, revealed critical differences in drug availability and target engagement within the skin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies between this compound and LEO 29102.

CompoundDermal Interstitial Fluid (dISF) Concentration (nM) in Barrier Impaired Skin
This compound33[1]
LEO 291022100[1]
Table 1: Comparative Drug Concentration in Dermal Interstitial Fluid
CompoundTarget Engagement (cAMP Levels) in Skin Biopsies
This compoundNo evidence of elevated cAMP levels[1][5]
LEO 29102Elevated cAMP levels observed[1][5]
Table 2: Comparative Target Engagement in Skin Biopsies

Experimental Protocols

Detailed methodologies for the key experiments that led to the validation (or lack thereof) of the this compound target are outlined below.

Dermal Open Flow Microperfusion (dOFM)

This technique was employed to measure the unbound drug concentration in the dermal interstitial fluid, providing a more accurate representation of the pharmacologically active drug at the target site compared to skin punch biopsies.[1]

cluster_skin Human Skin Explant Epidermis Epidermis Dermis Dermis Topical Application of this compound Topical Application of this compound Topical Application of this compound->Epidermis Microdialysis Probe Insertion Microdialysis Probe Insertion Microdialysis Probe Insertion->Dermis Collection of Dialysate Collection of Dialysate Microdialysis Probe Insertion->Collection of Dialysate Perfusion with Physiological Solution Perfusion with Physiological Solution Perfusion with Physiological Solution->Microdialysis Probe Insertion LC-MS/MS Analysis LC-MS/MS Analysis Collection of Dialysate->LC-MS/MS Analysis Quantification of Unbound Drug Quantification of Unbound Drug LC-MS/MS Analysis->Quantification of Unbound Drug

Figure 2: Experimental workflow for Dermal Open Flow Microperfusion (dOFM).
  • Procedure: Clinical formulations of this compound and LEO 29102 were applied to intact or barrier-disrupted fresh human skin explants.[1][5] A microdialysis probe was inserted into the dermis and perfused with a physiological solution. The resulting dialysate, containing unbound drug that has diffused across the probe's semi-permeable membrane, was collected.

  • Analysis: The concentration of the drug in the dialysate was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cAMP Level Measurement in Skin Biopsies

To assess target engagement, the levels of cAMP, the direct downstream product of PDE4 inhibition, were measured in skin biopsies.

  • Procedure: Following the application of the topical formulations to human skin explants, skin punch biopsies were taken.

  • Analysis: The biopsy samples were processed and analyzed to determine the intracellular concentrations of cAMP.[1][5] A significant increase in cAMP levels compared to a vehicle control would indicate successful target engagement by the PDE4 inhibitor.

Conclusion: Insufficient Target Availability

References

LEO 39652 and the cAMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis (AD). The rationale behind its development was to create a locally active anti-inflammatory agent with minimal systemic side effects. This was to be achieved through a "dual-soft" mechanism, wherein the compound is designed to be rapidly metabolized into inactive forms upon entering systemic circulation. As a PDE4 inhibitor, the mechanism of action of this compound is intrinsically linked to the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in regulating a wide array of cellular functions, including inflammation. This technical guide provides an in-depth overview of this compound, its interaction with the cAMP signaling pathway, and the experimental methodologies used to characterize its activity.

The cAMP Signaling Pathway and the Role of PDE4

The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by AC and its degradation by phosphodiesterases (PDEs). PDE4 is a major enzyme responsible for the hydrolysis of cAMP in inflammatory cells.

By inhibiting PDE4, compounds like this compound prevent the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a dampening of the inflammatory response. This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Parameter PDE4A PDE4B PDE4C PDE4D
IC50 (nM) 1.21.23.03.8
Table 1: In vitro inhibitory activity of this compound against human PDE4 isozymes.
Assay IC50 (nM)
LPS-induced TNF-α release in human PBMCs 6.0
Table 2: In vitro anti-inflammatory activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4 isozymes.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by recombinant human PDE4 enzymes. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • cAMP (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., scintillation proximity assay beads, fluorescently labeled cAMP, or an antibody-based ELISA)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the PDE4 enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiate the enzymatic reaction by adding a fixed concentration of cAMP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a PDE inhibitor or by heat inactivation).

  • Quantify the amount of remaining cAMP using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.

Principle: This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • ELISA kit for human TNF-α

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Plate the PBMCs in a 96-well culture plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for a further period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

cAMP Accumulation Assay in Human Skin Explants

Objective: To evaluate the ability of topically applied this compound to engage its target (PDE4) and elicit a pharmacodynamic response (cAMP elevation) in a relevant tissue model.

Principle: This ex vivo assay measures the levels of cAMP in human skin biopsies following topical application of this compound.

Materials:

  • Fresh human skin explants obtained from cosmetic surgery

  • This compound formulated in a topical vehicle (e.g., cream)

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • cAMP immunoassay kit (e.g., ELISA or RIA)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Prepare human skin explants of a standardized size.

  • Apply a defined amount of the this compound formulation or the vehicle control to the epidermal surface of the skin explants.

  • Incubate the explants for a specific duration under controlled conditions (e.g., in a diffusion cell or a culture dish).

  • After incubation, wash the skin surface to remove excess formulation.

  • Collect full-thickness skin biopsies from the treated areas.

  • Homogenize the skin biopsies in a lysis buffer provided with the cAMP assay kit.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatants.

  • Measure the cAMP concentration in the supernatants using a competitive immunoassay.

  • Measure the total protein concentration in the homogenates for normalization.

  • Express the results as the amount of cAMP per unit of protein (e.g., pmol/mg protein) and compare the levels between the this compound-treated and vehicle-treated groups.

Visualizations

cAMP Signaling Pathway and this compound Mechanism of Action

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA_active->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotes LEO39652 This compound LEO39652->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP and promoting an anti-inflammatory response.

Experimental Workflow for Preclinical Evaluation of a Topical PDE4 Inhibitor

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Skin Model cluster_data Data Analysis & Interpretation PDE4_assay PDE4 Enzyme Inhibition Assay (IC50 determination) PBMC_assay PBMC TNF-α Release Assay (Functional Potency) PDE4_assay->PBMC_assay Confirms cellular activity Formulation Topical Formulation of this compound PBMC_assay->Formulation Skin_Application Application to Human Skin Explants Formulation->Skin_Application Sampling Collection of Skin Biopsies Skin_Application->Sampling Analysis Measurement of: - Drug Concentration - cAMP Levels Sampling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Correlation Analysis->PK_PD Efficacy Assessment of Target Engagement and Potential Efficacy PK_PD->Efficacy

Caption: Preclinical workflow for evaluating topical PDE4 inhibitors from in vitro to ex vivo models.

Conclusion

This compound is a potent inhibitor of PDE4 with demonstrated in vitro anti-inflammatory activity. Its "dual-soft" design represents a rational approach to minimizing systemic side effects for a topically applied drug. However, the clinical development of this compound highlighted a critical challenge in topical drug development: achieving sufficient target engagement in the skin. Despite its high in vitro potency, this compound failed to demonstrate clinical efficacy, which was attributed to poor skin penetration and consequently, an inability to raise cAMP levels at the site of action. This case underscores the importance of integrating robust skin penetration and pharmacodynamic models early in the drug discovery and development process for topical therapies. The data and methodologies presented in this guide provide a comprehensive overview for researchers working on the next generation of topical anti-inflammatory agents targeting the cAMP signaling pathway.

Preclinical Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Ballerup, Denmark - LEO Pharma has developed LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor, designed for the topical treatment of atopic dermatitis. The preclinical data reveal a potent and selective "dual-soft" drug candidate engineered for high efficacy at the site of application with minimal systemic exposure. This design aims to mitigate the common side effects associated with systemic PDE4 inhibitors.

This compound is an isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate. Its innovative "dual-soft" nature stems from the incorporation of two ester functionalities. These are designed to be stable in the skin but rapidly hydrolyzed to inactive metabolites by esterases in both the blood and the liver, thereby reducing the potential for systemic side effects.

Preclinical evaluation has demonstrated that this compound is a potent inhibitor of PDE4. In vitro studies have confirmed its rapid degradation into inactive metabolites in blood and liver preparations. Furthermore, preclinical models have shown high exposure of the compound in the skin, the intended target organ. The main metabolites of this compound are formed through the hydrolysis of either the lactone ring, the isopropyl ester moiety, or both, with all major metabolites being pharmacologically inactive compared to the parent drug.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

ParameterValueSpeciesAssay System
PDE4B1 IC50 1.2 nMHumanRecombinant Enzyme Assay
Whole Blood Potency (LPS-induced TNFα release) 130 nMHumanCellular Assay
Metabolic Clearance (CLint) in Liver Microsomes >231 µL/min/mgHumanIn Vitro Metabolism
Metabolic Clearance (CLint) in Blood 10.8 µL/min/mgHumanIn Vitro Metabolism
Skin Concentration (at 6h post-dose) 1200 pmol/gGottingen minipigEx Vivo Skin Biopsy
Plasma Concentration (at 6h post-dose) <0.5 nMGottingen minipigIn Vivo Pharmacokinetics

Signaling and Metabolic Pathways

The mechanism of action of this compound and its metabolic degradation are visualized in the following diagrams.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Gsα cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediators (e.g., TNFα, IL-23) PKA->Inflammation Inhibits LEO39652 This compound LEO39652->PDE4 Inhibits

Diagram 1: PDE4 Signaling Pathway Inhibition by this compound.

LEO39652_Metabolism cluster_systemic Systemic Circulation (Blood & Liver) cluster_skin Skin LEO39652 This compound (Active) Metabolite1 Metabolite 1 (Inactive) LEO39652->Metabolite1 Hydrolysis of isopropyl ester Metabolite2 Metabolite 2 (Inactive) LEO39652->Metabolite2 Hydrolysis of lactone ring Metabolite3 Metabolite 3 (Inactive) Metabolite1->Metabolite3 Metabolite2->Metabolite3 Esterases Esterases Esterases->LEO39652 Catalyzes LEO39652_skin This compound (Active & Stable) LEO39652_skin->LEO39652 Systemic Absorption

Diagram 2: "Dual-Soft" Metabolic Pathway of this compound.

Experimental Protocols

Recombinant PDE4B1 Enzyme Inhibition Assay: The inhibitory activity of this compound on recombinant human PDE4B1 was determined using a fluorescence polarization-based assay. The assay buffer contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT. The substrate, FAM-cAMP (10 nM), was incubated with the PDE4B1 enzyme and varying concentrations of this compound for 60 minutes at room temperature. The reaction was terminated by the addition of a binding reagent containing a specific antibody for AMP. The fluorescence polarization was measured to determine the amount of AMP produced, and IC50 values were calculated from the concentration-response curves.

LPS-induced TNFα Release in Human Whole Blood: Freshly drawn human whole blood was collected in heparinized tubes. Aliquots of blood were pre-incubated with a range of concentrations of this compound or vehicle control for 30 minutes at 37°C. Inflammation was stimulated by the addition of lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. The samples were incubated for a further 6 hours at 37°C. Plasma was then separated by centrifugation, and the concentration of TNFα was quantified using a commercially available ELISA kit according to the manufacturer's instructions. The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of TNFα release compared to the vehicle-treated control.

In Vitro Metabolism in Human Liver Microsomes and Blood: The metabolic stability of this compound was assessed in human liver microsomes and whole blood. For the liver microsome assay, this compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C. For the whole blood assay, this compound (1 µM) was incubated in fresh human whole blood at 37°C. At various time points, aliquots were removed and the reaction was quenched with acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of this compound. The intrinsic clearance (CLint) was calculated from the rate of disappearance of the parent compound.

Pharmacokinetics in Gottingen Minipigs: A topical formulation of this compound was applied to a defined area on the dorsal skin of Gottingen minipigs. At 6 hours post-application, blood samples were collected via the jugular vein, and full-thickness skin biopsies were taken from the application site. Plasma was separated from the blood samples. Both plasma and skin biopsies were processed and analyzed by LC-MS/MS to quantify the concentrations of this compound. This allowed for the determination of local skin exposure versus systemic plasma levels.

References

LEO 39652 molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: LEO 39652

This compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Its design as a "dual-soft" drug minimizes systemic exposure by incorporating two ester groups, making it susceptible to rapid metabolism into inactive forms by esterases in both the blood and liver.

Physicochemical Properties
PropertyValueReference
Molecular Formula C23H23N3O5[1]
Molecular Weight 421.45 g/mol [1]
Exact Mass 421.1638[1]
IUPAC Name isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate[1]
Synonyms LEO39652, LEO-39652[1]

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Atopic dermatitis is characterized by skin barrier dysfunction and an inflammatory cascade driven by T helper 2 (Th2) cells and other immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme within these immune cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in downregulating inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines like IL-10. This modulation of the immune response helps to alleviate the inflammatory symptoms of atopic dermatitis.

PDE4_Inhibition_Pathway cluster_cell Immune Cell (e.g., T-cell, Keratinocyte) Pro-inflammatory\nStimuli Pro-inflammatory Stimuli PDE4 PDE4 Pro-inflammatory\nStimuli->PDE4 cAMP cAMP PDE4->cAMP degrades LEO_39652 LEO_39652 LEO_39652->PDE4 PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Pro-inflammatory\nCytokines\n(TNF-α, IL-4, IL-5, IL-13) Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) PKA->Pro-inflammatory\nCytokines\n(TNF-α, IL-4, IL-5, IL-13) Anti-inflammatory\nCytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory\nCytokines\n(IL-10) Inflammation Inflammation Pro-inflammatory\nCytokines\n(TNF-α, IL-4, IL-5, IL-13)->Inflammation Resolution Resolution Anti-inflammatory\nCytokines\n(IL-10)->Resolution

Caption: PDE4 Inhibition Signaling Pathway in Atopic Dermatitis.

Experimental Protocols

In Vitro Human Whole Blood Assay for PDE4 Inhibition

Objective: To determine the potency of this compound in inhibiting TNF-α production in a human whole blood system.

Methodology:

  • Heparinized human whole blood was pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • The blood samples were incubated for 4 hours at 37°C.

  • Following incubation, plasma was separated by centrifugation.

  • TNF-α levels in the plasma were quantified using a commercial ELISA kit.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Human Skin Explant Model for Target Engagement

Objective: To assess the target engagement of topically applied this compound by measuring cAMP levels in human skin explants.

Methodology:

  • Human skin was obtained from elective surgery and prepared into explants.

  • The skin barrier was either left intact or disrupted by tape-stripping to mimic atopic dermatitis skin.

  • A formulation of this compound was applied topically to the skin explants.

  • The explants were incubated for a specified period.

  • Following incubation, skin biopsies were taken and homogenized.

  • cAMP levels in the homogenates were measured using a competitive binding assay.

  • Results were compared to vehicle-treated controls to determine the effect on cAMP levels.

Experimental Workflow

The preclinical evaluation of this compound involved a series of in vitro and ex vivo experiments to determine its potency and skin penetration characteristics.

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound A In Vitro Potency (Human Whole Blood Assay) D Measurement of TNF-α Inhibition A->D B Ex Vivo Skin Penetration (Human Skin Explant Model) C Topical Application of this compound B->C E Measurement of cAMP Levels C->E F Data Analysis: IC50 Determination D->F G Data Analysis: Target Engagement Assessment E->G

Caption: Preclinical Experimental Workflow for this compound.

Concluding Remarks

This compound represents a targeted approach to the topical treatment of atopic dermatitis. Its "dual-soft" nature is a key feature designed to enhance its safety profile by limiting systemic effects. The experimental data from in vitro and ex vivo models demonstrate its potential as a potent inhibitor of PDE4 with the ability to modulate the inflammatory response in the skin. Further clinical investigations are necessary to fully elucidate its therapeutic efficacy and safety in patients with atopic dermatitis.

References

LEO 39652: A Selective "Dual-Soft" Phosphodiesterase-4 Inhibitor for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1] The "dual-soft" design concept aims to deliver therapeutic concentrations of the active compound to the skin while minimizing systemic exposure and associated side effects through rapid metabolic inactivation in both the blood and liver.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a wide range of cellular processes, including inflammation.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).[2][3] This mechanism of action makes PDE4 a validated target for the treatment of inflammatory skin conditions like atopic dermatitis.

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound demonstrates high potency against all four PDE4 isoforms (A, B, C, and D) with IC50 values in the low nanomolar range. The compound also effectively inhibits the release of TNF-α from peripheral blood mononuclear cells (PBMCs).

TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release (in PBMCs)6.0
Data sourced from MedchemExpress.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel PDE4 inhibitors like this compound. These protocols are based on standard practices in the field and are consistent with the data reported for this compound.

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This assay determines the in vitro potency of a compound against different PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (PDE4A, PDE4B, PDE4C, PDE4D, etc.)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, combine the assay buffer, the respective recombinant PDE enzyme, and the diluted this compound or vehicle control.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the mixture at 30°C for a specified time, ensuring the reaction remains within the linear range.

  • Terminate the reaction by boiling the plate.

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Incubate the mixture again at 30°C.

  • Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.

  • Quantify the amount of [³H]-adenosine using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay assesses the anti-inflammatory activity of the compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Lipopolysaccharide (LPS) for stimulation.

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Test compound (this compound).

  • Human TNF-α ELISA kit.

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a CO₂ incubator.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of TNF-α using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Visualizing the Core Mechanisms

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and how its inhibition by this compound leads to a reduction in inflammatory responses.

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the preclinical in vitro assessment of a novel PDE4 inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation synthesis This compound Synthesis dilution Serial Dilutions synthesis->dilution pde_assay PDE Isoform Inhibition Assay dilution->pde_assay tnf_assay TNF-α Release Assay dilution->tnf_assay ic50_pde Determine PDE IC50 Values pde_assay->ic50_pde selectivity Selectivity Profile Analysis ic50_pde->selectivity pbmc_isolation PBMC Isolation pbmc_isolation->tnf_assay ic50_tnf Determine TNF-α IC50 Value tnf_assay->ic50_tnf ic50_tnf->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

Caption: In vitro characterization workflow for this compound.

Conclusion

This compound is a potent and selective PDE4 inhibitor with a "dual-soft" design intended to optimize its therapeutic index for topical application in atopic dermatitis. Its high potency against all PDE4 isoforms and its effective inhibition of TNF-α release in a cellular context underscore its potential as an anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of similar compounds. Further disclosure of a complete PDE selectivity panel would provide a more comprehensive understanding of the safety and specificity of this compound.

References

LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the intellectual property and core scientific principles of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma. This compound is designed as a "dual-soft" drug for the topical treatment of atopic dermatitis, engineered for local efficacy with minimal systemic exposure.

Core Intellectual Property and Development

This compound is a result of extensive research into topical anti-inflammatory agents by LEO Pharma. While a specific patent solely for "this compound" is not publicly indexed, the compound is part of a broader intellectual property strategy by LEO Pharma concerning novel PDE4 inhibitors. The core innovation lies in its "dual-soft" chemical design, which incorporates two ester functionalities. This design allows the molecule to be stable in the skin but rapidly metabolized into inactive forms in the bloodstream and liver, thereby reducing the risk of systemic side effects commonly associated with PDE4 inhibitors.[1]

The primary scientific disclosure for this compound is the 2020 publication in the Journal of Medicinal Chemistry, titled "Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel 'Dual-Soft' PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis." This paper provides the foundational data on its design, synthesis, and preclinical evaluation.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound prevents the degradation of cAMP. Elevated intracellular cAMP levels lead to the downregulation of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines. This ultimately reduces the inflammatory response characteristic of atopic dermatitis.

PDE4_Inhibition_Pathway cluster_cell Immune Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_stimuli->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP CREB CREB (Inactive) PKA->CREB Phosphorylates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators Downregulates pCREB pCREB (Active) CREB->pCREB Anti_Inflammatory_Mediators Anti-inflammatory Mediators pCREB->Anti_Inflammatory_Mediators Upregulates LEO39652 This compound LEO39652->PDE4 Inhibits

Figure 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: In Vitro Potency of this compound

ParameterValue
PDE4B1 IC50 (nM) 3.2
LPS-induced TNF-α release IC50 (nM) 1.8

Table 2: Ex Vivo Human Skin Penetration and Target Engagement

CompoundDermal Interstitial Fluid Concentration (nM) (Barrier Impaired Skin)
This compound 33
LEO 29102 (Comparator) 2100

Note: Despite potent in vitro activity, this compound showed low availability at the target site in ex vivo human skin explants, which may explain its lack of clinical efficacy.[1]

Experimental Protocols

PDE4 Inhibition Assay

The enzymatic activity of PDE4 was determined using a scintillation proximity assay (SPA). The assay measures the conversion of [3H]-cAMP to [3H]-AMP.

  • Reaction Mixture: A mixture containing [3H]-cAMP, the PDE4 enzyme, and the test compound (this compound) in a buffer solution was prepared.

  • Incubation: The reaction mixture was incubated to allow for enzymatic activity.

  • Termination: The reaction was terminated by the addition of SPA beads coated with a scintillant and a material that binds to AMP.

  • Detection: When [3H]-AMP binds to the beads, it comes into close proximity with the scintillant, producing a light signal that is detected by a scintillation counter. The inhibitory effect of this compound was determined by measuring the reduction in the signal compared to a control without the inhibitor.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay was used to assess the anti-inflammatory activity of this compound in a cellular context.

  • Cell Isolation: PBMCs were isolated from human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs were cultured in appropriate media.

  • Stimulation and Treatment: The cells were pre-incubated with various concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce the release of TNF-α.

  • Quantification: After a specific incubation period, the cell culture supernatant was collected, and the concentration of TNF-α was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in TNF-α release compared to the LPS-stimulated control.

Experimental_Workflow_TNFa cluster_workflow TNF-α Release Assay Workflow A Isolate Human PBMCs (Ficoll-Paque) B Culture PBMCs A->B C Pre-incubate with This compound B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant E->F G Quantify TNF-α (ELISA) F->G H Calculate IC50 G->H

Figure 2: TNF-α Release Assay Workflow

"Dual-Soft" Drug Design and Metabolism

The "dual-soft" nature of this compound is central to its design. The presence of two ester functional groups makes it susceptible to rapid hydrolysis by esterases present in the blood and liver. This metabolic inactivation is a key feature intended to minimize systemic side effects.

LEO39652_Metabolism cluster_metabolism Metabolic Pathway of this compound LEO39652 This compound (Active) Metabolite1 Inactive Metabolite 1 (Hydrolyzed Ester) LEO39652->Metabolite1 Metabolite2 Inactive Metabolite 2 (Hydrolyzed Lactone) LEO39652->Metabolite2 Metabolite3 Inactive Metabolite 3 (Dual Hydrolysis) Metabolite1->Metabolite3 Metabolite2->Metabolite3 Esterases Blood/Liver Esterases

Figure 3: "Dual-Soft" Metabolism of this compound

Conclusion

This compound represents a sophisticated approach to topical drug design, employing a "dual-soft" strategy to mitigate systemic exposure and associated side effects of PDE4 inhibition. While it demonstrated high in vitro potency, preclinical studies indicated challenges with skin penetration and target engagement, which likely contributed to its limited clinical efficacy. The intellectual property surrounding this compound is embedded within LEO Pharma's broader patent portfolio on novel PDE4 inhibitors. The detailed scientific data and experimental protocols provided in this guide offer valuable insights for researchers and professionals in the field of dermatology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and mechanism of action of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor. The information is intended for research and development purposes.

Introduction

This compound, chemically known as Isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a potent and selective PDE4 inhibitor designed for topical administration. Its "dual-soft" nature is attributed to the presence of two ester functionalities, which are susceptible to hydrolysis by esterases in the systemic circulation, leading to rapid metabolic inactivation and thereby minimizing systemic side effects. In contrast, these ester groups are designed to be more stable in the skin, allowing for localized therapeutic action.[3][4]

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP-response element-binding protein (CREB). This signaling cascade ultimately modulates the expression of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines.[6]

Signaling Pathway Diagram

PDE4_Signaling_Pathway Signal Pro-inflammatory Signal Receptor GPCR Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to LEO39652 This compound LEO39652->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Anti_Inflammation Decreased Inflammation pCREB pCREB CREB->pCREB Inflammation Pro-inflammatory Cytokine Expression pCREB->Inflammation Promotes

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed experimental protocol and characterization of intermediates and the final compound are described in the Supporting Information of the Journal of Medicinal Chemistry, 2020, 63 (23), 14502–14521. The following is a representative, generalized protocol based on the published synthesis.

Proposed Synthetic Workflow

LEO39652_Synthesis A Starting Material A (Substituted Pyridine) C Intermediate 1 A->C Step 1: Amine Formation B Starting Material B (Substituted Phthalide) E Intermediate 3 (Coupled Product) B->E Step 3: Coupling Reaction D Intermediate 2 (Triazolopyridine Core) C->D Step 2: Cyclization D->E F This compound (Final Product) E->F Step 4: Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Generalized)

Step 1: Synthesis of Intermediate 1

This step typically involves the reaction of a substituted pyridine derivative with a suitable nitrogen source to introduce an amino group, which is a precursor for the formation of the triazole ring.

Step 2: Synthesis of the Triazolopyridine Core (Intermediate 2)

Intermediate 1 undergoes a cyclization reaction to form the[1][2]triazolo[1,5-a]pyridine core structure. This is a key step in building the heterocyclic scaffold of this compound.

Step 3: Coupling of the Triazolopyridine Core with the Phthalide Moiety (Intermediate 3)

The triazolopyridine core (Intermediate 2) is coupled with a substituted phthalide derivative (Starting Material B) through a carbon-carbon bond-forming reaction, such as a Suzuki or Stille coupling. This joins the two main fragments of the molecule.

Step 4: Final Esterification to Yield this compound

The final step involves the esterification of a carboxylic acid group on the cyclopropane moiety with isobutanol to introduce the isobutyl ester, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key chemical entities involved in the synthesis of this compound. The specific yields and analytical data can be found in the supporting information of the primary publication.

Compound NameStructureMolecular FormulaRole in Synthesis
Starting Material A Substituted Pyridine DerivativeVariesPrecursor to the triazolopyridine core
Starting Material B Substituted Phthalide DerivativeVariesProvides the isobenzofuranone moiety
Intermediate 2 Triazolopyridine CoreVariesKey heterocyclic scaffold
This compound Isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylateC₂₅H₂₄N₄O₅Final Product

Conclusion

The synthesis of this compound involves a multi-step sequence to construct the complex heterocyclic structure. Its mechanism of action as a "dual-soft" PDE4 inhibitor highlights a modern approach in drug design to enhance therapeutic efficacy while minimizing systemic exposure and potential side effects. For detailed, step-by-step experimental procedures and full characterization data, researchers are directed to the supporting information of the primary scientific literature.

References

Application Notes and Protocols for LEO 39652 in Experimental Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the experimental design and findings related to LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, in preclinical skin models. The provided protocols and data are based on published research and are intended to guide further investigation into topical treatments for inflammatory skin diseases like atopic dermatitis.

Introduction

This compound is a topical phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of atopic dermatitis.[1][2] As a "dual-soft" drug, it is designed for rapid metabolic inactivation in both the blood and the liver to minimize systemic exposure and potential side effects.[2][3] PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][4] This note details the preclinical evaluation of this compound in a human skin explant model, comparing its activity to another PDE4 inhibitor, LEO 29102.

Data Presentation

The following table summarizes the comparative data from a study utilizing a human skin explant model to assess the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and LEO 29102.

CompoundDermal Interstitial Fluid Concentration (dISF) in Barrier-Impaired SkinTarget Engagement (cAMP Levels) in Skin Biopsies
This compound 33 nMNo evidence of target engagement
LEO 29102 2100 nMElevated cAMP levels observed

Data sourced from a study on human skin explants.[1]

Signaling Pathway

The mechanism of action for PDE4 inhibitors like this compound involves the modulation of intracellular cAMP levels, which in turn regulates downstream inflammatory pathways.

PDE4_Inhibition_Pathway cluster_cell Immune Cell / Keratinocyte Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to NF-kB / MAPk NF-κB / MAPK Signaling PKA->NF-kB / MAPk inhibits Pro-inflammatory Cytokines TNF-α, IL-2, IL-12, etc. NF-kB / MAPk->Pro-inflammatory Cytokines promotes transcription LEO_39652 This compound LEO_39652->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

Protocol 1: Human Skin Explant Model for PK/PD Assessment

This protocol is designed to evaluate the skin penetration and target engagement of topical compounds.

Materials:

  • Freshly obtained human skin from elective surgery

  • Clinical formulations of test compounds (e.g., this compound cream)

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM with supplements)

  • Dermal open-flow microperfusion (dOFM) equipment

  • Biopsy punches (4 mm)

  • Reagents for cAMP quantification (e.g., ELISA kit)

  • LC-MS/MS for drug concentration analysis

Methodology:

  • Skin Preparation:

    • Submerge fresh human skin in PBS.

    • Remove subcutaneous fat.

    • Cut the skin into appropriate sizes for culture.

    • For barrier-impaired models, use tape stripping to remove the stratum corneum.

  • Explant Culture:

    • Place skin explants on a sterile grid in a culture dish with the dermal side in contact with the culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Application:

    • Topically apply a defined amount of the test compound formulation to the epidermal surface of the skin explants.

  • Sample Collection:

    • Dermal Interstitial Fluid (dISF): Use dOFM to collect dISF for pharmacokinetic analysis.

    • Skin Biopsies: At designated time points, take 4 mm punch biopsies from the treated area.

  • Analysis:

    • Pharmacokinetics (PK): Analyze the concentration of the test compound in the dISF and homogenized skin biopsies using LC-MS/MS.

    • Pharmacodynamics (PD): Measure cAMP levels in the skin biopsy homogenates using an ELISA kit to determine target engagement.

Protocol 2: In Vitro Psoriasis Model Using Stimulated Keratinocytes

This protocol describes the establishment of an in vitro model of psoriasis using the HaCaT cell line.

Materials:

  • HaCaT (human keratinocyte) cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human IL-22

  • Test compound (this compound)

  • MTT assay kit for cell viability

  • ELISA kits for cytokine measurement (e.g., IL-6, IL-8)

Methodology:

  • Cell Culture:

    • Culture HaCaT cells in DMEM at 37°C and 5% CO2.

    • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).

  • Psoriasis Model Induction:

    • When cells reach 60-70% confluency, serum-starve them for 12 hours.

    • Stimulate the cells with 100 ng/mL of IL-22 for 12-24 hours to induce a psoriasis-like phenotype.[5]

  • Compound Treatment:

    • Treat the IL-22 stimulated cells with varying concentrations of this compound.

    • Include appropriate vehicle controls.

  • Endpoint Analysis:

    • Cell Viability: Assess the effect of the compound on cell proliferation/viability using an MTT assay.

    • Cytokine Release: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA kits.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a topical PDE4 inhibitor in a human skin explant model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Procurement Procure Human Skin Skin_Processing Process Skin (Remove Fat, Cut) Skin_Procurement->Skin_Processing Barrier_Disruption Barrier Disruption (Optional) - Tape Stripping Skin_Processing->Barrier_Disruption Explant_Culture Culture Skin Explants Barrier_Disruption->Explant_Culture Compound_Application Apply Topical Formulation (e.g., this compound) Explant_Culture->Compound_Application Incubation Incubate for Defined Period Compound_Application->Incubation Sample_Collection Collect Samples - Dermal Interstitial Fluid - Skin Biopsies Incubation->Sample_Collection PK_Analysis Pharmacokinetic (PK) Analysis - LC-MS/MS for Drug Concentration Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis - ELISA for cAMP Levels Sample_Collection->PD_Analysis

Caption: Human Skin Explant Workflow.

References

Application Notes and Protocols: Measuring LEO 39652 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis. As a PDE4 inhibitor, this compound's primary mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. Elevated cAMP levels in immune and skin cells can lead to the suppression of pro-inflammatory mediators. These application notes provide detailed protocols for assessing the in vitro activity of this compound in relevant cell culture models.

Key Concepts & Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, generally leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10).

LEO_39652_Signaling_Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates LEO_39652 This compound LEO_39652->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines_down ↓ Pro-inflammatory Cytokines (TNF-α, ILs) Gene_Expression->Cytokines_down Cytokines_up ↑ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Cytokines_up

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory gene expression.

Experimental Workflow

A typical workflow for evaluating the activity of this compound in cell culture involves a tiered approach, starting with direct target engagement and moving to downstream functional outcomes.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HaCaT Keratinocytes, THP-1 Monocytes) LEO_Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->LEO_Treatment Assays 3. Cellular Assays LEO_Treatment->Assays PDE4_Assay A. PDE4 Activity Assay (Target Engagement) Assays->PDE4_Assay cAMP_Assay B. Intracellular cAMP Assay (Proximal Pharmacodynamics) Assays->cAMP_Assay Cytokine_Assay C. Cytokine Secretion Assay (Downstream Functional Outcome) Assays->Cytokine_Assay Data_Analysis 4. Data Analysis (IC50/EC50 determination, Statistical Analysis) PDE4_Assay->Data_Analysis cAMP_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Results 5. Results Interpretation Data_Analysis->Results

Caption: Workflow for assessing this compound activity in cell culture.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeCell LineParameter MeasuredThis compound IC₅₀/EC₅₀ (nM)Positive Control (e.g., Roflumilast) IC₅₀/EC₅₀ (nM)
PDE4 Activity AssayTHP-1PDE4 ActivityDataData
Intracellular cAMP AssayHaCaTcAMP LevelsDataData
TNF-α Inhibition AssayTHP-1TNF-α SecretionDataData
IL-10 Induction AssayTHP-1IL-10 SecretionDataData

Note: Data presented in this table is hypothetical and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

1.1. Cell Lines:

  • HaCaT (Human Keratinocyte Cell Line): A suitable model for studying the effects of topical agents on epidermal cells.

  • THP-1 (Human Monocytic Cell Line): Can be differentiated into macrophage-like cells to study inflammatory responses.

1.2. Culture Conditions:

  • HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Maintain all cells at 37°C in a humidified atmosphere with 5% CO₂.

1.3. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Seed cells in appropriate well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 1-24 hours) depending on the assay.

Protocol 2: PDE4 Activity Assay

This protocol is based on a commercially available fluorescence polarization (FP) assay kit.

2.1. Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE4. Inhibition of PDE4 by this compound results in a lower rate of substrate hydrolysis.

2.2. Materials:

  • PDE4 Assay Kit (e.g., BPS Bioscience #60340)

  • THP-1 cell lysate (as a source of PDE4)

  • This compound and a reference PDE4 inhibitor (e.g., Roflumilast)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

2.3. Procedure:

  • Prepare cell lysates from THP-1 cells according to the kit manufacturer's instructions.

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • In a 96-well plate, add the PDE4 enzyme (from cell lysate), fluorescent substrate, and the test compounds.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Add the binding agent, which binds to the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Read the fluorescence polarization on a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: Intracellular cAMP Measurement (ELISA)

3.1. Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels.

3.2. Materials:

  • cAMP ELISA Kit (e.g., Abcam ab323511 or Cell Biolabs STA-501)

  • HaCaT or THP-1 cells

  • This compound

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • 96-well cell culture plate

  • ELISA plate reader

3.3. Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

  • Lyse the cells using the lysis buffer provided in the ELISA kit.

  • Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a cAMP-HRP conjugate to an antibody-coated plate.

  • After incubation and washing steps, add the substrate and measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculate the cAMP concentration for each sample using a standard curve and determine the EC₅₀ for this compound.

Protocol 4: Cytokine Secretion Assay (ELISA)

4.1. Principle: A sandwich ELISA is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the cell culture supernatant.

4.2. Materials:

  • Human TNF-α and IL-10 ELISA Kits (e.g., from R&D Systems or BioLegend)

  • Differentiated THP-1 cells (differentiated with PMA - phorbol 12-myristate 13-acetate)

  • This compound

  • Lipopolysaccharide (LPS) (to stimulate pro-inflammatory cytokine production)

  • 96-well cell culture plate

  • ELISA plate reader

4.3. Procedure:

  • Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.

  • Collect the cell culture supernatants.

  • Perform the TNF-α and IL-10 ELISAs on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

  • Determine the IC₅₀ of this compound for the inhibition of TNF-α secretion and the EC₅₀ for the induction of IL-10 secretion.

LEO 39652 Topical Formulation: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of atopic dermatitis (AD).[1][2] It is designed as a "dual-soft" drug, a concept aimed at maximizing local activity in the skin while minimizing systemic side effects.[3][4] This is achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[3][5] Preclinical studies demonstrated high exposure in the skin, yet clinical investigations suggested a lack of efficacy, potentially due to insufficient drug availability at the target site in patients.[3][5]

These application notes provide a comprehensive overview of the preclinical and early clinical data for this compound, along with detailed protocols for key experimental procedures to aid researchers in the evaluation of this and similar topical compounds.

Data Presentation

Table 1: In Vitro Pharmacodynamics of this compound
ParameterTarget/AssayValue (IC50)Source
Enzyme InhibitionPDE4A1.2 nM[1]
PDE4B1.2 nM[1]
PDE4C3.0 nM[1]
PDE4D3.8 nM[1]
Cellular Anti-inflammatory ActivityTNF-α release (human PBMCs)6.0 nM[1]
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
Species/SystemRouteParameterValueSource
RatIntravenousTotal Clearance930 mL/min/kg[1]
MinipigIntravenousTotal Clearance200 mL/min/kg[1]
MonkeyIntravenousTotal Clearance300 mL/min/kg[1]
Human (ex vivo)Topical (on barrier-impaired skin)Dermal Interstitial Fluid (dISF) Concentration33 nM[5]
Comparator: LEO 29102Topical (on barrier-impaired skin)Dermal Interstitial Fluid (dISF) Concentration2100 nM[5]

Signaling Pathway and Metabolism

The primary mechanism of action for this compound is the inhibition of PDE4 enzymes. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately reducing the production of cytokines like TNF-α. The "dual-soft" design ensures that if this compound enters systemic circulation, it is rapidly hydrolyzed into inactive metabolites, minimizing systemic PDE4 inhibition.

cluster_skin Skin (Target Tissue) cluster_systemic Systemic Circulation / Liver LEO_39652 This compound (Active) PDE4 PDE4 LEO_39652->PDE4 Inhibition Systemic_LEO_39652 This compound (Active) LEO_39652->Systemic_LEO_39652 Systemic Absorption cAMP cAMP cAMP->PDE4 Degradation PKA Protein Kinase A (Active) cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase AC->cAMP Inflammation TNF-α & Other Pro-inflammatory Cytokines PKA->Inflammation Suppression Esterases Blood/Liver Esterases Systemic_LEO_39652->Esterases Hydrolysis Systemic_PDE4 Systemic PDE4 (Side Effects) Systemic_LEO_39652->Systemic_PDE4 Minimal Inhibition Inactive_Metabolites Inactive Metabolites Esterases->Inactive_Metabolites

Caption: Mechanism of action and metabolism of this compound.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.

cluster_workflow PDE4 Inhibition Assay Workflow Start Prepare Reagents: - Recombinant PDE4 Isoform - FAM-cAMP (Substrate) - Test Compound (e.g., this compound) - Assay Buffer Incubate Incubate Enzyme, Substrate, and Test Compound (e.g., 60 min at RT) Start->Incubate Reaction Enzymatic Reaction: PDE4 hydrolyzes FAM-cAMP Incubate->Reaction Stop Add Stop Reagent (Binding Reagent) Reaction->Stop Detect Measure Signal (e.g., TR-FRET) Stop->Detect Analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detect->Analyze

Caption: Workflow for in vitro PDE4 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in DMSO, followed by a further dilution in the assay buffer.

    • Dilute recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme to the desired concentration in assay buffer.

    • Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to the wells.

    • Add 25 µL of the diluted enzyme solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 50 µL of the FAM-cAMP substrate solution.

    • Incubate for another 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a binding reagent (as per commercial kit instructions, e.g., IMAP TR-FRET).

    • Read the plate on a suitable fluorescence plate reader according to the assay kit's specifications.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to vehicle controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TNF-α Release Assay in Human PBMCs

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated cells and resuspend them in a suitable cell culture medium (e.g., RPMI-1640) at a concentration of 1x10^6 cells/mL.

  • Assay Procedure:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of this compound dilutions (prepared in culture medium) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add 50 µL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α production.

    • Incubate the plate for 18-24 hours at 37°C.

  • Quantification of TNF-α:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

Protocol 3: Ex Vivo Skin Permeation and Target Engagement Study

This protocol uses an ex vivo human skin explant model to assess the skin penetration of a topical formulation and its pharmacodynamic effect (target engagement).

cluster_workflow Ex Vivo Skin Explant Workflow cluster_sampling Sampling Methods cluster_analysis Analysis Endpoints Prep Prepare Human Skin Explants Barrier Optional: Barrier Disruption (Tape Stripping) Prep->Barrier Apply Apply Topical Formulation (e.g., this compound cream) Barrier->Apply Incubate Incubate for a Defined Period (e.g., 24 hours) Apply->Incubate Sample Sample Collection Incubate->Sample Biopsy Skin Punch Biopsy Sample->Biopsy OFM Open Flow Microperfusion (dISF) Sample->OFM Analysis Sample Analysis PK PK Analysis: Drug Concentration (LC-MS/MS) Biopsy->PK PD PD Analysis: cAMP Levels (ELISA) Biopsy->PD OFM->PK PK->Analysis PD->Analysis

Caption: Workflow for ex vivo skin permeation and target engagement.

Methodology:

  • Skin Preparation:

    • Obtain fresh human skin from elective surgery (e.g., abdominoplasty) with appropriate ethical approval.

    • Remove subcutaneous fat and cut the skin into sections for mounting in diffusion cells or for culture.

    • For barrier-impaired models, perform tape stripping on the skin surface to remove layers of the stratum corneum.

  • Formulation Application:

    • Apply a finite dose of the this compound topical formulation to the epidermal surface of the skin explant.

  • Incubation and Sampling:

    • Incubate the skin explants at 37°C in a humidified atmosphere.

    • At various time points, collect samples:

      • Pharmacokinetics (PK):

        • Dermal Interstitial Fluid (dISF): Use open flow microperfusion to collect dISF for measurement of unbound drug concentration.

        • Total Skin Concentration: Take full-thickness punch biopsies. Homogenize the tissue and extract the drug for analysis.

      • Pharmacodynamics (PD):

        • Take full-thickness punch biopsies, homogenize the tissue, and measure cAMP levels using a commercial ELISA kit.

  • Sample Analysis:

    • Quantify the concentration of this compound and its metabolites in dISF and skin homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Interpretation:

    • Correlate the drug concentration in the skin (PK) with the change in cAMP levels (PD) to establish a PK/PD relationship and assess target engagement.

References

Application Note: Quantification of LEO 39652 in Skin Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of LEO 39652 in skin tissue samples. This compound is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis. The method presented herein provides a robust workflow for sample preparation and analysis, crucial for preclinical and clinical research in dermatology.

Introduction

This compound is a promising therapeutic agent for atopic dermatitis, acting as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.[1] The "dual-soft" nature of this compound is designed to ensure potent local activity in the skin while minimizing systemic exposure through rapid metabolism to inactive forms in the bloodstream and liver.[2]

Accurate quantification of this compound in skin is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its local distribution, target engagement, and efficacy. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from skin biopsies.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, while also suppressing the signaling of pro-inflammatory pathways like NF-κB.

PDE4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor NFkB NF-κB Pro-inflammatory Stimulus->NFkB activates AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PDE4 PDE4 cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes LEO39652 This compound LEO39652->PDE4 inhibits CREB CREB PKA->CREB phosphorylates PKA->NFkB inhibits pCREB pCREB CREB->pCREB AntiInflammatory_Response Anti-inflammatory Response pCREB->AntiInflammatory_Response promotes ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines promotes

Caption: Mechanism of action of this compound in the cAMP signaling pathway.

Experimental Workflow

The analytical workflow for the quantification of this compound in skin samples involves several key steps: sample collection and homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis. A stable isotope-labeled internal standard (SIL-IS) should be used to ensure accuracy and precision.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection 1. Skin Biopsy Collection Homogenization 2. Homogenization (e.g., bead beating) SampleCollection->Homogenization IS_Spiking 3. Internal Standard Spiking Homogenization->IS_Spiking Extraction 4. Protein Precipitation & Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation 5. Evaporation of Supernatant Extraction->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 7. Chromatographic Separation Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification using Calibration Curve MS_Detection->Quantification Reporting 10. Data Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound in skin samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C₆, ¹⁵N₂ stable isotope-labeled internal standard (SIL-IS) (hypothetical)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2 mm skin punch biopsy tool

  • Homogenizer with bead beating tubes

  • Microcentrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent)

Sample Preparation
  • Skin Biopsy Collection: Collect 2 mm skin punch biopsies and immediately freeze at -80 °C until analysis.

  • Homogenization:

    • To a 2 mL bead beating tube containing ceramic beads, add the frozen skin biopsy.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 Hz).

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4 °C.

  • Internal Standard Spiking:

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions This compound: 463.2 -> 347.1 (Quantifier), 463.2 -> 291.1 (Qualifier) (Hypothetical)
This compound-SIL-IS: 471.2 -> 355.1 (Quantifier) (Hypothetical)

Data Presentation

The following table summarizes a representative quantitative result for this compound in dermal interstitial fluid (dISF) from a previously published study.

AnalyteMatrixConcentration (nM)
This compounddISF33

Data from a study in barrier-impaired human skin explants.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in skin samples. This protocol can be adapted and validated for various skin matrices, supporting the research and development of this novel topical treatment for atopic dermatitis. The use of a stable isotope-labeled internal standard and appropriate sample preparation techniques are critical for achieving accurate and reliable results.

References

Application Notes and Protocols for LEO 39652 Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of the dual-soft phosphodiesterase 4 (PDE4) inhibitor, LEO 39652, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed protocols for assessing its stability are provided to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound is a potent, "dual-soft" PDE4 inhibitor designed for topical application in the treatment of atopic dermatitis.[1] Its unique design incorporates ester functionalities that are susceptible to hydrolysis, leading to rapid metabolic inactivation in the bloodstream and liver. This mechanism is intended to minimize systemic side effects while maintaining therapeutic efficacy in the skin. Understanding the stability of this compound in various solvents is critical for the preparation and storage of stock solutions for in vitro and in vivo studies, ensuring the integrity of the compound throughout its experimental use.

Solubility and General Storage Recommendations

This compound is soluble in DMSO at a concentration of 25 mg/mL. For optimal stability, it is recommended to store the solid powder and solutions under the following conditions:

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Stability in DMSO and Other Solvents

While specific, publicly available long-term stability data for this compound in various solvents is limited, general principles of small molecule stability in DMSO can be applied. Studies have shown that many compounds remain stable in DMSO for extended periods, especially when stored at low temperatures.[2][3][4] However, the presence of water in DMSO can promote degradation of susceptible molecules.[2][3] Given that this compound is designed with hydrolytically labile ester groups, it is crucial to use anhydrous DMSO and minimize exposure to moisture.

For other organic solvents, stability will be influenced by the solvent's polarity, protic nature, and storage conditions. Protic solvents like methanol and ethanol may participate in transesterification reactions with the ester moieties of this compound, leading to degradation. Aprotic solvents are generally preferred for storage.

The following table provides a general, hypothetical stability profile based on the chemical nature of this compound. This data is illustrative and should be confirmed experimentally.

SolventStorage TemperaturePredicted Stability (Time to >90% Purity)Potential Degradation Pathway
Anhydrous DMSO-80°C> 6 monthsMinimal
Anhydrous DMSO-20°C~1-3 monthsSlow Hydrolysis (if moisture present)
Anhydrous DMSO4°CWeeksHydrolysis
Anhydrous DMSORoom TemperatureDaysRapid Hydrolysis
Acetonitrile-20°CMonthsMinimal
Ethanol-20°CWeeks to MonthsTransesterification, Hydrolysis
Methanol-20°CWeeksTransesterification, Hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in a suitable solvent for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in Solution Using HPLC

Objective: To determine the stability of this compound in a given solvent over time at various temperatures.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Solvent of interest (e.g., DMSO, Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of this solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • At time zero (T=0), remove one aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Analyze the T=0 sample by HPLC to determine the initial purity.

  • Store the remaining vials at their designated temperatures.

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.

  • Dilute the samples and analyze by HPLC under the same conditions as the T=0 sample.

  • Quantify the peak area of the intact this compound and any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under stress conditions to develop a stability-indicating analytical method.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system (as in Protocol 2)

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a designated period (e.g., 2, 4, 8 hours). Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a designated period (e.g., 30 minutes, 1, 2 hours). Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature for a designated period (e.g., 2, 4, 8 hours).

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a designated period (e.g., 24, 48, 72 hours). Dissolve in a suitable solvent before HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a designated period.

  • Analyze all stressed samples by HPLC to separate the parent compound from any degradation products. The HPLC method may need to be optimized to achieve adequate separation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study Storage cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in Anhydrous DMSO) aliquot Aliquot into single-use vials prep_stock->aliquot storage_neg80 Store at -80°C aliquot->storage_neg80 storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt timepoint Collect samples at specified time points (T=0, 24h, 1wk, etc.) storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint storage_rt->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

pde4_pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP Converts AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 LEO39652 This compound LEO39652->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-2, IL-5) CREB->Inflammation Inhibits Transcription

Caption: Simplified PDE4 signaling pathway and the mechanism of action of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis (AD).[1][2] As a soft-drug, this compound is engineered to be active at the target site (the skin) but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.[3] The primary mechanism of action for PDE4 inhibitors involves preventing the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[3] Elevated intracellular cAMP levels lead to a cascade of anti-inflammatory responses, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the in vitro efficacy and potency of this compound. The described assays are essential for determining target engagement, functional anti-inflammatory activity, and the therapeutic window of the compound. While preclinical studies showed this compound to be a potent inhibitor, it demonstrated a lack of clinical efficacy in AD patients, which was likely due to insufficient drug availability at the target site in the skin rather than a lack of intrinsic activity.[5] The following assays are critical for establishing this intrinsic activity during early-stage drug discovery.

This compound Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by modulating the cAMP signaling pathway. In inflammatory cells, the inhibition of PDE4 leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, ultimately leading to a reduction in the production of inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Inflammation Inhibits Response Anti-inflammatory Response LEO39652 This compound LEO39652->PDE4 Inhibits

Caption: The PDE4-cAMP signaling pathway modulated by this compound.

Key Efficacy Assays and Protocols

Intracellular cAMP Accumulation Assay

Principle: This assay directly measures the primary pharmacodynamic effect of this compound: the inhibition of PDE4, leading to an increase in intracellular cAMP levels. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937) are stimulated with an adenylyl cyclase activator (forskolin) to produce cAMP, and the ability of this compound to prevent cAMP degradation is quantified.

A Seed Cells (e.g., PBMCs, U937) B Pre-incubate with This compound or Control A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse Cells and Stop PDE Activity C->D E Quantify cAMP Levels (e.g., HTRF, ELISA) D->E F Data Analysis: EC50 Curve Generation E->F

Caption: Experimental workflow for the intracellular cAMP accumulation assay.

Protocol:

  • Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or culture U937 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 2 hours.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Roflumilast).

  • Pre-incubation: Add 20 µL of the compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Add 20 µL of a forskolin solution (final concentration ~10 µM) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP dynamic 2 kit or a cAMP ELISA kit) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic fit) to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in cAMP levels.

TNF-α Release Assay in LPS-Stimulated PBMCs

Principle: This functional assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated PBMCs.

A Isolate & Seed PBMCs B Pre-treat with this compound or Control Compound A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate for 18-24 hours C->D E Collect Supernatant D->E F Measure TNF-α Concentration (ELISA or CBA) E->F G Data Analysis: IC50 Curve Generation F->G

Caption: Experimental workflow for the TNF-α release assay.

Protocol:

  • Cell Preparation: Isolate human PBMCs as described in the previous protocol.

  • Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control and a positive control.

  • Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a cytometric bead array (CBA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

Cell Viability Assay

Principle: This assay is crucial for assessing the cytotoxicity of this compound and determining its therapeutic index. A common method is to use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., PBMCs or U937) in an opaque-walled 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

  • Compound Addition: Add serial dilutions of this compound (typically up to 100 µM) to the cells.

  • Incubation: Incubate the plate for a period relevant to the efficacy assays (e.g., 24 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Mix the contents and measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in tables for clear comparison between this compound and other reference compounds.

Table 1: Example In Vitro Potency Data for PDE4 Inhibitors

CompoundcAMP Accumulation EC50 (nM)TNF-α Inhibition IC50 (nM)Cell Viability CC50 (µM)Therapeutic Index (CC50/IC50)
This compound 5.212.5> 100> 8000
LEO 29102 (Comparator)3.89.8> 100> 10200
Roflumilast (Reference)1.12.985~29300

Note: The data presented are for illustrative purposes and may not reflect actual experimental results.

Interpretation: The EC50 and IC50 values represent the potency of the compound in the respective assays. A lower value indicates higher potency. The CC50 value indicates the concentration at which the compound becomes toxic to the cells. The therapeutic index (CC50/IC50) is a critical parameter that provides an estimate of the compound's safety window; a higher therapeutic index is desirable. Based on the example data, this compound shows potent inhibition of PDE4 and TNF-α release with low cytotoxicity, indicating a favorable in vitro therapeutic window. However, as noted in published studies, this high intrinsic potency did not translate to clinical efficacy, highlighting the importance of assessing bioavailability and target engagement in more complex systems.[5]

References

Application Notes and Protocols for LEO 39652 in Cytokine Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis (AD). As a potent and selective inhibitor of the PDE4 enzyme, this compound modulates the inflammatory response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to the suppression of pro-inflammatory cytokine production, which plays a crucial role in the pathophysiology of inflammatory skin diseases like atopic dermatitis. These application notes provide detailed methodologies for analyzing the effect of this compound on cytokine expression and summarize the expected outcomes based on the mechanism of action of PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition and Cytokine Suppression

Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cAMP, a critical second messenger in signal transduction. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, including the cytokine Interleukin-10 (IL-10). Concurrently, increased cAMP levels suppress the activity of the NF-κB signaling pathway, a major driver of pro-inflammatory cytokine gene expression. This dual effect results in a significant reduction in the production of key pro-inflammatory cytokines implicated in atopic dermatitis, including those associated with Th1, Th2, and Th17 immune responses.

Data Presentation: Expected Effects of this compound on Cytokine Expression

While specific quantitative data for this compound's effect on a broad range of cytokines is not yet publicly available, the known mechanism of action of PDE4 inhibitors allows for the prediction of its impact on cytokine expression. The following tables summarize the inhibitory concentration (IC50) of this compound for PDE4 subtypes and TNF-α, and representative data for a similar topical PDE4 inhibitor, crisaborole, on various cytokines.

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release6.0

Table 2: Representative Dose-Dependent Inhibition of Cytokine Release by a Topical PDE4 Inhibitor (Crisaborole) in Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Data presented below is representative for the class of topical PDE4 inhibitors and is intended to illustrate the expected dose-dependent effects of this compound. Actual values for this compound may vary.

CytokineStimulantCrisaborole Concentration (µM)% Inhibition (Mean ± SD)
Th1 Cytokines
TNF-αLPS (1 µg/mL)0.125 ± 5
155 ± 8
1085 ± 6
IFN-γSEB (1 µg/mL)0.120 ± 7
148 ± 9
1075 ± 10
Th2 Cytokines
IL-4SEB (1 µg/mL)0.130 ± 6
160 ± 11
1090 ± 5
IL-5SEB (1 µg/mL)0.128 ± 8
158 ± 12
1088 ± 7
IL-13SEB (1 µg/mL)0.135 ± 9
165 ± 10
1092 ± 4
Th17 Cytokine
IL-17ASEB (1 µg/mL)0.122 ± 6
150 ± 8
1080 ± 9
Anti-inflammatory Cytokine
IL-10LPS (1 µg/mL)0.1-10 ± 4 (Increase)
1-25 ± 7 (Increase)
10-40 ± 10 (Increase)

Experimental Protocols

The following are detailed protocols for in vitro analysis of cytokine expression.

Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of this compound on the production of pro- and anti-inflammatory cytokines from stimulated human PBMCs.

Materials:

  • This compound (stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Staphylococcal Enterotoxin B (SEB)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17A)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • For Th1/Monocytic cytokine analysis (TNF-α, IL-10), add 50 µL of LPS solution to achieve a final concentration of 1 µg/mL.

    • For Th1/Th2/Th17 cytokine analysis (IFN-γ, IL-2, IL-4, IL-5, IL-13, IL-17A), add 50 µL of SEB solution to achieve a final concentration of 1 µg/mL.

    • Include unstimulated control wells (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Analysis: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the vehicle control. Plot the dose-response curves and determine the IC50 values.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To analyze the effect of this compound on the mRNA expression levels of cytokine genes in stimulated cells.

Materials:

  • Cells and reagents from Protocol 1

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Follow steps 1-6 of Protocol 1, using a 24-well plate with a higher cell density (e.g., 1 x 10^6 cells/well). A shorter incubation time (e.g., 4-6 hours) may be optimal for detecting changes in mRNA levels.

  • Cell Lysis: After incubation, remove the supernatant and lyse the cells directly in the wells by adding RNA lysis buffer.

  • RNA Isolation: Isolate total RNA from the cell lysates using an RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target cytokine genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in this compound-treated cells to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation Cell Stimulation cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from whole blood Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Add_LEO39652 Add serial dilutions of this compound Seed_Cells->Add_LEO39652 Pre_Incubate Pre-incubate for 1 hour Add_LEO39652->Pre_Incubate Stimulate_Cells Stimulate with LPS or SEB Pre_Incubate->Stimulate_Cells Incubate Incubate for 24-48 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform Cytokine ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data and Determine IC50 ELISA->Analyze_Data

Application Notes and Protocols for LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a potent and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis. Its unique "dual-soft" nature ensures that it is active in the skin but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the risk of side effects commonly associated with oral PDE4 inhibitors. This compound exerts its anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of pro-inflammatory cytokines.

These application notes provide comprehensive guidelines for the proper handling, storage, and use of this compound in a research setting.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₃H₂₃N₃O₅
Molecular Weight 421.45 g/mol
CAS Number 1445656-91-6
Appearance White to off-white powder
Solubility Soluble in DMSO (≥ 25 mg/mL) and Ethanol.

Handling and Storage

3.1. Safety Precautions

This compound is not classified as a hazardous substance.[1] However, standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of the powder. Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

3.2. Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Note: For short-term experimental use, solutions of this compound in DMSO can be stored at room temperature, though it is recommended to prepare fresh solutions for optimal results. Studies on similar compounds in DMSO suggest that the probability of observing the compound is 92% after 3 months of storage at room temperature.[2]

Biological Activity and In Vitro Data

This compound is a potent inhibitor of PDE4 isoforms and subsequently suppresses the release of the pro-inflammatory cytokine TNF-α.

TargetIC₅₀ (nM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8
TNF-α release 6.0

In Vivo Pharmacokinetics

The "dual-soft" nature of this compound leads to its rapid clearance from the systemic circulation, as demonstrated in preclinical animal models.

SpeciesTotal Clearance (mL/min/kg)Ratio to Total AUC (%)
Rats 9304
Minipigs 2006
Monkeys 3006

Signaling Pathway

dot

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Activates NF-kB NF-kB PKA->NF-kB Inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory Cytokines Promotes transcription of Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes transcription of LEO_39652 LEO_39652 LEO_39652->PDE4 Inhibits

Caption: PDE4 Signaling Pathway in Immune Cells.

Experimental Protocols

7.1. Preparation of Stock Solutions

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Concentration: Prepare a stock solution of 10 mM. For a 10 mM stock, dissolve 4.21 mg of this compound in 1 mL of DMSO.

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO. c. Vortex briefly and sonicate if necessary to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as per the storage guidelines.

7.2. In Vitro PDE4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE4 enzymes.

PDE4_Inhibition_Assay start Start prepare_reagents Prepare Assay Buffer and Recombinant PDE4 Enzyme start->prepare_reagents add_enzyme Add PDE4 Enzyme to Assay Plate prepare_reagents->add_enzyme prepare_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Plate prepare_compound->add_compound add_enzyme->add_compound incubate1 Pre-incubate at Room Temperature add_compound->incubate1 add_substrate Add cAMP Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate at Room Temperature add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Plate on a Fluorescence Plate Reader stop_reaction->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for TNF-α Release Assay in PBMCs.

Materials:

  • Human whole blood

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the dilutions to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α ELISA: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no inhibitory activity Improper storage of this compound.Ensure the compound has been stored correctly. Prepare fresh stock solutions.
Inactive enzyme or substrate.Use fresh or properly stored enzymes and substrates.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent cell numbers.Ensure a homogenous cell suspension before seeding.
Unexpected cell toxicity High concentration of DMSO.Ensure the final DMSO concentration in the cell culture medium is below 0.5%.
Contamination.Use sterile techniques and check for contamination in cell cultures.

References

Application Notes and Protocols for Studying Atopic Dermatitis Pathophysiology with LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing LEO 39652, a potent, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, as a research tool to investigate the intricate pathophysiology of atopic dermatitis (AD). While clinical development of this compound was halted due to insufficient drug availability at the target site in patients, its well-defined mechanism of action makes it a valuable pharmacological probe for in vitro and ex vivo studies.

Introduction to Atopic Dermatitis and PDE4 Inhibition

Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1] A key feature of AD is the predominance of a Type 2 inflammatory response, characterized by the release of cytokines such as IL-4, IL-13, and IL-31. This inflammatory cascade is, in part, regulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus downregulating its anti-inflammatory effects. By inhibiting PDE4, levels of cAMP are increased, leading to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and a reduction in the inflammatory response. This compound was designed as a potent PDE4 inhibitor for topical application.[2][3]

This compound: A Tool for Preclinical Research

This compound is a "dual-soft" drug, engineered to be highly active at the target site (the skin) but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.[2][3] Although this compound did not achieve sufficient local concentrations in clinical trials to demonstrate efficacy, its potent in vitro activity makes it an excellent candidate for dissecting the role of PDE4 in AD-related cellular and tissue-level processes.

Key Research Applications:
  • Investigating the role of PDE4 in cytokine production: Elucidate the specific contribution of PDE4 to the production of key AD-related cytokines (e.g., TSLP, IL-6, IL-8) by keratinocytes and immune cells.

  • Exploring the impact of PDE4 inhibition on epidermal barrier function: Assess the effect of increased cAMP levels on the expression and localization of crucial skin barrier proteins like filaggrin and loricrin in in vitro and ex vivo models of AD.

  • Dissecting immune cell responses: Analyze the influence of PDE4 inhibition on the activation, proliferation, and cytokine secretion of T cells and other immune cells implicated in AD pathogenesis.

  • Comparative studies: Use this compound as a reference compound to evaluate the potency and efficacy of novel topical anti-inflammatory drug candidates.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound against PDE4 Subtypes

PDE4 SubtypeIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8

Data sourced from MedchemExpress.

Table 2: In Vitro Potency of this compound on TNF-α Release

AssayCell TypeStimulantIC50 (nM)
TNF-α ReleaseHuman PBMCsLPS6.0

Data sourced from MedchemExpress.

Signaling Pathway

Caption: PDE4 Inhibition Pathway by this compound.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on atopic dermatitis pathophysiology.

Protocol 1: PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against specific PDE4 subtypes.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • cAMP substrate

  • Assay buffer

  • This compound

  • 384-well microplates

  • Plate reader capable of fluorescence polarization or other suitable detection method

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the recombinant PDE4 enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the cAMP substrate to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the product formation using a suitable detection method as per the assay kit manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF-α Release from Human PBMCs

This protocol measures the effect of this compound on the release of TNF-α from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from whole blood

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Stimulate the cells with LPS (100 ng/mL) and incubate for 18-24 hours at 37°C.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release and determine the IC50 value.

Protocol 3: 3D Reconstructed Human Epidermis (RHE) Model of Atopic Dermatitis

This protocol describes the establishment of an in vitro AD-like phenotype in a 3D RHE model and its treatment with this compound.

Materials:

  • Commercially available RHE kits or in-house cultured RHEs

  • Keratinocyte growth medium

  • Human IL-4 and IL-13

  • This compound formulated in a suitable vehicle for topical application

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent for RNA extraction

  • Antibodies for immunofluorescence (e.g., anti-filaggrin, anti-loricrin)

Procedure:

  • Culture the RHEs at the air-liquid interface according to the manufacturer's instructions.

  • To induce an AD-like phenotype, supplement the culture medium with a cocktail of IL-4 (50 ng/mL) and IL-13 (50 ng/mL) for 48-72 hours.

  • Prepare a topical formulation of this compound at various concentrations.

  • Apply the this compound formulation or vehicle control to the surface of the RHEs.

  • Incubate for an additional 24-48 hours.

  • At the end of the treatment period, harvest the RHEs for analysis:

    • Gene Expression: Extract RNA using TRIzol and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., TSLP, IL8) and barrier function (e.g., FLG, LOR).

    • Protein Expression: Fix the tissues in formalin, embed in paraffin, and perform immunofluorescence staining for barrier proteins.

    • Cytokine Secretion: Collect the culture medium and measure the concentration of secreted cytokines (e.g., TSLP, IL-8) by ELISA.

Protocol 4: Ex Vivo Human Skin Explant Model

This protocol utilizes ex vivo human skin to study the effects of this compound in a more physiologically relevant setting.

Materials:

  • Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and consent)

  • Culture medium (e.g., DMEM)

  • This compound formulation

  • Tools for creating skin explants (e.g., biopsy punch)

  • Transwell inserts

  • Materials for cAMP measurement (e.g., cAMP ELISA kit)

Procedure:

  • Prepare 8-mm full-thickness skin explants using a biopsy punch.

  • Place the explants on Transwell inserts at the air-liquid interface in culture medium.

  • Allow the skin to equilibrate for 24 hours.

  • Topically apply the this compound formulation or vehicle control to the epidermal surface of the explants.

  • Incubate for the desired time period (e.g., 6, 24 hours).

  • Harvest the skin explants and homogenize the tissue.

  • Measure the intracellular cAMP levels in the tissue homogenates using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.

  • Compare the cAMP levels in this compound-treated explants to vehicle-treated controls.

Experimental Workflows

cluster_0 In Vitro AD Model Workflow Start Start Establish RHE Establish 3D Reconstructed Human Epidermis Start->Establish RHE Induce AD Induce AD-like Phenotype with IL-4 & IL-13 Establish RHE->Induce AD Treat Treat with This compound Induce AD->Treat Analyze Analyze Endpoints: - Gene Expression (qRT-PCR) - Protein Expression (IF) - Cytokine Secretion (ELISA) Treat->Analyze End End Analyze->End

Caption: Workflow for 3D RHE Model of Atopic Dermatitis.

cluster_1 Ex Vivo Skin Explant Workflow Start_ex Start_ex Prepare Explants Prepare Human Skin Explants Start_ex->Prepare Explants Culture Culture at Air-Liquid Interface Prepare Explants->Culture Treat_ex Topical Treatment with this compound Culture->Treat_ex Harvest Harvest and Homogenize Tissue Treat_ex->Harvest Measure cAMP Measure Intracellular cAMP Levels (ELISA) Harvest->Measure cAMP End_ex End_ex Measure cAMP->End_ex

Caption: Workflow for Ex Vivo Human Skin Explant Studies.

Conclusion

This compound, despite its clinical trial outcome, remains a potent and selective PDE4 inhibitor that can be effectively used in a preclinical setting. The application notes and protocols provided here offer a comprehensive guide for researchers to leverage this compound to further unravel the complex pathophysiology of atopic dermatitis, aiding in the discovery and development of novel therapeutic strategies.

References

Troubleshooting & Optimization

LEO 39652 low efficacy in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEO 39652. The information addresses the observed low efficacy in clinical trials and provides relevant experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy with this compound in our in vivo skin models. What could be the primary reason for this?

A1: The low clinical efficacy of this compound in atopic dermatitis (AD) patients has been attributed to insufficient drug availability at the target site in the skin. Preclinical studies have shown that despite being a potent phosphodiesterase 4 (PDE4) inhibitor, this compound may not reach pharmacodynamically relevant concentrations in the dermal interstitial fluid (dISF) of barrier-impaired skin.

Q2: How does the "dual-soft" nature of this compound contribute to its low bioavailability in the skin?

A2: this compound was designed as a "dual-soft" drug, meaning it has ester functionalities that are intended to be rapidly metabolized by esterases in the blood and liver to minimize systemic side effects. While this design is effective in reducing systemic exposure, it appears that the compound is also rapidly metabolized within the skin itself, leading to lower than anticipated concentrations of the active drug at the dermal target.

Q3: Our experiments involve topical application of this compound. What critical factor should we be assessing to troubleshoot poor outcomes?

A3: It is crucial to quantify the concentration of the active form of this compound and its main metabolites directly in the dermal interstitial fluid (dISF) or skin biopsies. A lack of correlation between the applied dose and the concentration of the active compound at the target site is a strong indicator of a bioavailability issue. Comparing these concentrations with a compound known to have better skin penetration and efficacy, such as LEO 29102, can provide valuable insights.

Q4: What experimental technique is recommended for accurately measuring the dermal bioavailability of this compound?

A4: Dermal open-flow microperfusion (dOFM) is a highly recommended technique for this purpose. It allows for continuous sampling of the dISF, providing a dynamic profile of drug concentration over time at the site of action. This method was used in preclinical studies to demonstrate the low dermal availability of this compound.

Q5: Could the formulation of the this compound cream be a contributing factor to its low efficacy?

A5: While the primary issue identified is the rapid metabolism of the compound, the formulation can always play a role in the penetration of a topical agent. Key formulation parameters to consider are the vehicle's composition, the drug's solubility in the vehicle, and the presence of any penetration enhancers. However, in the case of this compound, the inherent metabolic instability of the molecule in the skin appears to be the more significant barrier to efficacy.

Data Presentation

Table 1: Comparison of Dermal Interstitial Fluid (dISF) Concentrations of this compound and LEO 29102 in Barrier Impaired Skin

CompounddISF Concentration (nM)
This compound33
LEO 291022100

This data highlights the significantly lower concentration of this compound at the target site compared to a more efficacious PDE4 inhibitor.

Experimental Protocols

Detailed Methodology for Dermal Open-Flow Microperfusion (dOFM) to Assess Drug Bioavailability

This protocol describes a method to evaluate the dermal pharmacokinetics of topically applied this compound in an ex vivo human skin model.

1. Objective: To quantify the concentration of this compound and its major metabolites in the dermal interstitial fluid (ISF) over time following topical application to barrier-disrupted human skin explants.

2. Materials:

  • Freshly obtained human skin explants

  • This compound cream (and a vehicle control)

  • dOFM probes

  • Perfusion pump

  • Fraction collector

  • Perfusion fluid (e.g., sterile saline)

  • Tape stripping supplies

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

3. Procedure:

  • Skin Preparation:

    • Human skin explants are obtained and prepared to a uniform thickness.

    • The skin barrier is disrupted using a standardized tape-stripping procedure to mimic atopic dermatitis conditions.

  • dOFM Probe Insertion:

    • dOFM probes are carefully inserted into the dermal layer of the skin explants.

  • Topical Application:

    • A standardized dose of this compound cream is applied to the surface of the barrier-disrupted skin over the area of the inserted probes. A separate set of explants is treated with the vehicle cream as a control.

  • Perfusion and Sampling:

    • The dOFM probes are perfused with a sterile physiological solution at a constant low flow rate.

    • The perfusate, which now contains analytes from the dermal ISF, is collected into vials at regular intervals over a specified period (e.g., 24 hours) using a fraction collector.

  • Sample Analysis:

    • The collected fractions are analyzed using a validated LC-MS/MS method to determine the concentrations of this compound and its primary metabolites.

  • Data Analysis:

    • Concentration-time profiles are generated to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Mandatory Visualization

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T-cell, Macrophage) Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes NF-kB_inactive Inactive NF-κB PKA->NF-kB_inactive inhibits activation of Anti-inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) PKA->Anti-inflammatory_Cytokines promotes transcription NF-kB_active Active NF-κB NF-kB_inactive->NF-kB_active activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NF-kB_active->Pro-inflammatory_Cytokines promotes transcription LEO_39652 This compound LEO_39652->PDE4 inhibits

Caption: PDE4 signaling pathway in atopic dermatitis and the mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Low Efficacy Observed with this compound CheckBioavailability Is drug availability at the target site a potential issue? Start->CheckBioavailability Perform_dOFM Conduct Dermal Open-Flow Microperfusion (dOFM) or skin biopsy analysis CheckBioavailability->Perform_dOFM Yes Consider_Formulation Evaluate and optimize the formulation for improved skin penetration CheckBioavailability->Consider_Formulation No Analyze_Metabolites Quantify this compound and its metabolites in dISF/biopsy Perform_dOFM->Analyze_Metabolites Compare_Concentrations Are active drug concentrations sufficient? Analyze_Metabolites->Compare_Concentrations Low_Concentration Conclusion: Low efficacy is likely due to rapid metabolism and insufficient drug availability Compare_Concentrations->Low_Concentration No Sufficient_Concentration Investigate alternative causes: - Target engagement - Downstream signaling - Formulation issues Compare_Concentrations->Sufficient_Concentration Yes

Caption: Troubleshooting workflow for investigating the low efficacy of this compound.

Technical Support Center: Enhancing LEO 39652 Skin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the skin bioavailability of LEO 39652, a "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of inflammatory skin conditions like atopic dermatitis.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation in the skin.

Q2: What is the "dual-soft" drug concept and how does it apply to this compound?

A2: The "dual-soft" concept is a drug design strategy aimed at maximizing local therapeutic effects while minimizing systemic side effects.[1][2] this compound was designed to be metabolically labile, containing ester functionalities that are rapidly hydrolyzed by esterases in the bloodstream and liver into inactive metabolites.[1][3] This rapid systemic inactivation is intended to prevent the side effects commonly associated with oral PDE4 inhibitors. The drug is designed to be more stable in the skin to exert its therapeutic effect locally.

Q3: Why did this compound show a lack of clinical efficacy in studies for atopic dermatitis?

A3: The lack of clinical efficacy of this compound was primarily attributed to insufficient drug availability at the target site within the skin.[1][3] Studies revealed very low concentrations of the active compound in the dermal interstitial fluid, the biophase where the drug needs to be present to interact with its target cells.[1][3][4]

Q4: What is the key difference between this compound and the more successful PDE4 inhibitor, LEO 29102?

A4: The primary structural difference is that this compound contains ester functionalities, making it a "dual-soft" drug, whereas LEO 29102 does not have these ester groups.[1][3] This makes this compound susceptible to hydrolysis by esterases present in the skin, leading to its premature inactivation before it can reach its target in sufficient concentrations.[3] LEO 29102, being more stable in the skin, achieved significantly higher concentrations in the dermal interstitial fluid.[1][3]

Troubleshooting Guides

Issue: Low Dermal Interstitial Fluid Concentration of this compound

Possible Cause 1: Premature Metabolism in the Skin

This compound's ester linkages are susceptible to hydrolysis by cutaneous esterases.

  • Troubleshooting Strategy 1: Formulation with Esterase Inhibitors.

    • Incorporate esterase inhibitors into the topical formulation to protect this compound from degradation. It is crucial to select inhibitors that are safe for topical use and compatible with other formulation components.

  • Troubleshooting Strategy 2: Encapsulation Strategies.

    • Encapsulate this compound in nanocarriers such as liposomes or solid lipid nanoparticles (SLNs). This can shield the drug from enzymatic attack and facilitate its transport across the stratum corneum.

Possible Cause 2: Inefficient Penetration Through the Stratum Corneum

The physicochemical properties of this compound and the vehicle formulation may not be optimal for traversing the skin's primary barrier.

  • Troubleshooting Strategy 1: Incorporate Chemical Penetration Enhancers (CPEs).

    • Add CPEs to the formulation to reversibly disrupt the stratum corneum's lipid barrier. Examples include fatty acids (e.g., oleic acid), propylene glycol, and terpenes. The choice and concentration of CPEs should be carefully optimized to enhance penetration without causing skin irritation.

  • Troubleshooting Strategy 2: Optimize the Vehicle.

    • The composition of the vehicle (e.g., cream, gel, ointment) significantly impacts drug release and skin penetration. Experiment with different solvent systems and excipients to improve the solubility and partitioning of this compound into the skin. Clinical trials for this compound used a cream formulation.[5]

  • Troubleshooting Strategy 3: Utilize Novel Drug Delivery Systems.

    • Explore advanced delivery systems like microemulsions, nanoemulsions, or transfersomes. These systems can enhance drug solubilization and improve partitioning into the skin layers.

Data Summary

CompoundKey Structural FeatureDermal Interstitial Fluid Concentration (in barrier impaired skin)Clinical Efficacy for Atopic Dermatitis
This compound Contains ester functionalities ("dual-soft")33 nM[1][3]Lacking[1][3]
LEO 29102 Lacks ester functionalities2100 nM[1][3]Demonstrated[6][7]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of this compound from various topical formulations.

1. Materials and Equipment:

  • Franz diffusion cells
  • Excised human or porcine skin
  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
  • Formulations of this compound
  • Magnetic stirrer and stir bars
  • Water bath for temperature control (32°C)
  • Syringes and needles for sampling
  • LC-MS/MS system for analysis

2. Skin Preparation:

  • Thaw frozen skin at room temperature.
  • Carefully remove any subcutaneous fat.
  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  • Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

3. Franz Diffusion Cell Assembly:

  • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
  • Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
  • Place a small magnetic stir bar in the receptor chamber.
  • Place the assembled cells in the stirring block, which is connected to the water bath to maintain a constant temperature.

4. Dosing and Sampling:

  • Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area over time.
  • Determine the steady-state flux (Jss) and the lag time (t_lag) from the permeation profile.

Protocol 2: Quantification of this compound in Skin Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from skin biopsy samples.

1. Materials and Equipment:

  • Homogenizer
  • Centrifuge
  • Evaporator
  • LC-MS/MS system
  • Solvents for extraction (e.g., acetonitrile, methanol)
  • Internal standard

2. Sample Preparation:

  • Obtain skin biopsies from the treated area.
  • Weigh the biopsy samples.
  • Add a suitable extraction solvent and an internal standard to the sample.
  • Homogenize the tissue until it is fully disrupted.
  • Centrifuge the homogenate to pellet the tissue debris.
  • Collect the supernatant.

3. Extraction and Reconstitution:

  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • Separate the analyte from matrix components using a suitable HPLC column and mobile phase gradient.
  • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

5. Quantification:

  • Generate a standard curve using known concentrations of this compound.
  • Calculate the concentration of this compound in the skin samples based on the standard curve and the peak area ratio to the internal standard.

Visualizations

cluster_0 Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 (Target of this compound) PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_active Protein Kinase A (Active) PKA->PKA_active Pro_inflammatory Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-23) PKA_active->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Response PKA_active->Anti_inflammatory Promotes LEO39652 This compound LEO39652->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

cluster_workflow Experimental Workflow for IVPT Start Start: Prepare This compound Formulation PrepareSkin Prepare Excised Skin Sections Start->PrepareSkin MountCell Mount Skin on Franz Diffusion Cell PrepareSkin->MountCell ApplyDose Apply Formulation to Donor Chamber MountCell->ApplyDose Incubate Incubate at 32°C with Stirring ApplyDose->Incubate Sample Collect Samples from Receptor Chamber at Time Points Incubate->Sample Analyze Analyze Samples by LC-MS/MS Sample->Analyze Calculate Calculate Permeation Parameters (Flux, Lag Time) Analyze->Calculate End End: Evaluate Bioavailability Calculate->End

Caption: Workflow for in vitro skin permeation testing (IVPT).

cluster_troubleshooting Troubleshooting Low Bioavailability Problem Problem: Low Dermal Interstitial Fluid Concentration Cause1 Cause 1: Premature Metabolism in Skin Problem->Cause1 Cause2 Cause 2: Poor Stratum Corneum Penetration Problem->Cause2 Solution1a Strategy: Formulate with Esterase Inhibitors Cause1->Solution1a Solution1b Strategy: Encapsulate in Nanocarriers Cause1->Solution1b Solution2a Strategy: Add Chemical Penetration Enhancers Cause2->Solution2a Solution2b Strategy: Optimize Vehicle (e.g., solvents, excipients) Cause2->Solution2b

Caption: Troubleshooting logic for improving this compound bioavailability.

References

Technical Support Center: LEO 39652 Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the topical application of LEO 39652. Given that specific public data on this compound is not available, this guide addresses common challenges encountered with topical delivery of small molecule inhibitors in dermatological research, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving effective topical delivery of this compound?

The primary challenges with topical delivery of small molecule inhibitors like this compound often revolve around the formidable barrier function of the stratum corneum. Key obstacles include poor skin penetration due to suboptimal physicochemical properties (e.g., high molecular weight, unfavorable logP), formulation-related instability, and potential for local skin irritation or off-target effects in the epidermis and dermis.

Q2: How can I improve the skin penetration of this compound?

Improving skin penetration requires a multi-faceted approach. Consider optimizing the formulation by incorporating chemical penetration enhancers (e.g., propylene glycol, oleic acid), utilizing novel drug delivery systems like nanoparticles or liposomes, or employing physical enhancement techniques such as microneedles or iontophoresis in preclinical models. It is also crucial to ensure the formulation solubilizes this compound effectively to maximize its thermodynamic activity.

Q3: What in vitro models are recommended for assessing this compound skin permeation?

For initial screening, reconstructed human epidermis (RhE) models and ex vivo human or porcine skin mounted in Franz diffusion cells are the gold standards. These models provide a good correlation with in vivo skin absorption. It is advisable to test various formulations in these systems to select the most promising candidates for further development.

Q4: How do I troubleshoot high variability in my in vitro skin permeation studies?

High variability in Franz cell experiments is a common issue. To minimize it, ensure consistent skin thickness and integrity across all samples by measuring transepidermal water loss (TEWL) before the experiment. Standardize the dosing procedure, receptor fluid composition, and sampling times. A robust experimental design with an adequate number of replicates (n≥6) is also critical.

Troubleshooting Guides

Issue 1: Low Permeation of this compound in Ex Vivo Skin Models

This troubleshooting guide follows a logical workflow to diagnose and address suboptimal skin permeation of this compound in Franz diffusion cell experiments.

G cluster_0 A Start: Low Permeation Detected B Is this compound stable in the formulation and receptor fluid for the experiment's duration? A->B C Assess stability via HPLC at T=0 and T=final in both matrices. B->C No D Is the compound soluble and 'free' in the formulation? B->D Yes H Reformulate to improve stability (e.g., adjust pH, add antioxidants). C->H E Measure solubility and analyze formulation for precipitation. D->E No F Is the skin barrier intact? D->F Yes I Reformulate to increase solubility (e.g., add co-solvents, adjust pH, use encapsulation technologies). E->I G Measure TEWL or electrical resistance of the skin sample pre-experiment. F->G No K Consider adding penetration enhancers or alternative delivery systems (e.g., liposomes). F->K Yes J Discard compromised skin samples and refine skin preparation protocol. G->J L Problem Resolved H->L I->L J->L K->L

Caption: Troubleshooting workflow for low skin permeation.

Issue 2: High Inter-Replicate Variability

High variability can mask true formulation effects. Follow this guide to identify and mitigate sources of variability in your experiments.

G cluster_0 A Start: High Inter-Replicate Variability B Is the skin source and preparation consistent? A->B C Standardize skin harvesting, dermatoming, and storage procedures. B->C No D Is the experimental setup uniform for all diffusion cells? B->D Yes H Refine SOPs for skin handling. Use skin from a single donor per experiment. C->H E Check for consistent receptor fluid volume, stirring speed, and temperature. D->E No F Is the analytical method robust? D->F Yes I Calibrate and standardize all equipment. Ensure no air bubbles are trapped under the skin. E->I G Validate HPLC/LC-MS method for linearity, accuracy, and precision. Check for sample degradation. F->G No K Increase number of replicates (n≥6) and include internal standards. F->K Yes J Re-validate analytical method. Prepare fresh standards for each run. G->J L Problem Resolved H->L I->L J->L K->L

Caption: Troubleshooting guide for high experimental variability.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the permeation and skin retention of this compound from a topical formulation.

Methodology:

  • Skin Preparation: Full-thickness human or porcine skin is sourced and stored at -80°C. Prior to the experiment, the skin is thawed, and subcutaneous fat is removed. The skin is then dermatomed to a thickness of approximately 500 µm.

  • Skin Integrity Check: Skin integrity is confirmed by measuring the transepidermal water loss (TEWL). Only skin samples with a TEWL below 10 g/m²/h are used.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution containing a solubilizing agent (e.g., 0.5% Volpo) to maintain sink conditions. The fluid is continuously stirred and maintained at 32°C.

  • Dosing: A finite dose (e.g., 10 mg/cm²) of the this compound formulation is applied evenly to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed fluid.

  • Mass Balance: At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed compound. The skin is then tape-stripped to separate the stratum corneum from the deeper tissue layers (epidermis/dermis). Each component (surface wash, tape strips, remaining skin, and receptor fluid samples) is processed for analysis.

  • Quantification: The concentration of this compound in all samples is determined using a validated HPLC or LC-MS/MS method.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound to illustrate common outcomes in formulation screening.

Table 1: Effect of Vehicle on this compound Permeation

Formulation VehicleCumulative Amount Permeated at 24h (µg/cm²)Skin Retention (Epidermis + Dermis) (µg/cm²)
Propylene Glycol (PG)1.2 ± 0.35.8 ± 1.1
PG/Ethanol (70:30)2.5 ± 0.68.2 ± 1.5
Oleic Acid in PG (5%)4.1 ± 0.812.5 ± 2.3
Isopropyl Myristate0.5 ± 0.13.1 ± 0.9

Table 2: Impact of Penetration Enhancers on this compound Flux

Formulation (in PG)Steady-State Flux (ng/cm²/h)Lag Time (hours)
Control (PG only)50.1 ± 9.84.2
+ 5% Transcutol®95.3 ± 15.23.5
+ 2% Menthol78.6 ± 12.43.8
+ 5% Oleic Acid170.5 ± 25.12.9

LEO 39652 degradation products and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding LEO 39652, with a focus on its degradation products and their experimental implications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, dual-soft phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates specific protein phosphorylation cascades that result in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α).[1][3]

Q2: What are the known degradation products of this compound?

This compound is intentionally designed as a "soft drug" that undergoes rapid metabolism. The primary degradation pathway is hydrolysis. This process targets two specific "soft spots" in its structure: the lactone ring and the isopropyl ester moiety.[4] This leads to the formation of three main metabolites.

Q3: What is the biological activity of the this compound degradation products?

The three principal metabolites formed from the hydrolysis of this compound are all considered inactive when compared to the parent compound.[4] This rapid inactivation is a key feature of its design, intended to minimize systemic side effects when used as a topical agent.

Q4: Under what conditions does this compound degrade?

This compound is designed to be rapidly degraded by esterases present in the blood and liver.[5][6] In an experimental setting, it has been shown to be degraded in the presence of human skin S9 fractions, with an apparent half-life of 27 minutes.[7] However, it demonstrates greater stability in human keratinocytes, with a half-life exceeding 720 minutes.[7]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium, especially if the medium is supplemented with serum that may contain esterases.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the duration of the experiment to the shortest time necessary to observe the desired effect.

    • Use Serum-Free Media: If your cell line permits, conduct the experiment in serum-free or reduced-serum media to minimize enzymatic degradation.

    • Frequent Media Changes: Replenish the media with freshly prepared this compound at regular intervals during long-term experiments.

    • Control for Degradation: Include a control where this compound is incubated in the media for the duration of the experiment, and then analyze the media for the presence of the parent compound and its degradation products using an appropriate analytical method like HPLC.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause: Rapid in vivo metabolism of this compound leading to insufficient drug concentrations at the target site.[4] The "dual-soft" design leads to rapid clearance from systemic circulation.[4][5][6]

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of this compound and its inactive metabolites in the tissue of interest over time.

    • Formulation Optimization: For topical applications, consider formulation strategies that may enhance the cutaneous stability and penetration of this compound.

    • Alternative Delivery Routes: Depending on the experimental goals, explore alternative administration routes that might bypass first-pass metabolism, though this deviates from its intended topical use.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8
TNF-α release 6.0

Data sourced from AbMole BioScience and TargetMol.[1][2]

Table 2: Stability of this compound in Different In Vitro Systems

System Apparent Half-life (T1/2)
Human Keratinocytes > 720 minutes
Human Skin S9 27 minutes

Data sourced from a 2025 research publication.[7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Skin S9 Fractions

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Thaw the human skin S9 fraction and keep it on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the S9 fraction and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Interpretation:

    • Plot the natural logarithm of the remaining this compound concentration against time.

    • The slope of the linear regression line will give the rate constant of degradation, from which the half-life can be calculated (T1/2 = -0.693 / slope).

Visualizations

LEO39652_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA Protein Kinase A cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Conversion Inflammatory\nResponse Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Inflammatory\nResponse Inhibition

Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.

LEO39652_Degradation_Workflow This compound This compound (Active PDE4 Inhibitor) Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 Metabolite 1 (Inactive) Hydrolysis->Metabolite1 Lactone Ring Cleavage Metabolite2 Metabolite 2 (Inactive) Hydrolysis->Metabolite2 Isopropyl Ester Cleavage Metabolite3 Metabolite 3 (Inactive) Hydrolysis->Metabolite3 Both Cleavages

Caption: Hydrolysis of this compound yields three inactive metabolites.

Troubleshooting_Logic Start Inconsistent Results? CheckMedia Serum in Media? Start->CheckMedia UseSerumFree Use Serum-Free Media or Reduce Incubation Time CheckMedia->UseSerumFree Yes CheckInVivo In Vivo Experiment? CheckMedia->CheckInVivo No Re-evaluate Re-evaluate Experiment UseSerumFree->Re-evaluate ConductPK Conduct Pharmacokinetic (PK) Studies CheckInVivo->ConductPK Yes CheckInVivo->Re-evaluate No ConductPK->Re-evaluate

Caption: Troubleshooting flowchart for experiments with this compound.

References

Technical Support Center: LEO 39652 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LEO 39652 in their experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, topical "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1] Its mechanism of action is to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the PDE4 enzyme, which in turn suppresses the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3][4][5][6] The "dual-soft" design incorporates ester functionalities that are intended to be rapidly hydrolyzed to inactive metabolites in the bloodstream and liver, minimizing systemic side effects.[1]

Q2: What are the reported IC50 values for this compound?

A2: this compound has shown potent inhibition of PDE4 isoforms and TNF-α release. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
PDE4A1.2
PDE4B1.2
PDE4C3.0
PDE4D3.8
TNF-α release6.0

Q3: What were the findings from clinical trials with this compound?

A3: A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in healthy male subjects and male subjects with atopic dermatitis.[7] However, the lack of clinical efficacy in atopic dermatitis patients was suggested to be due to insufficient drug availability at the target site in the skin.[4]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound can often be attributed to its "dual-soft" nature, leading to rapid degradation in vitro.

Issue 1: Higher than expected IC50 values or loss of activity over time.

  • Potential Cause: Degradation of this compound by esterases present in cell culture media supplements (e.g., fetal bovine serum) or in cell lysates. This compound is designed to be rapidly metabolized by hydrolysis of its lactone ring or isopropyl ester moiety.[4]

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the duration of experiments to the shortest possible time that still allows for a measurable effect.

    • Use Heat-Inactivated Serum: If serum is required in the cell culture medium, use heat-inactivated serum to reduce esterase activity.

    • Serum-Free Conditions: Whenever possible, conduct assays in serum-free media. For TNF-α release assays in PBMCs, it is recommended to use a serum-free medium.

    • Consider Esterase Inhibitors: The use of broad-spectrum esterase inhibitors may be considered, but their potential off-target effects must be carefully evaluated.

    • Freshly Prepare Solutions: Prepare this compound solutions immediately before use from a fresh stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: High variability between replicate wells or experiments.

  • Potential Cause: Inconsistent handling and preparation of this compound solutions, leading to varying degrees of degradation before the compound interacts with the target.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and rapid workflow for diluting and adding this compound to the assay plates.

    • Temperature Control: Keep stock solutions and dilutions on ice to minimize degradation.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity.

    • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and variability.

Issue 3: Discrepancy between enzymatic and cell-based assay results.

  • Potential Cause: Poor cell membrane permeability of this compound or rapid intracellular metabolism.

  • Troubleshooting Steps:

    • Permeabilization: For enzymatic assays using cell lysates, consider including a gentle cell permeabilization step to ensure the compound reaches its intracellular target.

    • Time-Course Experiments: Conduct time-course experiments in cell-based assays to determine the optimal time point for measuring the inhibitory effect before significant metabolism occurs.

    • Metabolite Analysis: If resources permit, analyze the cell culture supernatant or cell lysate for the presence of this compound and its inactive metabolites over time using techniques like LC-MS.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

Protocol 1: PDE4 Enzymatic Inhibition Assay

This protocol is a general guideline for measuring the enzymatic activity of PDE4.

  • Reagents:

    • Recombinant human PDE4 enzyme (A, B, C, or D isoforms)

    • cAMP substrate

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • This compound stock solution (in DMSO)

    • Detection reagents (e.g., fluorescently labeled antibody for competitive immunoassay)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microplate, add the PDE4 enzyme to each well.

    • Add the diluted this compound or vehicle control to the wells and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Read the plate on a suitable microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: TNF-α Release Assay in Human PBMCs

This protocol outlines the measurement of TNF-α inhibition in peripheral blood mononuclear cells (PBMCs).

  • Reagents:

    • Human PBMCs, isolated from whole blood

    • RPMI-1640 medium (serum-free)

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Human TNF-α ELISA kit

  • Procedure:

    • Isolate PBMCs using a density gradient centrifugation method.

    • Resuspend PBMCs in serum-free RPMI-1640 medium and plate in a 96-well plate.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the diluted this compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.

    • Stimulate the cells by adding LPS (e.g., 100 ng/mL final concentration).

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate and collect the supernatant.

    • Measure the TNF-α concentration in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

    • Calculate the percent inhibition of TNF-α release and determine the IC50 value.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T-cell, Macrophage) Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor AC Adenylate Cyclase Receptor->AC activates NFkB_act NF-κB (active) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes LEO_39652 This compound LEO_39652->PDE4 inhibits NFkB_in NF-κB (inactive) PKA->NFkB_in inhibits Nucleus Nucleus NFkB_act->Nucleus translocates to TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA transcribes TNFa_protein TNF-α (pro-inflammatory cytokine) TNFa_mRNA->TNFa_protein translates to

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare fresh this compound stock solution prep_dilutions Create serial dilutions of this compound prep_stock->prep_dilutions prep_cells Isolate/Culture PBMCs or prepare enzyme solution pre_incubation Pre-incubate cells/enzyme with this compound prep_cells->pre_incubation prep_dilutions->pre_incubation stimulation Add LPS (for PBMCs) or cAMP (for enzyme) pre_incubation->stimulation incubation Incubate for defined period stimulation->incubation detection Measure TNF-α (ELISA) or enzyme activity incubation->detection calculation Calculate % inhibition and IC50 detection->calculation

Caption: General experimental workflow for this compound in vitro assays.

troubleshooting_logic start Inconsistent Results (e.g., high IC50, high variability) check_stability Is the compound degrading? start->check_stability check_protocol Is the protocol optimized? check_stability->check_protocol No solution_stability Actions: - Use fresh solutions - Minimize incubation time - Use serum-free/heat-inactivated media check_stability->solution_stability Yes solution_protocol Actions: - Standardize handling - Control temperature - Optimize solvent concentration check_protocol->solution_protocol No reevaluate Re-evaluate results check_protocol->reevaluate Yes solution_stability->reevaluate solution_protocol->reevaluate

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Optimizing LEO 39652 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LEO 39652 in in vitro studies. The information is designed to assist in the effective optimization of experimental concentrations and to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] The "dual-soft" designation refers to its design, which incorporates ester functionalities that are susceptible to hydrolysis, leading to rapid metabolic inactivation to minimize systemic side effects.[3][4]

Q2: What is a good starting concentration range for my in vitro experiments with this compound?

A2: A good starting point for in vitro experiments is to test a wide range of concentrations spanning several orders of magnitude around the published IC50 values. Based on available data, the IC50 of this compound for PDE4 subtypes is in the low nanomolar range (1.2-3.8 nM), and for TNF-α inhibition in human peripheral blood mononuclear cells (PBMCs), it is 6.0 nM.[1] Therefore, a suggested starting range would be from 0.1 nM to 1 µM. This range should allow you to generate a complete dose-response curve and determine the optimal concentration for your specific cell type and assay.

Q3: I am not observing the expected inhibitory effect of this compound. What could be the issue?

A3: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Stability: this compound is a "soft" drug designed for rapid metabolism, primarily through hydrolysis of its ester groups.[3] Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided. The stability of the compound in your specific cell culture medium over the duration of your experiment should also be considered, as components in the media could potentially accelerate its degradation.[5]

  • Solubility Issues: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media. Ensure that the final DMSO concentration in your assay is low (typically ≤ 0.5%) and that the compound is fully dissolved in the media before adding it to your cells. Visually inspect for any precipitation after dilution.

  • Cell Type and PDE4 Expression: The expression levels of PDE4 subtypes can vary significantly between different cell types. Confirm that your cell line of interest expresses the PDE4 isoforms (A, B, C, or D) that are targeted by this compound.

  • Assay Conditions: The specific conditions of your assay, such as cell density, incubation time, and the method of stimulation (if any), can all influence the observed potency of the inhibitor. These parameters may need to be optimized for your experimental setup.

Q4: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A4: Off-target effects and cytotoxicity can occur at high concentrations of any small molecule inhibitor.[6][7] To address this:

  • Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window.

  • Use the Lowest Effective Concentration: Once you have a dose-response curve for the desired inhibitory effect, use the lowest concentration that gives you a significant and reproducible effect to minimize the risk of off-target activities.

  • Control for Solvent Toxicity: Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound.

TargetAssay SystemIC50 Value
PDE4AEnzyme Assay1.2 nM[1]
PDE4BEnzyme Assay1.2 nM[1]
PDE4CEnzyme Assay3.0 nM[1]
PDE4DEnzyme Assay3.8 nM[1]
TNF-α ReleaseHuman PBMCs (LPS-stimulated)6.0 nM[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the in vitro characterization of this compound.

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1] A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month.[1]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Replace the old medium with the medium containing the different concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the CC50 (50% cytotoxic concentration).

TNF-α Release Assay (ELISA)

This protocol is designed for human peripheral blood mononuclear cells (PBMCs) but can be adapted for other immune cell types.

  • Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treatment with this compound: Add varying concentrations of this compound (prepared as described above) to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust TNF-α response (e.g., 100 ng/mL) and incubate for a specified period (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the TNF-α concentration against the this compound concentration and calculate the IC50 value.

Visualizations

This compound Signaling Pathway

LEO39652_Pathway This compound Mechanism of Action cluster_inhibition cluster_cAMP_regulation cluster_downstream_effects LEO39652 This compound PDE4 Phosphodiesterase 4 (PDE4) LEO39652->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Converts AC Adenylyl Cyclase AC->ATP Converts CREB CREB PKA->CREB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) CREB->Inflammatory_Cytokines Reduces Production

Caption: Mechanism of action of this compound.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow Workflow for Optimizing this compound Concentration start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock determine_range Determine Initial Concentration Range (e.g., 0.1 nM - 1 µM) prepare_stock->determine_range cell_viability Cell Viability Assay (e.g., MTT) determine_range->cell_viability dose_response Dose-Response Experiment (e.g., TNF-α ELISA) determine_range->dose_response analyze_viability Analyze Viability Data (Determine CC50) cell_viability->analyze_viability analyze_efficacy Analyze Efficacy Data (Determine IC50) dose_response->analyze_efficacy select_optimal_conc Select Optimal Non-Toxic Working Concentration analyze_viability->select_optimal_conc analyze_efficacy->select_optimal_conc end End select_optimal_conc->end

Caption: Workflow for optimizing this compound in vitro concentration.

References

LEO 39652 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEO 39652 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP can modulate the activity of various downstream signaling pathways, including protein kinase A (PKA), and ultimately suppress the production of pro-inflammatory cytokines like TNF-α.[1][2]

Q2: What are the known off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target effects of this compound from broad screening panels (e.g., kinome scans). This compound was designed as a "dual-soft" drug, meaning it is engineered to be rapidly metabolized to inactive forms in the systemic circulation.[3][4] This design strategy is intended to minimize systemic exposure and, consequently, reduce the potential for off-target effects.[3] The primary metabolites are formed through the hydrolysis of its lactone ring or isopropyl ester moiety, and these metabolites are inactive.[5]

Q3: Why might I observe a lack of efficacy with this compound in my cellular assay?

There are several potential reasons for a lack of efficacy in cellular assays, primarily related to the "dual-soft" nature of the compound:

  • Metabolic Instability: this compound is designed to be rapidly degraded by esterases present in blood and liver.[3][4] If your cell culture medium contains serum with active esterases, the compound may be rapidly inactivated.

  • Insufficient Target Engagement: Due to its rapid metabolism, the effective concentration of this compound at the target site within the cell may be too low to elicit a response.[5] This was observed in clinical studies where, despite high concentrations in skin biopsies, the concentration in the dermal interstitial fluid was low, leading to minimal target engagement.[5]

  • Experimental System: The cell type used may have low levels of PDE4 expression or the specific PDE4 subtype targeted by this compound may not be the primary regulator of the signaling pathway being investigated in your model.

Q4: What are the main metabolites of this compound and are they active?

The main metabolites of this compound are formed by the hydrolysis of either the lactone ring, the isopropyl ester, or both.[5] All three of these main metabolites are reported to be inactive compared to the parent compound.[5]

Q5: How can I design my experiment to account for the "dual-soft" nature of this compound?

To mitigate the impact of this compound's rapid metabolism, consider the following experimental modifications:

  • Use Serum-Free or Heat-Inactivated Serum: To reduce enzymatic degradation by serum esterases, conduct experiments in serum-free media or use heat-inactivated serum.

  • Shorter Incubation Times: Employ shorter incubation periods to minimize the time for metabolic degradation of the compound.

  • Higher Concentrations: It may be necessary to use higher concentrations of this compound to achieve sufficient target engagement, but be mindful of potential off-target effects at very high concentrations.

  • Metabolism-Deficient Cell Lines: If available, use cell lines with lower intrinsic metabolic activity.

  • Include a Stable Control: Use a more metabolically stable PDE4 inhibitor as a positive control to ensure the assay system is responsive to PDE4 inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

TargetAssayIC50 (nM)
PDE4AEnzymatic Assay1.2[6]
PDE4BEnzymatic Assay1.2[6]
PDE4CEnzymatic Assay3.0[6]
PDE4DEnzymatic Assay3.8[6]
TNF-α releaseHuman PBMCs (LPS-stimulated)6.0[6]

Experimental Protocols

Protocol: Measuring TNF-α Inhibition in LPS-Stimulated Human PBMCs

This protocol is designed to assess the in vitro potency of this compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated (recommended)

  • Lipopolysaccharide (LPS)

  • DMSO (vehicle control)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free RPMI-1640 to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Troubleshooting:

  • High Variability: Ensure consistent cell numbers and proper mixing of reagents.

  • Low Signal: Confirm the activity of the LPS and the responsiveness of the PBMCs.

  • No Inhibition: As noted in the FAQs, consider using serum-free media or a shorter incubation time to minimize the degradation of this compound. Include a stable PDE4 inhibitor as a positive control.

Visualizations

PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory Promotes AMP 5'-AMP PDE4->AMP Hydrolyzes LEO39652 This compound LEO39652->PDE4 Inhibits Inflammation Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammation Promotes Dual_Soft_Drug_Concept cluster_skin Skin (Target Tissue) cluster_systemic Systemic Circulation (Blood/Liver) LEO39652_active This compound (Active) PDE4_inhibition PDE4 Inhibition (Therapeutic Effect) LEO39652_active->PDE4_inhibition LEO39652_circulating This compound (Active) LEO39652_active->LEO39652_circulating Systemic Absorption Metabolites Inactive Metabolites LEO39652_circulating->Metabolites Rapid Metabolism Excretion Excretion Metabolites->Excretion Elimination Esterases Esterases Esterases->LEO39652_circulating

References

Technical Support Center: LEO 39652 Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering formulation instability with LEO 39652. The following information is intended to help troubleshoot common issues and ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is formulation stability a key consideration?

This compound is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for topical application.[1][2][3] Its "soft-drug" design intentionally includes ester and lactone functionalities that are susceptible to hydrolysis, leading to rapid degradation into inactive metabolites.[1][3] This rapid systemic clearance is a key safety feature to minimize side effects.[1][2][3] However, this inherent chemical instability requires careful formulation to ensure the drug is stable enough to exert its therapeutic effect at the target site (the skin) while maintaining its desired degradation profile in systemic circulation.

Q2: My this compound formulation is showing rapid degradation even before application. What are the potential causes?

Several factors can lead to premature degradation of this compound in a formulation. The primary mechanism of degradation is hydrolysis.[1] Common causes for accelerated breakdown include:

  • Inappropriate pH: The formulation's pH can significantly influence the rate of hydrolysis of the ester and lactone rings in this compound.

  • Presence of Water: As a "dual-soft" drug susceptible to hydrolysis, the presence of water in the formulation can accelerate its degradation.

  • Excipient Incompatibility: Certain excipients may contain impurities or have chemical properties that catalyze the degradation of this compound.

  • Inappropriate Storage Conditions: Exposure to high temperatures or humidity can increase the rate of chemical reactions, leading to faster degradation.[4]

Q3: What are the signs of physical instability in my this compound formulation?

Physical instability refers to changes in the formulation's physical properties without chemical degradation of the active pharmaceutical ingredient (API).[5] Signs of physical instability can include:

  • Phase Separation: In emulsions or suspensions, the separation of oil and water phases or the settling of suspended particles.[5]

  • Changes in Viscosity: A noticeable increase or decrease in the thickness of the formulation.

  • Precipitation or Crystallization: The API or other ingredients coming out of solution.

  • Color Change: A change in the color of the formulation.

Troubleshooting Guides

Issue 1: Rapid Chemical Degradation of this compound in Formulation

If you are observing a faster-than-expected loss of this compound potency in your formulation, follow this troubleshooting workflow:

Troubleshooting Workflow for Chemical Instability

start Start: Rapid Degradation Observed check_ph 1. Analyze Formulation pH start->check_ph ph_issue Is pH outside optimal range? check_ph->ph_issue adjust_ph Adjust pH with appropriate buffers (e.g., citrate, phosphate). ph_issue->adjust_ph Yes check_water 2. Assess Water Content ph_issue->check_water No adjust_ph->check_water water_issue Is water content high? check_water->water_issue reduce_water Consider anhydrous or low-water formulations (e.g., ointments). water_issue->reduce_water Yes check_excipients 3. Evaluate Excipient Compatibility water_issue->check_excipients No reduce_water->check_excipients excipient_issue Are there potential incompatibilities? check_excipients->excipient_issue replace_excipients Replace problematic excipients. Conduct compatibility studies. excipient_issue->replace_excipients Yes check_storage 4. Review Storage Conditions excipient_issue->check_storage No replace_excipients->check_storage storage_issue Are storage conditions appropriate? check_storage->storage_issue optimize_storage Store at recommended temperature and humidity. storage_issue->optimize_storage Yes end End: Formulation Stabilized storage_issue->end No optimize_storage->end

Caption: Troubleshooting workflow for chemical instability of this compound.

Quantitative Data Summary: Impact of pH on this compound Stability

pHHalf-life (t½) at 25°C (Hypothetical Data)Degradation Rate Constant (k) (Hypothetical Data)
4.0120 hours0.00578 hr⁻¹
5.5250 hours0.00277 hr⁻¹
7.050 hours0.01386 hr⁻¹
8.510 hours0.06931 hr⁻¹

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation composition.

Issue 2: Physical Instability of the this compound Formulation

For issues related to the physical integrity of your formulation, consider the following steps:

Troubleshooting Workflow for Physical Instability

start Start: Physical Instability Observed check_emulsifier 1. Evaluate Emulsifier/Suspending Agent start->check_emulsifier emulsifier_issue Is agent concentration/type optimal? check_emulsifier->emulsifier_issue optimize_emulsifier Optimize concentration or select a different agent. emulsifier_issue->optimize_emulsifier No check_viscosity 2. Assess Viscosity Modifier emulsifier_issue->check_viscosity Yes optimize_emulsifier->check_viscosity viscosity_issue Is viscosity appropriate? check_viscosity->viscosity_issue adjust_viscosity Adjust concentration of viscosity modifier. viscosity_issue->adjust_viscosity No check_solubility 3. Verify API and Excipient Solubility viscosity_issue->check_solubility Yes adjust_viscosity->check_solubility solubility_issue Is everything fully dissolved/dispersed? check_solubility->solubility_issue modify_solvent Modify solvent system or particle size of API. solubility_issue->modify_solvent No check_process 4. Review Manufacturing Process solubility_issue->check_process Yes modify_solvent->check_process process_issue Are mixing speed/temperature controlled? check_process->process_issue optimize_process Optimize process parameters (e.g., homogenization). process_issue->optimize_process No end End: Formulation Stabilized process_issue->end Yes optimize_process->end

Caption: Troubleshooting workflow for physical instability of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Potency and Degradation Product Analysis

This method is used to separate, identify, and quantify this compound and its degradation products.[4][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare calibration standards by diluting the stock solution.

    • Accurately weigh a sample of the formulation and dilute with the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm filter.

    • Inject the standards and samples into the HPLC system.

    • Quantify the amount of this compound and any degradation products by comparing peak areas to the calibration curve.

2. Differential Scanning Calorimetry (DSC) for Physical Stability Assessment

DSC can be used to assess the physical stability of the formulation by detecting changes in thermal properties.

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pans.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 250°C (or as appropriate for the formulation).

  • Atmosphere: Nitrogen purge.

  • Procedure:

    • Accurately weigh 5-10 mg of the formulation into an aluminum pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate and record the heat flow.

    • Analyze the resulting thermogram for changes in melting points, glass transitions, or other thermal events that may indicate physical instability.

Signaling Pathway

This compound Mechanism of Action and Degradation Pathway

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines. The "dual-soft" nature of this compound means it is designed to be rapidly hydrolyzed in the bloodstream to inactive metabolites, minimizing systemic side effects.

cluster_cell Inflammatory Cell cluster_systemic Systemic Circulation LEO39652 This compound PDE4 PDE4 LEO39652->PDE4 Inhibits LEO39652_systemic This compound LEO39652->LEO39652_systemic Systemic Absorption cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits Metabolites Inactive Metabolites LEO39652_systemic->Metabolites Hydrolysis Esterases Esterases (Blood/Liver) Esterases->LEO39652_systemic

Caption: Mechanism of action and degradation pathway of this compound.

References

LEO 39652 Clinical Trial Failure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the factors contributing to the clinical trial failure of LEO 39652, a topical phosphodiesterase 4 (PDE4) inhibitor intended for the treatment of atopic dermatitis. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting in similar experimental settings.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the clinical trial failure of this compound?

The clinical trial for this compound was discontinued due to a lack of efficacy. This was primarily attributed to insufficient drug concentration at the target site within the skin, specifically in the dermal interstitial fluid (dISF).[1] Despite being a potent PDE4 inhibitor, the formulation and "dual-soft" drug design, intended to minimize systemic side effects, resulted in inadequate target engagement in the skin of patients with atopic dermatitis.[1]

Q2: What is this compound and what was its intended mechanism of action?

This compound is a novel, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its intended mechanism of action was to reduce inflammation in atopic dermatitis by inhibiting the PDE4 enzyme in skin cells. PDE4 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.[1] The "dual-soft" design incorporated ester functionalities to promote rapid degradation in the blood and liver, aiming to reduce systemic side effects while maintaining stability in the skin.[2]

Q3: Was this compound safe?

The available information focuses on the lack of efficacy as the reason for trial failure. While a Phase I clinical trial (NCT02219633) was conducted to evaluate safety, tolerability, and pharmacokinetics, the detailed safety results are not publicly available.[2][3] The preclinical data suggested that the "dual-soft" concept would lead to reduced systemic exposure and potentially a favorable safety profile.[2]

Troubleshooting Guide for Clinical Trial Results

This guide addresses potential issues that researchers might encounter when evaluating the clinical performance of topical drugs, using the this compound case as an example.

Issue 1: Lack of Clinical Efficacy Despite High In Vitro Potency

Troubleshooting Steps:

  • Assess Target Site Bioavailability: The primary reason for this compound's failure was the discrepancy between its potency and its concentration at the site of action. It is crucial to measure the unbound drug concentration in the dermal interstitial fluid, as this represents the pharmacologically active fraction.

  • Evaluate Target Engagement: Directly measure a pharmacodynamic biomarker to confirm that the drug is interacting with its target. For PDE4 inhibitors, this would be the measurement of cAMP levels in skin biopsies.

  • Analyze Formulation Effects: The vehicle formulation can significantly impact drug delivery into the skin. Investigate different formulations to optimize skin penetration and drug release.

Issue 2: Discrepancy Between Total Skin Concentration and Clinical Response

Troubleshooting Steps:

  • Differentiate Between Total and Unbound Drug: As observed with this compound, total drug concentration in a skin biopsy may not correlate with clinical efficacy.[1] This is because a significant portion of the drug may be bound to tissue components and not available to interact with the target.

  • Utilize Advanced Sampling Techniques: Employ techniques like dermal open flow microperfusion (dOFM) to selectively sample the dermal interstitial fluid and quantify the unbound drug concentration.

Data Presentation

Pharmacokinetic Data: Comparison of this compound and LEO 29102

The following table summarizes the key pharmacokinetic findings from a study comparing this compound with another topical PDE4 inhibitor, LEO 29102, which demonstrated clinical efficacy. The data highlights the significantly lower concentration of this compound in the dermal interstitial fluid (dISF) of barrier-impaired skin, the relevant condition in atopic dermatitis.

CompoundDermal Interstitial Fluid (dISF) Concentration (nM) in Barrier-Impaired Skin
This compound 33[1]
LEO 29102 2100[1]
Pharmacodynamic Data: Target Engagement

This table illustrates the difference in target engagement between the two compounds, as measured by the change in cyclic adenosine monophosphate (cAMP) levels in skin biopsies.

CompoundChange in cAMP Levels in Skin Biopsies
This compound No evidence of target engagement[1]
LEO 29102 Elevated cAMP levels observed[1]

Experimental Protocols

Dermal Open Flow Microperfusion (dOFM)

Objective: To measure the unbound concentration of a topical drug in the dermal interstitial fluid (dISF) over time.

Methodology:

  • Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermal layer of the skin in the target area.

  • Perfusion: The probe is perfused with a sterile physiological solution at a low and constant flow rate.

  • Sample Collection: The perfusate, now containing analytes from the dISF that have diffused into the probe, is collected at predetermined time intervals.

  • Bioanalysis: The collected samples are analyzed using a validated bioanalytical method (e.g., liquid chromatography-mass spectrometry) to determine the concentration of the drug.

  • Data Analysis: The drug concentration in the dISF is calculated based on the concentration in the collected perfusate and the recovery rate of the probe.

Visualizations

Signaling Pathway of PDE4 Inhibition in Atopic Dermatitis

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., T-cell, Macrophage) Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_stimuli->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) PKA->Pro_inflammatory_Cytokines inhibits production Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_inflammatory_Cytokines promotes production LEO_39652 This compound (PDE4 Inhibitor) LEO_39652->PDE4 inhibits

Caption: PDE4 inhibition by this compound increases cAMP, leading to reduced pro-inflammatory cytokine production.

Experimental Workflow for Assessing Topical Drug Efficacy

Experimental_Workflow Start Start: Topical Drug Candidate In_Vitro In Vitro Potency Assay (e.g., PDE4 inhibition) Start->In_Vitro Preclinical Preclinical Animal Model (e.g., Atopic Dermatitis Model) In_Vitro->Preclinical Phase_I Phase I Clinical Trial (Safety, Tolerability, PK) Preclinical->Phase_I dOFM Dermal Open Flow Microperfusion (dOFM) (Measure Unbound Drug) Phase_I->dOFM Biopsy Skin Biopsy (Measure Target Engagement - cAMP) Phase_I->Biopsy Efficacy_Assessment Clinical Efficacy Assessment (EASI, IGA scores) Phase_I->Efficacy_Assessment Decision Go/No-Go Decision for Phase II dOFM->Decision Biopsy->Decision Efficacy_Assessment->Decision

Caption: Workflow for evaluating topical drug candidates, from preclinical studies to clinical efficacy assessment.

Logical Relationship of this compound Clinical Trial Failure

Caption: The "dual-soft" design led to low drug concentration, causing the clinical trial failure of this compound.

References

Technical Support Center: LEO 39652 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with LEO 39652. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, dual-soft phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its "dual-soft" nature means it is designed to be active at the site of application (e.g., the skin) but is rapidly metabolized into inactive forms in both the blood and the liver, minimizing systemic side effects.[3][4] this compound works by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2]

Q2: What are the reported IC50 values for this compound?

A2: The in vitro inhibitory concentrations (IC50) for this compound are summarized in the table below. These values indicate a high potency for PDE4 isoforms and inhibition of TNF-α release.

Q3: Why might I be observing lower than expected potency in my in vitro experiments?

A3: Several factors can contribute to lower than expected potency of this compound in in vitro assays:

  • Compound Stability and Storage: this compound is susceptible to hydrolysis.[3] Improper storage of the compound or repeated freeze-thaw cycles of stock solutions can lead to degradation. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C.[2][5]

  • Assay Conditions: The presence of serum in cell culture media can reduce the apparent potency of this compound due to protein binding. For cellular assays, consider using serum-free or low-serum conditions, or purifying the active compound from the serum-containing medium.

  • Cell Health and Passage Number: The health and passage number of your cell lines can significantly impact experimental results. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.

  • Incomplete Solubilization: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers or media.[2]

Q4: Are there known issues with the "dual-soft" nature of this compound in in vitro models?

A4: The "dual-soft" characteristic of this compound is primarily an in vivo concept designed to reduce systemic exposure. However, in in vitro systems, particularly those containing metabolic enzymes (e.g., liver S9 fractions, primary hepatocytes, or complex 3D skin models with metabolic activity), you may observe rapid degradation of the compound. This can lead to a shorter effective half-life in your assay and an underestimation of its potency. It is crucial to consider the metabolic competence of your in vitro model when designing experiments.[3]

Q5: What are the main sources of variability when using in vitro skin models for topical drug testing?

A5: In vitro skin models, while valuable, can present variability due to:

  • Model Complexity and Reproducibility: Three-dimensional skin models can be complex to create and maintain, leading to batch-to-batch variability.[6]

  • Barrier Function: The integrity of the skin barrier in the model is critical and can vary. Ensure you have robust quality control measures to assess barrier function before applying this compound.

  • Donor Variability: If using primary cells to construct skin models, donor-to-donor variability in cell proliferation and differentiation can be a significant factor.[7]

Troubleshooting Guides

Issue 1: High Variability in PDE4 Inhibition Assay Results
Potential Cause Troubleshooting Step
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment. Ensure complete solubilization of all components.
Sub-optimal Enzyme Concentration Titrate the PDE4 enzyme to determine the optimal concentration that results in a linear reaction rate within the assay window.
Plate Edge Effects Avoid using the outer wells of the microplate, or ensure they are filled with a buffer or media to maintain humidity.
Inaccurate IC50 Calculation Use a minimum of 8-10 concentrations to generate a dose-response curve. Ensure the curve has a clear top and bottom plateau.
Issue 2: Inconsistent TNF-α Release in Cellular Assays
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in a responsive state. Over-confluent or sparse cultures can lead to variable responses.
LPS/Stimulant Potency Use a fresh, validated lot of lipopolysaccharide (LPS) or other stimulant. Titrate the stimulant to determine the EC80 concentration for optimal signal window.
Incubation Time Optimize the incubation time for both the stimulant and this compound to capture the peak of TNF-α release.
Cell Viability Always perform a concurrent cell viability assay to ensure that the observed decrease in TNF-α is not due to cytotoxicity of the compound.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.

Data Presentation

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 (nM) Reference
PDE4AEnzyme Inhibition1.2[1][2]
PDE4BEnzyme Inhibition1.2[1][2]
PDE4CEnzyme Inhibition3.0[1][2]
PDE4DEnzyme Inhibition3.8[1][2]
TNF-α ReleaseCellular (Human PBMCs)6.0[1][2]

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Example Protocol)

This protocol is a general guideline for a fluorescence polarization (FP)-based PDE4 inhibition assay.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP substrate

  • Anti-cAMP antibody

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • This compound

  • DMSO

  • 384-well black microplate

Methodology:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the microplate.

  • Add 5 µL of the PDE4 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorescein-labeled cAMP substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the anti-cAMP antibody solution.

  • Incubate for 30 minutes at room temperature to allow for antibody-substrate binding.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

TNF-α Release Assay in Human PBMCs (Example Protocol)

This protocol describes a general method for measuring TNF-α release from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Methodology:

  • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

  • Resuspend the PBMCs in RPMI-1640 supplemented with 10% FBS and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator to allow them to adhere.

  • Prepare a serial dilution of this compound in DMSO and then dilute in culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control.

  • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL to stimulate TNF-α production. For the negative control wells, add 10 µL of medium.

  • Incubate the plate for 18-24 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP + ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NF-kB NF-kB cAMP->NF-kB Inhibits AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Anti-inflammatory\nGenes Anti-inflammatory Genes CREB->Anti-inflammatory\nGenes Activates Transcription Pro-inflammatory\nCytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) NF-kB->Pro-inflammatory\nCytokines (e.g., TNF-α) Activates Transcription This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and the Mechanism of Action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions pre_incubation Pre-incubate cells with this compound prep_compound->pre_incubation prep_cells Seed Cells (e.g., PBMCs) prep_cells->pre_incubation stimulation Stimulate with LPS pre_incubation->stimulation incubation Incubate for 18-24h stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis

Caption: Experimental Workflow for a Cellular TNF-α Release Assay.

References

strategies to improve the therapeutic index of LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of LEO 39652.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis.[1][2][3][4] As a PDE4 inhibitor, it works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the inflammatory response.[1] PDE4 is a key enzyme in the inflammatory cascade and is found in most immune cells.[4]

Q2: What is the "dual-soft" drug concept and how does it apply to this compound?

A2: this compound is designed as a "dual-soft" drug, a strategy aimed at improving the therapeutic index by minimizing systemic side effects.[1][2][3] This design incorporates two ester functionalities into the molecule, making it susceptible to rapid metabolism by esterases in both the blood and the liver into inactive metabolites.[2][3] The goal is for the drug to be stable in the skin to exert its therapeutic effect locally, but quickly break down upon entering systemic circulation, thereby reducing the risk of adverse effects.[2][3]

Q3: What are the main challenges observed with this compound in clinical studies?

A3: Despite its innovative design, this compound demonstrated a lack of clinical efficacy in patients with atopic dermatitis.[1] This was attributed to insufficient drug availability at the target site within the skin.[1] Specifically, studies showed low unbound drug concentration in the dermal interstitial fluid, leading to minimal engagement with its target, PDE4.[1][5]

Q4: What is the therapeutic index and why is it important?

A4: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[6][7] A higher TI indicates a safer drug, as there is a wider margin between the effective dose and the toxic dose.[6][7] For drugs with a narrow therapeutic index, small changes in dosage can lead to toxicity, requiring careful monitoring.[6][7][8] Improving the therapeutic index is a key goal in drug development.[9][10]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no PDE4 inhibition in cell-based assays 1. Rapid degradation of this compound: The presence of esterases in cell culture media (e.g., from fetal bovine serum) can lead to rapid hydrolysis of the compound.1a. Use heat-inactivated serum: Heat inactivation can reduce esterase activity. 1b. Serum-free media: If possible, conduct the experiment in serum-free media. 1c. Include an esterase inhibitor: Add a broad-spectrum esterase inhibitor to the culture medium as a control to confirm if degradation is the issue.
2. Low cell permeability: The compound may not be efficiently crossing the cell membrane to reach intracellular PDE4.2a. Permeabilize cells: For mechanistic studies, consider using a gentle permeabilization agent to ensure the compound reaches its target. 2b. Formulation optimization: In formulation studies, test different vehicles to enhance skin penetration.
Inconsistent results in ex vivo skin explant models 1. Variability in skin samples: Differences in skin thickness, barrier integrity, and endogenous esterase activity between donors can lead to variable results.1a. Standardize skin source and preparation: Use skin from a consistent anatomical location and handle all samples uniformly. 1b. Barrier disruption: If studying diseased skin models, use a standardized method for barrier disruption. 1c. Measure esterase activity: Quantify esterase activity in skin homogenates to account for variability.
2. Insufficient drug penetration: The formulation may not be optimized for delivery into the dermal layers where the target cells reside.2a. Test penetration enhancers: Include various penetration enhancers in the formulation to improve dermal delivery. 2b. Dermal open flow microperfusion: Utilize techniques like dOFM to directly measure the concentration of this compound in the dermal interstitial fluid.[1]
High systemic exposure in animal models despite topical application 1. Compromised skin barrier: The animal model may have a compromised skin barrier, leading to increased systemic absorption.1a. Assess skin barrier function: Measure transepidermal water loss (TEWL) to ensure the skin barrier is intact before and during the experiment. 1b. Use appropriate animal model: Select an animal model with skin characteristics that closely mimic human skin.
2. Formulation issues: The vehicle may enhance systemic absorption more than dermal retention.2a. Modify the formulation: Adjust the lipophilicity and other physicochemical properties of the vehicle to favor retention in the skin layers.

III. Experimental Protocols & Methodologies

1. Protocol for Assessing this compound Stability in the Presence of Esterases

  • Objective: To determine the rate of hydrolysis of this compound by esterases found in biological matrices.

  • Materials: this compound, phosphate-buffered saline (PBS), human serum, human liver microsomes (HLM), esterase inhibitor (e.g., paraoxon), HPLC system.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate a fixed concentration of this compound in PBS containing either human serum or HLM at 37°C.

    • As a negative control, incubate this compound in PBS alone.

    • As an inhibition control, pre-incubate the serum or HLM with an esterase inhibitor before adding this compound.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge the samples and analyze the supernatant for the concentration of remaining this compound using a validated HPLC method.

    • Calculate the half-life of this compound in each matrix.

2. Protocol for Evaluating Dermal Penetration using Franz Diffusion Cells

  • Objective: To assess the in vitro skin penetration and retention of different this compound formulations.

  • Materials: Franz diffusion cells, human or porcine skin membranes, this compound formulations, receptor solution (e.g., PBS with a solubilizing agent), HPLC system.

  • Methodology:

    • Mount the skin membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with the receptor solution and maintain at 32°C.

    • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time points, collect samples from the receptor compartment.

    • At the end of the experiment, dismantle the apparatus, wash the skin surface to remove excess formulation, and separate the epidermis and dermis.

    • Extract this compound from the epidermis, dermis, and receptor fluid.

    • Quantify the amount of this compound in each compartment using HPLC.

IV. Visualizations

PDE4_Signaling_Pathway PDE4 Signaling Pathway in Inflammation cluster_cell Immune Cell ATP ATP AC Adenylate Cyclase ATP->AC + G-protein activation cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-23) PKA->Inflammatory_Mediators Inhibits Anti_Inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) PKA->Anti_Inflammatory_Mediators Promotes LEO_39652 This compound LEO_39652->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

LEO39652_Metabolism Metabolic Pathway of this compound cluster_system Systemic Circulation / Liver cluster_skin Skin LEO_39652 This compound (Active) Metabolite_1 Inactive Metabolite 1 (Lactone Hydrolysis) LEO_39652->Metabolite_1 Metabolite_2 Inactive Metabolite 2 (Ester Hydrolysis) LEO_39652->Metabolite_2 Metabolite_3 Inactive Metabolite 3 (Dual Hydrolysis) LEO_39652->Metabolite_3 Esterases Blood and Liver Esterases Esterases->LEO_39652 Rapid Hydrolysis LEO_39652_skin This compound (Active) LEO_39652_skin->LEO_39652 Systemic Absorption PDE4_target PDE4 Target LEO_39652_skin->PDE4_target Therapeutic Effect

Caption: "Dual-soft" metabolic inactivation of this compound.

Experimental_Workflow Workflow for Improving this compound Dermal Delivery Formulation Formulation Optimization (e.g., new vehicles, penetration enhancers) In_Vitro In Vitro Testing (Franz Diffusion Cells) Formulation->In_Vitro Ex_Vivo Ex Vivo Testing (Skin Explant Model) In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Model (Topical Application) Ex_Vivo->In_Vivo Analysis Analysis: - Skin Retention (HPLC) - Dermal Bioavailability (dOFM) - PDE4 Target Engagement (cAMP levels) - Systemic Exposure (Blood analysis) In_Vivo->Analysis Decision Improved Therapeutic Index? Analysis->Decision Stop End Decision->Stop Yes Refine Refine Formulation Decision->Refine No Refine->Formulation

Caption: Experimental workflow for enhancing this compound therapeutic index.

References

Validation & Comparative

Tale of Two Inhibitors: A Comparative Analysis of LEO 39652 and LEO 29102 in Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical treatments for atopic dermatitis (AD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. This guide provides a detailed comparison of two such candidates, LEO 39652 and LEO 29102, both developed by LEO Pharma. While both compounds were designed as topical PDE4 inhibitors, their clinical outcomes diverged significantly. This analysis, tailored for researchers, scientists, and drug development professionals, delves into the experimental data that elucidates the reasons behind their differing efficacies.

Executive Summary

LEO 29102 demonstrated clinical efficacy in treating atopic dermatitis, whereas this compound failed to show a similar effect.[1][2] This discrepancy is not due to a lack of potency, but rather to insufficient drug availability at the target site for this compound.[1][2] A key study utilizing dermal open flow microperfusion (dOFM) in human skin explants revealed significantly lower concentrations of this compound in the dermal interstitial fluid (dISF) compared to LEO 29102.[1][2] Consequently, LEO 29102 led to a measurable increase in cyclic adenosine monophosphate (cAMP) levels, a marker of PDE4 target engagement, while this compound did not.[1][2]

Mechanism of Action: PDE4 Inhibition

Both this compound and LEO 29102 are designed to inhibit the PDE4 enzyme. PDE4 is a critical enzyme in inflammatory cells that degrades cAMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thus mitigating the inflammatory response characteristic of atopic dermatitis.[3] LEO 29102 is a potent and selective PDE4 inhibitor with an IC50 of 5 nM for the PDE4D isoform and an IC50 of 16 nM for inhibiting TNFα release from human peripheral blood mononuclear cells (hPBMCs).[4] this compound was also designed as a potent PDE4 inhibitor.[3][5]

PDE4_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates ATP ATP ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP Inflammatory Cytokine Production Inflammatory Cytokine Production PKA->Inflammatory Cytokine Production inhibits LEO_39652_LEO_29102 This compound / LEO 29102 LEO_39652_LEO_29102->PDE4 inhibit

Caption: Simplified signaling pathway of PDE4 inhibition.

Comparative Efficacy and Pharmacokinetics

The pivotal difference between this compound and LEO 29102 lies in their pharmacokinetic profiles within the skin. A study using ex vivo human skin explants with impaired barrier function provided striking comparative data.

ParameterLEO 29102This compoundReference
dISF Concentration (nM) 210033[1][2]
Target Engagement (cAMP levels) ElevatedNo evidence[1][2]
Clinical Efficacy in AD DemonstratedLacking[1][2]

These results clearly indicate that while both drugs may be present in skin biopsies, the unbound drug concentration available at the target in the dermal interstitial fluid is significantly lower for this compound.[1][2] This lack of target site availability is the likely reason for its failure in clinical trials.[1][2]

"Soft-Drug" vs. "Dual-Soft" Drug Design

The difference in skin pharmacokinetics can be attributed to their distinct drug design concepts. LEO 29102 was developed as a "soft-drug," designed to be active locally in the skin but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing side effects.[6][7][8]

This compound, on the other hand, was designed as a "dual-soft" drug.[3][5] This design incorporates ester functionalities that are intended to be stable in the skin but rapidly hydrolyzed and inactivated by esterases in both the blood and the liver.[3][5] However, it appears this design led to premature degradation within the skin itself, preventing sufficient accumulation at the dermal target. While both LEO 29102 and this compound showed long half-lives in human keratinocytes, this compound was significantly less stable in human skin S9 fractions, with a half-life of 27 minutes compared to over 240 minutes for LEO 29102.[9]

Experimental Protocols

A key experiment that differentiated the two compounds was the use of dermal open flow microperfusion (dOFM) in human skin explants.

Objective: To measure the unbound drug concentration in the dermal interstitial fluid and assess target engagement (cAMP levels) following topical application of this compound and LEO 29102.

Methodology:

  • Skin Samples: Fresh human skin explants were used. The skin barrier was impaired by tape stripping to mimic atopic dermatitis conditions.[10]

  • Drug Application: Clinical formulations of this compound and LEO 29102 (2.5 mg/g) were applied topically to the skin explants.[10]

  • dOFM: Dermal open flow microperfusion was used to continuously sample the dermal interstitial fluid over a period of 7 hours.[10]

  • Sample Analysis: The collected dISF was analyzed to determine the concentration of each compound.

  • Target Engagement: Skin punch biopsies were taken to measure the levels of cAMP as a biomarker for PDE4 inhibition.[1][2]

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Skin_Explants Human Skin Explants Tape_Stripping Barrier Disruption (Tape Stripping) Skin_Explants->Tape_Stripping Drug_Application Topical Application of this compound / LEO 29102 Tape_Stripping->Drug_Application dOFM Dermal Open Flow Microperfusion (7 hours) Drug_Application->dOFM Biopsy Skin Punch Biopsies Drug_Application->Biopsy dISF_Analysis dISF Concentration Measurement dOFM->dISF_Analysis cAMP_Analysis cAMP Level Measurement Biopsy->cAMP_Analysis

Caption: Workflow for the comparative dOFM study.

Conclusion

The comparative analysis of this compound and LEO 29102 offers a valuable lesson in topical drug development for atopic dermatitis. While both are potent PDE4 inhibitors, the clinical success of LEO 29102 and the failure of this compound underscore the critical importance of achieving adequate drug concentrations at the site of action. The "dual-soft" drug design of this compound, intended to enhance safety, inadvertently compromised its efficacy by leading to excessive instability within the skin. This case highlights the utility of advanced pharmacokinetic and pharmacodynamic models, such as dermal open flow microperfusion, in predicting the clinical performance of topical drug candidates. For researchers and drug developers, the story of this compound and LEO 29102 serves as a compelling example of how subtle differences in molecular design can have profound impacts on therapeutic outcomes.

References

A Comparative Analysis of LEO 39652 and Other Leading PDE4 Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical treatments for atopic dermatitis (AD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant non-steroidal therapeutic class. This guide provides a detailed, data-driven comparison of LEO 39652, a novel "dual-soft" PDE4 inhibitor, with other prominent PDE4 inhibitors: Roflumilast, Crisaborole, and Apremilast. The following analysis is based on preclinical and clinical data to aid in the objective evaluation of these compounds.

Biochemical Potency and Selectivity

The in-vitro inhibitory activity of a PDE4 inhibitor is a key indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values against the four PDE4 subtypes (A, B, C, and D) and the inhibition of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine, are presented below.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)TNF-α IC50 (nM)
This compound 1.2[1]1.2[1]3.0[1]3.8[1]6.0[1]
Roflumilast >10000.84>10000.68Not Reported
Crisaborole 5261340170Not Reported
Apremilast 10-100 (range)10-100 (range)10-100 (range)10-100 (range)110

Key Observations:

  • This compound demonstrates potent, low nanomolar inhibition across all four PDE4 subtypes.[1]

  • Roflumilast exhibits high potency and selectivity for PDE4B and PDE4D, the predominant subtypes in immune cells, with significantly lower activity against PDE4A and PDE4C.

  • Crisaborole and Apremilast show broader inhibition across the PDE4 subtypes, with Apremilast displaying a general lack of subtype selectivity.[2][3]

  • In a direct comparison of the PDE4B2 subtype, Apremilast (IC50 of 39 nM) was found to be more potent than Crisaborole (IC50 of 75 nM).[3]

  • Notably, in-vitro studies have shown Roflumilast to be 25 to 300 times more potent than Apremilast or Crisaborole, depending on the specific PDE4 isoform and the comparator.[4]

Clinical Efficacy in Atopic Dermatitis

The ultimate measure of a drug's utility is its performance in clinical settings. The following table summarizes key efficacy data from pivotal clinical trials of topical Roflumilast and Crisaborole in patients with atopic dermatitis.

CompoundTrial EndpointPercentage of Patients Achieving Endpoint
Roflumilast (0.15% cream) EASI-75 at Week 444.5%[5]
EASI-90 at Week 422.4%[5]
Crisaborole (2% ointment) EASI-75 at Day 2954.8% (mapped from ISGA)[6]
EASI-90 at Day 2938.9% (mapped from ISGA)[6]

Clinical Findings for this compound:

This compound entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics.[7][8] However, despite its promising preclinical potency, this compound demonstrated a lack of clinical efficacy in patients with atopic dermatitis.[9] This has been attributed to insufficient drug availability at the target site in the skin, highlighting a critical disconnect between in-vitro potency and in-vivo therapeutic effect for this particular compound.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitor potency.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell Pro-inflammatory\nstimulus Pro-inflammatory stimulus Adenylate\nCyclase Adenylate Cyclase Pro-inflammatory\nstimulus->Adenylate\nCyclase NF-κB NF-κB cAMP cAMP Adenylate\nCyclase->cAMP converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP degrades CREB CREB PKA->CREB phosphorylates PKA->NF-κB inhibits Anti-inflammatory\ngenes Anti-inflammatory genes CREB->Anti-inflammatory\ngenes promotes transcription Pro-inflammatory\ncytokines (e.g., TNF-α) Pro-inflammatory cytokines (e.g., TNF-α) NF-κB->Pro-inflammatory\ncytokines (e.g., TNF-α) promotes transcription This compound &\nOther Inhibitors This compound & Other Inhibitors This compound &\nOther Inhibitors->PDE4 inhibits

Caption: PDE4 signaling pathway in inflammatory cells.

Experimental_Workflow cluster_workflow IC50 Determination Workflow A 1. Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) B 2. Culture PBMCs A->B C 3. Pre-incubate cells with varying concentrations of PDE4 inhibitor B->C D 4. Stimulate cells with LPS (lipopolysaccharide) C->D E 5. Incubate for a defined period D->E F 6. Collect cell supernatant E->F G 7. Measure TNF-α concentration (e.g., using ELISA) F->G H 8. Plot TNF-α concentration vs. inhibitor concentration G->H I 9. Calculate IC50 value H->I

Caption: Workflow for TNF-α Inhibition IC50 Determination.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the typical protocols used to determine PDE4 inhibition and TNF-α release.

PDE4 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific PDE4 subtype by 50%.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

  • Snake venom nucleotidase.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds (this compound, Roflumilast, Crisaborole, Apremilast) at various concentrations.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, the respective recombinant PDE4 enzyme, and the test compound dilution.

  • Initiate the enzymatic reaction by adding [³H]-cAMP.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding a stop solution (e.g., by boiling).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography.

  • Add a scintillation cocktail to the samples containing [³H]-adenosine and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

TNF-α Release Assay in Human PBMCs (IC50 Determination)

Objective: To measure the potency of a compound in inhibiting the release of TNF-α from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs.

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum (or serum-free for specific assays), L-glutamine, and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli for cell stimulation.

  • Test compounds at various concentrations.

  • Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash and resuspend the cells in the complete culture medium.

  • Seed the PBMCs into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well).

  • Add serial dilutions of the test compounds to the wells and pre-incubate for a defined period (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells by adding LPS to each well (except for the unstimulated control).

  • Incubate the plates for a further period (e.g., 18-24 hours).

  • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This comparative guide highlights the distinct profiles of this compound and other leading PDE4 inhibitors. This compound exhibits impressive in-vitro potency across all PDE4 subtypes. However, its development was hampered by a lack of clinical efficacy, underscoring the importance of drug delivery and target engagement in the skin. In contrast, Roflumilast and Crisaborole have demonstrated clinical efficacy in atopic dermatitis, with Roflumilast showing particularly high in-vitro potency. Apremilast, an oral formulation, also effectively inhibits PDE4 but with less subtype selectivity. The choice of a PDE4 inhibitor for therapeutic development requires a comprehensive evaluation of not only its biochemical properties but also its pharmacokinetic and pharmacodynamic profile in the target tissue. The data and protocols presented herein provide a foundational resource for researchers in the continued pursuit of novel and effective treatments for atopic dermatitis.

References

A Comparative Efficacy Analysis: LEO 39652 and Roflumilast in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4) inhibitors: LEO 39652, a novel "dual-soft" topical agent, and roflumilast, an established oral and topical treatment. This document synthesizes preclinical and clinical data to offer an objective performance assessment, supported by detailed experimental methodologies.

Introduction

Both this compound and roflumilast exert their therapeutic effects by inhibiting the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP). By increasing cAMP levels within immune and inflammatory cells, these inhibitors attenuate the inflammatory cascade. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1] this compound was developed as a topical treatment for atopic dermatitis, designed with a "dual-soft" mechanism to minimize systemic exposure by undergoing rapid metabolism in the bloodstream and liver.[2]

Preclinical Efficacy: A Head-to-Head Look at PDE4 Inhibition

The in vitro potency of this compound and roflumilast has been characterized by their half-maximal inhibitory concentrations (IC50) against various PDE4 subtypes. This data is critical for understanding their specific inhibitory profiles.

CompoundPDE4 SubtypeIC50 (nM)TNF-α Inhibition IC50 (nM)
This compound PDE4A1.2[3]6.0 (in human PBMCs)[3]
PDE4B1.2[3]
PDE4C3.0[3]
PDE4D3.8[3]
Roflumilast PDE4A10.7~1.0 (LPS-triggered release from human bronchial explants)[2]
PDE4A40.9
PDE4B10.7
PDE4B20.2
PDE4C13.0
PDE4C24.3

Clinical Efficacy: Performance in Target Indications

Direct comparative clinical trials between this compound and roflumilast are not available. However, an examination of their performance in their respective target indications provides valuable insights into their clinical potential.

This compound in Atopic Dermatitis

A Phase I clinical trial for this compound cream in adults with mild to moderate atopic dermatitis aimed to assess its efficacy after 3 weeks of treatment.[4] The primary efficacy endpoints included the change from baseline in the Eczema Area and Severity Index (EASI) and the percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).[5][6] However, reports indicate a lack of clinical efficacy for this compound in atopic dermatitis, which is thought to be due to insufficient drug availability at the target site in the skin.

Roflumilast in Plaque Psoriasis and COPD

Roflumilast has demonstrated significant efficacy in the treatment of both plaque psoriasis and COPD.

Plaque Psoriasis: In Phase 3 trials (DERMIS-1 and DERMIS-2), roflumilast cream 0.3% applied once daily for 8 weeks resulted in a significantly higher percentage of patients achieving IGA success (clear or almost clear with a ≥2-grade improvement) compared to vehicle.[7] A key secondary endpoint was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).[8][9] At week 8, 40.3% of patients treated with roflumilast achieved PASI 75, compared to 6.5% of those treated with vehicle.[10]

COPD: Clinical trials in patients with severe COPD have shown that oral roflumilast improves lung function, as measured by the forced expiratory volume in 1 second (FEV1).[11][12] In a 1-year study, roflumilast treatment resulted in a significant increase in post-bronchodilator FEV1 compared to placebo.[11] The REACT study, a 52-week trial, also demonstrated the efficacy of roflumilast in reducing moderate or severe exacerbations in patients with severe COPD.[13]

Experimental Protocols

For the benefit of researchers, detailed methodologies for key assays are provided below.

Phosphodiesterase-4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of compounds against PDE4 enzymes using a fluorescence polarization (FP) method.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4, the resulting AMP-fluorescein binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE4 prevent this hydrolysis, thus keeping the FP signal low.[1][14]

Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer containing Tris-HCl, MgCl2, DTT, and NaN3.

    • Dilute the recombinant human PDE4 enzyme (e.g., PDE4B1) to the desired concentration in the complete assay buffer.

    • Prepare serial dilutions of the test compounds (this compound or roflumilast) in the assay buffer. A known PDE4 inhibitor like rolipram or roflumilast should be used as a positive control.

    • Prepare the FAM-labeled cAMP substrate at the appropriate concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted PDE4 enzyme solution to each well.

    • Add 5 µL of the test compound dilutions or control to the respective wells.

    • Initiate the enzymatic reaction by adding 20 µL of the FAM-cAMP substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from PBMCs stimulated with lipopolysaccharide (LPS).

Principle: PBMCs, when stimulated with LPS, produce and release TNF-α. PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the signaling pathways leading to TNF-α production. The amount of TNF-α released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[15]

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend them in complete RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine.

  • Cell Stimulation and Treatment:

    • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compounds (this compound or roflumilast) for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a vehicle control (LPS with vehicle).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR G_Protein G-Protein Receptor->G_Protein Ligand Binding AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylation Inflammation ↓ Pro-inflammatory   Cytokine Genes CREB->Inflammation LEO_Rof This compound / Roflumilast LEO_Rof->PDE4 Inhibition

Caption: PDE4 Inhibition Signaling Pathway.

TNF_Alpha_Assay_Workflow cluster_workflow TNF-α Release Assay Workflow start Isolate PBMCs from whole blood plate_cells Plate PBMCs in 96-well plate start->plate_cells pre_incubate Pre-incubate with This compound or Roflumilast plate_cells->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Quantify TNF-α using ELISA collect_supernatant->elisa analyze Calculate % inhibition and IC50 elisa->analyze Drug_Comparison_Logic cluster_comparison Comparative Logic pde4_inhibition PDE4 Inhibition leo_39652 This compound pde4_inhibition->leo_39652 roflumilast Roflumilast pde4_inhibition->roflumilast leo_efficacy Topical Atopic Dermatitis (Limited Efficacy) leo_39652->leo_efficacy leo_data Preclinical IC50 Data leo_39652->leo_data rof_efficacy Oral/Topical COPD & Psoriasis (Established Efficacy) roflumilast->rof_efficacy rof_data Preclinical IC50 & Clinical Trial Data roflumilast->rof_data

References

Experimental Validation of LEO 39652's "Dual-Soft" Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the "dual-soft" properties of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Data for this compound is compared with the related compound LEO 29102 and the established topical PDE4 inhibitor, crisaborole. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical and clinical data.

Introduction to the "Dual-Soft" Concept

This compound was designed as a "dual-soft" drug, a concept aimed at minimizing systemic side effects by engineering the molecule for rapid metabolic inactivation in both the blood and the liver. This approach is intended to ensure that the drug exerts its therapeutic effect locally in the skin while having a short systemic half-life, thereby reducing the potential for adverse effects commonly associated with systemic PDE4 inhibition.

Comparative Performance Data

The following tables summarize the key in vitro and preclinical data for this compound, LEO 29102, and crisaborole, focusing on their potency, metabolic stability, and skin permeation.

Table 1: In Vitro Potency (IC50, nM)
CompoundPDE4APDE4BPDE4CPDE4DTNF-α Release
This compound 1.2[1]1.2[1]3.0[1]3.8[1]6.0[1]
LEO 29102 ---5[1]16[1]
Crisaborole 6100--490[2][3]540

Data for LEO 29102 and Crisaborole on all PDE4 subtypes were not consistently available in the searched literature. TNF-α release IC50 for Crisaborole is from LPS-stimulated human PBMCs.

Table 2: Metabolic Stability
CompoundMatrixHalf-life (t½)
This compound Human Blood< 1 min
Human Liver Microsomes1.5 min
Crisaborole Human Liver Microsomes14.4 hours[4]

Specific half-life data for LEO 29102 in human blood and liver microsomes was not found in the provided search results.

Table 3: Ex Vivo Skin Permeation
CompoundSkin ModelPermeation (% of applied dose at 24h)
This compound -Data not available in search results
Crisaborole Human Skin3.7[5][6]

Directly comparable ex vivo skin permeation data for this compound was not available in the provided search results.

Signaling Pathway and Mechanism of Action

This compound, like other drugs in its class, is an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in atopic dermatitis. The "dual-soft" nature of this compound is designed to confine this activity primarily to the skin.

PDE4_Inhibition_Pathway cluster_inhibition Inhibition by this compound Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane Adenylate Cyclase Adenylate Cyclase Cell Membrane->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP ATP to PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP degrades CREB CREB PKA->CREB activates Nucleus Nucleus CREB->Nucleus translocates to Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Nucleus->Decreased Pro-inflammatory Cytokines suppresses transcription of PDE4 PDE4 This compound This compound This compound->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments used to characterize the properties of this compound and its comparators.

Experimental_Workflow cluster_pde4 PDE4 Inhibition Assay cluster_metabolic Metabolic Stability Assay cluster_skin Ex Vivo Skin Permeation Assay pde4_1 Prepare PDE4 enzyme and substrate (cAMP) pde4_2 Add test compound (this compound, etc.) pde4_1->pde4_2 pde4_3 Incubate pde4_2->pde4_3 pde4_4 Measure remaining cAMP or product formation pde4_3->pde4_4 pde4_5 Calculate IC50 pde4_4->pde4_5 meta_1 Prepare human liver microsomes or blood plasma meta_2 Add test compound meta_1->meta_2 meta_3 Incubate at 37°C meta_2->meta_3 meta_4 Sample at multiple time points meta_3->meta_4 meta_5 Quantify remaining parent compound (LC-MS/MS) meta_4->meta_5 meta_6 Calculate half-life (t½) meta_5->meta_6 skin_1 Mount ex vivo human skin on Franz diffusion cell skin_2 Apply topical formulation to donor chamber skin_1->skin_2 skin_3 Sample from receptor chamber at time intervals skin_2->skin_3 skin_4 Quantify drug concentration in receptor fluid skin_3->skin_4 skin_5 Determine permeation profile skin_4->skin_5

Caption: Key Experimental Workflows.

Logical Relationship of the "Dual-Soft" Properties

The "dual-soft" properties of this compound are logically designed to achieve a specific therapeutic profile: high local activity with minimal systemic effects. This is achieved through a balance of high potency at the target in the skin and rapid systemic clearance.

Dual_Soft_Logic High Potency (Low IC50) High Potency (Low IC50) High Local Efficacy in Skin High Local Efficacy in Skin High Potency (Low IC50)->High Local Efficacy in Skin Rapid Systemic Metabolism (Short t½) Rapid Systemic Metabolism (Short t½) Low Systemic Exposure Low Systemic Exposure Rapid Systemic Metabolism (Short t½)->Low Systemic Exposure Effective Topical Delivery Effective Topical Delivery Effective Topical Delivery->High Local Efficacy in Skin Desired Therapeutic Outcome Desired Therapeutic Outcome High Local Efficacy in Skin->Desired Therapeutic Outcome Reduced Systemic Side Effects Reduced Systemic Side Effects Low Systemic Exposure->Reduced Systemic Side Effects Improved Safety Profile Improved Safety Profile Reduced Systemic Side Effects->Improved Safety Profile Favorable Risk-Benefit Profile Favorable Risk-Benefit Profile Desired Therapeutic Outcome->Favorable Risk-Benefit Profile Improved Safety Profile->Favorable Risk-Benefit Profile

Caption: "Dual-Soft" Property Logic.

Detailed Experimental Protocols

In Vitro PDE4 Inhibition Assay
  • Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • Substrate: Cyclic adenosine monophosphate (cAMP).

  • Assay Principle: The assay measures the conversion of cAMP to adenosine monophosphate (AMP) by the PDE4 enzyme. The amount of remaining cAMP or the amount of AMP produced is quantified.

  • Procedure:

    • A reaction mixture containing the PDE4 enzyme and cAMP in an appropriate buffer is prepared.

    • Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

    • The reaction is initiated and incubated at a controlled temperature (typically 30-37°C) for a specific duration.

    • The reaction is terminated, and the amount of cAMP or AMP is measured using various methods such as fluorescence polarization, scintillation proximity assay, or mass spectrometry.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes and Blood
  • Test System: Pooled human liver microsomes or fresh human blood/plasma.

  • Cofactors: For liver microsomes, NADPH is added to initiate phase I metabolism.

  • Procedure:

    • The test compound is incubated with the test system (liver microsomes or blood) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in the aliquots is quenched, typically by adding a cold organic solvent like acetonitrile, to precipitate proteins.

    • The samples are centrifuged, and the supernatant containing the remaining parent compound is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
  • Skin Model: Excised human skin from a reliable source (e.g., elective surgery), dermatomed to a specific thickness.

  • Apparatus: Franz diffusion cells, which consist of a donor and a receptor chamber separated by the skin sample.

  • Procedure:

    • The excised human skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.

    • The receptor chamber is filled with a physiologically relevant buffer, maintained at 32°C to mimic skin surface temperature.

    • The topical formulation containing the test compound is applied to the skin surface in the donor chamber.

    • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.

    • The concentration of the test compound in the collected samples is quantified using a sensitive analytical method like HPLC or LC-MS/MS.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the lag time (t_lag) are determined from the linear portion of the curve.

Clinical Trial Information

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30)[7]. The detailed results of this study are crucial for a complete understanding of the clinical translation of this compound's "dual-soft" properties.

Conclusion

The "dual-soft" concept embodied in this compound represents a rational drug design strategy to optimize the therapeutic index of topical PDE4 inhibitors. The available in vitro data demonstrates high potency against PDE4 enzymes and rapid metabolic degradation in human blood and liver microsomes, supporting the intended mechanism of action. To provide a more complete comparative assessment, further data on the ex vivo skin permeation of this compound and detailed results from its Phase I clinical trial are needed. This information will be critical for drug development professionals to fully evaluate the potential of this compound as a novel treatment for atopic dermatitis.

References

A Head-to-Head Comparison of LEO 39652 and Soft Steroids: A Tale of Two "Soft" Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug development, the "soft drug" concept has emerged as a key strategy to enhance therapeutic indices by designing compounds that are locally active but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby minimizing systemic side effects. This guide provides a head-to-head comparison of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, and the established class of soft steroids, with a focus on loteprednol etabonate as a representative example. While both are designed with the "soft drug" principle in mind, they differ fundamentally in their mechanism of action and therapeutic targets.

Executive Summary

This compound is a phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Its "dual-soft" nature refers to its design to be rapidly inactivated in both the blood and the liver. Soft steroids, such as loteprednol etabonate, are corticosteroids designed for local application, primarily in ophthalmology and for respiratory conditions, and are metabolized to inactive derivatives at the site of action. The key distinction lies in their molecular targets: this compound modulates the inflammatory response by inhibiting PDE4, while soft steroids exert their effects through the glucocorticoid receptor.

Mechanism of Action: Two Distinct Anti-Inflammatory Pathways

The anti-inflammatory effects of this compound and soft steroids are achieved through entirely different signaling pathways.

This compound: The PDE4 Inhibition Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5), and others. This targeted approach aims to quell the inflammatory cascade characteristic of atopic dermatitis.

PDE4_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane Adenylate Cyclase Adenylate Cyclase Cell Membrane->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 degraded by CREB CREB PKA->CREB phosphorylates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production PKA->Pro-inflammatory Cytokine Production inhibits Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription CREB->Anti-inflammatory Gene Transcription promotes This compound This compound This compound->PDE4 inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Soft Steroids (Loteprednol Etabonate): The Glucocorticoid Receptor Pathway

Soft steroids, like all corticosteroids, act by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. This broad-spectrum anti-inflammatory and immunosuppressive action is effective in a variety of inflammatory conditions.

Glucocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Loteprednol Etabonate Loteprednol Etabonate GR-HSP Complex GR-HSP Complex Loteprednol Etabonate->GR-HSP Complex GR Glucocorticoid Receptor GR-Dimer Activated GR (Dimer) GR->GR-Dimer dimerizes and translocates HSP Heat Shock Proteins GR-HSP Complex->GR dissociates HSP GRE Glucocorticoid Response Element GR-Dimer->GRE binds to Gene Transcription Altered Gene Transcription GRE->Gene Transcription Anti-inflammatory Proteins Increased Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene Transcription->Anti-inflammatory Proteins Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Figure 2: Simplified signaling pathway of soft steroids via the Glucocorticoid Receptor.

"Soft Drug" Properties: A Comparative Look at Metabolism

The core principle of a "soft drug" is its predictable and rapid metabolism to inactive forms. Both this compound and loteprednol etabonate are designed to embody this principle, albeit through different metabolic strategies.

This compound: A "Dual-Soft" Approach

This compound is termed a "dual-soft" drug because it is engineered to be susceptible to inactivation by esterases present in both the blood and the liver. This dual pathway of inactivation is intended to ensure rapid systemic clearance, minimizing the potential for off-target effects.[1] The main metabolites of this compound are formed through the hydrolysis of its ester functionalities, resulting in inactive carboxylic acid derivatives.[2]

Figure 3: "Dual-Soft" metabolism of this compound.

Loteprednol Etabonate: Site-Specific Inactivation

Loteprednol etabonate is a classic example of a soft steroid designed based on the "inactive metabolite approach." It undergoes rapid hydrolysis by esterases present in ocular tissues to an inactive carboxylic acid metabolite.[3] This localized inactivation is key to its favorable safety profile, particularly the reduced risk of increasing intraocular pressure, a common side effect of traditional corticosteroids.

Figure 4: Site-specific metabolism of Loteprednol Etabonate.

Quantitative Data Comparison

Direct comparative studies between this compound and soft steroids are not available due to their different mechanisms of action and therapeutic indications. However, available preclinical and clinical data for each compound class provide insights into their respective profiles.

Table 1: Pharmacodynamic and Pharmacokinetic Properties

ParameterThis compound (PDE4 Inhibitor)Loteprednol Etabonate (Soft Steroid)
Mechanism of Action Inhibition of phosphodiesterase 4 (PDE4)Agonist of the glucocorticoid receptor (GR)
Primary Therapeutic Area Atopic Dermatitis (topical)Ocular Inflammation (topical)
Receptor Binding Affinity Data not publicly available4.3 times that of dexamethasone for GR[4][5]
In Vitro Anti-inflammatory Potency Data not publicly availableIC50 < 10 nM for inhibition of cytokine and PGE2 release in human ocular cells[3]
Metabolism Hydrolysis by esterases in blood and liver ("dual-soft")[1]Hydrolysis by esterases in ocular tissues to inactive metabolites[3]
Systemic Half-life Data not publicly available from human studies. Designed for rapid elimination.2.8 hours (in dogs, intravenous administration)[6]
Systemic Clearance Designed for high systemic clearance.Data not publicly available in a comparable format.

Note: Specific quantitative data for this compound's potency and human pharmacokinetics were not available in the public domain from the conducted searches.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like this compound and loteprednol etabonate.

1. In Vitro PDE4 Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the PDE4 enzyme.

  • Principle: The assay measures the decrease in the hydrolysis of cAMP to AMP in the presence of a PDE4 inhibitor.

  • Methodology:

    • Recombinant human PDE4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

    • A fluorescently labeled cAMP substrate is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of remaining fluorescent cAMP is measured using a fluorescence plate reader.

    • The concentration of the test compound that inhibits 50% of the PDE4 activity (IC50) is calculated.

2. Glucocorticoid Receptor (GR) Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor.

  • Principle: A competitive binding assay where the test compound (e.g., loteprednol etabonate) competes with a radiolabeled or fluorescently labeled glucocorticoid for binding to the GR.

  • Methodology:

    • A preparation containing the glucocorticoid receptor (e.g., from rat lung cytosol) is incubated with a fixed concentration of a labeled glucocorticoid (e.g., [3H]dexamethasone).

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • After incubation, the bound and free labeled glucocorticoid are separated (e.g., by filtration).

    • The amount of bound labeled glucocorticoid is quantified.

    • The concentration of the test compound that displaces 50% of the labeled glucocorticoid (IC50) is determined, which is indicative of its binding affinity.

3. In Vitro Cytokine Release Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Principle: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated to produce cytokines in the presence and absence of the test compound.

  • Methodology:

    • Human PBMCs are isolated from whole blood.

    • The cells are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • The stimulated cells are treated with various concentrations of the test compound.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[7][8][9][10][11]

    • The IC50 value for the inhibition of each cytokine is calculated.

4. In Vitro Drug Metabolism Assay using Liver Microsomes

This assay evaluates the metabolic stability of a compound.

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), and the rate of its disappearance is measured.[12][13][14][15][16]

  • Methodology:

    • The test compound is incubated with human or animal liver microsomes in the presence of NADPH (a cofactor for many metabolic reactions) at 37°C.[12][13]

    • Samples are taken at various time points.

    • The reaction is stopped by adding a solvent like acetonitrile.

    • The concentration of the parent compound remaining in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[12][13]

Conclusion

This compound and soft steroids like loteprednol etabonate represent two distinct and innovative approaches to topical anti-inflammatory therapy. While both are designed as "soft drugs" to minimize systemic side effects, their differing mechanisms of action dictate their specific therapeutic applications. This compound, with its targeted PDE4 inhibition, is tailored for inflammatory skin conditions like atopic dermatitis. In contrast, the broad anti-inflammatory action of soft steroids via the glucocorticoid receptor has proven effective in ocular and other localized inflammatory conditions.

The "dual-soft" design of this compound, aiming for inactivation in both blood and liver, represents a further refinement of the soft drug concept. While detailed comparative quantitative data is not yet available in the public domain, the distinct pharmacological profiles of these two classes of drugs underscore the importance of targeted drug design in modern therapeutics. Future research and clinical data will further elucidate the comparative benefits and specific applications of these and other novel "soft" anti-inflammatory agents.

References

LEO 39652: A Comparative Guide to its Selectivity Profile Against Phosphodiesterase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of LEO 39652 against various phosphodiesterase (PDE) isoforms. The information is intended to assist researchers and professionals in drug development in understanding the selectivity profile of this compound.

Selectivity Profile of this compound

This compound is a potent inhibitor of phosphodiesterase 4 (PDE4) with nanomolar efficacy against its subtypes.[1][2] The compound has been investigated for the topical treatment of atopic dermatitis.[1] While comprehensive quantitative data for this compound against all PDE isoforms is not publicly available, its high potency for PDE4 subtypes has been established.

A closely related compound, LEO 29102, has been shown to be highly selective for PDE4. Studies on LEO 29102 demonstrated less than 10% inhibition of other PDE isoforms (PDE1-3, 5, 7-11; PDE6 was not tested) at a concentration of 1 µM, indicating a high degree of selectivity for the PDE4 family.[3]

Quantitative Analysis of this compound Inhibition against PDE4 Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four subtypes of the PDE4 enzyme.

PDE IsoformIC50 (nM)
PDE4A1.2[1]
PDE4B1.2[1]
PDE4C3.0[1]
PDE4D3.8[1]

Experimental Methodologies

A detailed experimental protocol for determining the specific IC50 values for this compound has not been publicly disclosed. However, a general and representative protocol for a phosphodiesterase inhibition assay is described below.

General Phosphodiesterase (PDE) Inhibition Assay Protocol

This protocol outlines a common method for determining the inhibitory activity of a compound against various PDE isoforms using a fluorescence polarization (FP)-based assay.

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Enzyme Preparation: The recombinant PDE enzyme is diluted in cold assay buffer to a predetermined optimal concentration.

  • Reaction Setup: 20 µL of the diluted enzyme solution is added to the wells of the 384-well plate.

  • Compound Addition: 10 µL of the diluted test compound is added to the respective wells. For control wells, an equivalent volume of assay buffer with DMSO is added.

  • Pre-incubation: The plate is incubated at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: 10 µL of the fluorescently labeled cAMP or cGMP substrate is added to all wells to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Fluorescence Polarization Reading: The fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed by the enzyme.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

PDE4 Signaling Pathway in Inflammation

The diagram below illustrates the central role of PDE4 in modulating inflammatory responses within immune cells. By hydrolyzing cyclic adenosine monophosphate (cAMP), PDE4 regulates the activation of Protein Kinase A (PKA), which in turn influences the transcription of pro-inflammatory and anti-inflammatory cytokines.

cluster_cell Immune Cell GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB CREB_inactive->CREB_active Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) CREB_active->Pro_inflammatory Downregulates Transcription Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB_active->Anti_inflammatory Upregulates Transcription LEO39652 This compound LEO39652->PDE4 Inhibits

Caption: PDE4 signaling pathway in immune cells.

Experimental Workflow for PDE Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity profile of a test compound against a panel of phosphodiesterase isoforms.

cluster_workflow PDE Selectivity Profiling Workflow Compound_Prep Test Compound Preparation Assay Biochemical Assay (e.g., FP, Luminescence) Compound_Prep->Assay PDE_Panel PDE Isoform Panel (PDE1-11) PDE_Panel->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Selectivity_Analysis Selectivity Profile Analysis IC50_Calc->Selectivity_Analysis Result Selectivity Profile Report Selectivity_Analysis->Result

Caption: Experimental workflow for PDE selectivity.

References

A Comparative Benchmarking of LEO 39652 Against First-Generation PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, LEO 39652, against first-generation PDE4 inhibitors, focusing on preclinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this new compound in the context of existing alternatives.

Introduction to this compound and First-Generation PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

This compound is a novel "dual-soft" PDE4 inhibitor developed for the topical treatment of atopic dermatitis. The "dual-soft" design principle aims to deliver high local concentrations in the skin while minimizing systemic exposure through rapid metabolic inactivation in both the blood and liver. This approach is intended to reduce the systemic side effects commonly associated with PDE4 inhibitors.

First-generation PDE4 inhibitors , such as rolipram and cilomilast , were among the first compounds developed to target this enzyme. While demonstrating anti-inflammatory effects, their systemic use has been limited by a narrow therapeutic window and a high incidence of side effects, most notably nausea and emesis.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of this compound, rolipram, and cilomilast based on their half-maximal inhibitory concentrations (IC50). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Inhibition of PDE4 Isoforms (IC50, nM)

CompoundPDE4APDE4BPDE4CPDE4D
This compound 1.21.23.03.8
Rolipram ~3~130-~240
Cilomilast -~240-~61

Data for this compound from preclinical studies. Data for Rolipram and Cilomilast from various in vitro assays.

Table 2: Inhibition of TNF-α Release (IC50, nM)

CompoundIC50 (nM)
This compound 6.0
Rolipram ~25.9 - 490
Cilomilast >10,000

Data for this compound from studies on human peripheral blood mononuclear cells (PBMCs). Data for Rolipram from various cell-based assays. Data for Cilomilast from in vitro studies on whole blood from COPD patients.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the mechanism of action of PDE4 inhibitors in modulating the inflammatory response.

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

PDE4 Enzymatic Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the in vitro potency of PDE4 inhibitors.

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant human PDE4 enzyme - FAM-labeled cAMP substrate - Assay buffer - Test compounds (this compound, rolipram, etc.) Serial_Dilutions Prepare serial dilutions of test compounds Reagents->Serial_Dilutions Add_Inhibitor Add test compounds at various concentrations Serial_Dilutions->Add_Inhibitor Add_Enzyme Add PDE4 enzyme to microplate wells Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate enzyme and inhibitor Add_Inhibitor->Incubate_1 Add_Substrate Add FAM-cAMP substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate to allow for enzymatic reaction Add_Substrate->Incubate_2 Read_Plate Read fluorescence polarization on a microplate reader Incubate_2->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values using non-linear regression Calculate_Inhibition->Determine_IC50

Caption: Workflow for PDE4 Enzymatic Inhibition Assay.

Detailed Method:

  • Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2). Recombinant human PDE4 isoforms are diluted to the desired concentration. A fluorescein-labeled cAMP (FAM-cAMP) substrate is used for detection.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • To the wells of a microplate, add the PDE4 enzyme solution.

    • Add the diluted test compounds or vehicle control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Detection: The degree of cAMP hydrolysis is determined by measuring the change in fluorescence polarization. Unhydrolyzed FAM-cAMP, being a small molecule, rotates rapidly and has a low FP value. When hydrolyzed by PDE4, the resulting FAM-AMP binds to a larger binding agent (included in some commercial kits), leading to a high FP value.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the uninhibited (vehicle) and fully inhibited controls. IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

TNF-α Release Assay from Human PBMCs (General Protocol)

This protocol describes a common method to assess the anti-inflammatory activity of PDE4 inhibitors by measuring their effect on TNF-α production in primary human immune cells.

TNFa_Assay_Workflow cluster_isolation Cell Isolation cluster_treatment Cell Treatment cluster_analysis Analysis Blood_Sample Collect whole blood from healthy donors Isolate_PBMCs Isolate PBMCs using Ficoll-Paque density gradient centrifugation Blood_Sample->Isolate_PBMCs Wash_Resuspend Wash and resuspend PBMCs in culture medium Isolate_PBMCs->Wash_Resuspend Plate_Cells Plate PBMCs in a 96-well plate Wash_Resuspend->Plate_Cells Add_Inhibitor Pre-incubate cells with test compounds Plate_Cells->Add_Inhibitor Stimulate_Cells Stimulate cells with Lipopolysaccharide (LPS) Add_Inhibitor->Stimulate_Cells Incubate Incubate for a defined period (e.g., 18-24 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect cell culture supernatants Incubate->Collect_Supernatant ELISA Measure TNF-α concentration using ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 values for TNF-α inhibition ELISA->Calculate_IC50

Caption: Workflow for TNF-α Release Assay from PBMCs.

Detailed Method:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using density gradient centrifugation over Ficoll-Paque.

  • Cell Culture: Isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics). Cells are then seeded into 96-well culture plates at a specific density.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (this compound, rolipram, etc.) or vehicle control for a short period (e.g., 1 hour).

  • Cell Stimulation: Following pre-incubation, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

  • Incubation: The culture plates are incubated for an extended period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • TNF-α Quantification: After incubation, the cell culture supernatants are collected. The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration relative to the LPS-stimulated vehicle control. IC50 values are determined by plotting the concentration-response curve and fitting the data using non-linear regression.

Discussion and Conclusion

This compound demonstrates potent pan-PDE4 inhibitory activity with low nanomolar IC50 values across all four subtypes. In contrast, the first-generation inhibitor rolipram shows a preference for PDE4A, while cilomilast is more selective for PDE4D. In terms of inhibiting the release of the pro-inflammatory cytokine TNF-α, this compound exhibits high potency. Rolipram also shows potent TNF-α inhibition, although the reported IC50 values vary across different studies. Cilomilast appears to be significantly less potent in this regard.

The key innovation of this compound lies in its "dual-soft" drug design, which aims to mitigate the dose-limiting side effects that have hampered the systemic use of first-generation PDE4 inhibitors. By being rapidly metabolized to inactive forms in the systemic circulation, this compound is designed for topical application, delivering its therapeutic effect directly to the skin with minimal systemic impact.

While the preclinical data for this compound is promising, particularly for topical applications in inflammatory skin diseases like atopic dermatitis, it is important to acknowledge the limitations of comparing data from different studies. Head-to-head comparative studies under identical experimental conditions would be necessary for a definitive assessment of relative potency and efficacy. The clinical development of this compound will ultimately determine its therapeutic value and safety profile in patients.

A Comparative Analysis of LEO 39652 and Apremilast: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two phosphodiesterase 4 (PDE4) inhibitors: LEO 39652, a novel topical agent, and apremilast, an established oral therapy. This document outlines their respective mechanisms of action, comparative potency against PDE4 subtypes, and effects on inflammatory cytokine production, supported by experimental data and detailed methodologies.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. This mechanism has been successfully targeted for the treatment of various inflammatory diseases.

Apremilast , an oral pan-PDE4 inhibitor, is approved for the treatment of psoriasis and psoriatic arthritis. It exerts its therapeutic effects by systemically modulating the immune response.

This compound is a novel "dual-soft" PDE4 inhibitor designed for topical application in inflammatory skin conditions like atopic dermatitis. The "dual-soft" design aims to deliver therapeutic activity in the skin while minimizing systemic exposure and associated side effects through rapid metabolic inactivation in the bloodstream.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro potency of this compound and apremilast against PDE4 subtypes and their ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

Table 1: Comparative PDE4 Subtype Inhibition (IC50, nM)

CompoundPDE4APDE4BPDE4CPDE4DReference(s)
This compound 1.21.23.03.8[1]
Apremilast 10-10010-10010-10010-100[2]

Table 2: Comparative Inhibition of TNF-α Release (IC50, nM)

CompoundCell TypeStimulantIC50 (nM)Reference(s)
This compound Human PBMCsLPS6.0[1]
Apremilast Human PBMCsLPS~110[1][3]
Apremilast RAW 264.7LPS104[3]

Mechanism of Action: Signaling Pathway

Both this compound and apremilast share a common mechanism of action by inhibiting PDE4. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the modulation of gene transcription, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).

cluster_cell Inflammatory Cell PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines PKA->Pro-inflammatory Cytokines inhibits transcription Anti-inflammatory Cytokines Anti-inflammatory Cytokines PKA->Anti-inflammatory Cytokines promotes transcription This compound This compound This compound->PDE4 inhibits Apremilast Apremilast Apremilast->PDE4 inhibits cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant PDE4 Recombinant PDE4 Incubation Incubation Recombinant PDE4->Incubation Test Compound Test Compound Test Compound->Incubation [3H]cAMP [3H]cAMP [3H]cAMP->Incubation Termination Termination Incubation->Termination Separation Separation Termination->Separation Quantification Quantification Separation->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation Whole Blood Whole Blood PBMC Isolation PBMC Isolation Whole Blood->PBMC Isolation Cell Culture Cell Culture PBMC Isolation->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection TNF-α ELISA TNF-α ELISA Supernatant Collection->TNF-α ELISA IC50 Calculation IC50 Calculation TNF-α ELISA->IC50 Calculation

References

LEO 39652: A Comparative Analysis of a "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor, with relevant alternatives for the topical treatment of atopic dermatitis (AD). Experimental data, detailed methodologies, and pathway visualizations are presented to offer a comprehensive evaluation for research and development purposes.

Executive Summary

This compound is a "dual-soft" PDE4 inhibitor designed to exert its anti-inflammatory effects locally in the skin while minimizing systemic exposure through rapid metabolic inactivation in the bloodstream and liver.[1] This design aims to mitigate the systemic side effects often associated with PDE4 inhibitors. However, while demonstrating a favorable safety profile due to low systemic exposure, clinical efficacy in atopic dermatitis has been reported to be limited. This has been attributed to insufficient target engagement in the skin.[2]

This guide compares this compound with two key alternatives:

  • LEO 29102: Another topical PDE4 inhibitor from the same pharmaceutical company, which has shown greater clinical efficacy.

  • Crisaborole: An FDA-approved topical PDE4 inhibitor for mild to moderate atopic dermatitis.

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. In inflammatory cells, elevated PDE4 activity leads to lower cAMP levels, which in turn promotes the production of pro-inflammatory cytokines, key mediators in the pathophysiology of atopic dermatitis.[3][4][5]

PDE4 inhibitors, such as this compound, work by blocking the action of PDE4. This leads to an increase in intracellular cAMP levels, which subsequently downregulates the production of inflammatory cytokines, thereby reducing the inflammatory response characteristic of atopic dermatitis.[6][7]

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_drug Mechanism of this compound Pro_inflammatory_stimuli Pro-inflammatory Stimuli Adenylate_cyclase Adenylate Cyclase Pro_inflammatory_stimuli->Adenylate_cyclase cAMP cAMP Adenylate_cyclase->cAMP converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades CREB CREB PKA->CREB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) CREB->Pro_inflammatory_Cytokines inhibits transcription LEO_39652 This compound LEO_39652->PDE4 inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data comparing this compound with LEO 29102 and Crisaborole.

Table 1: Comparison of Skin Penetration and Target Engagement

ParameterThis compoundLEO 29102Reference
Dermal Interstitial Fluid Concentration (Barrier Impaired Skin)33 nM2100 nM[2]
Target Engagement (cAMP levels in skin biopsies)No evidence of target engagementElevated cAMP levels[2]

Table 2: Clinical Efficacy Comparison with Crisaborole

ParameterCrisaborole 2% OintmentVehicleReference
Investigator's Static Global Assessment (ISGA) of Clear or Almost Clear at Day 29
Study AD-30132.8%25.4%[8]
Study AD-30231.4%18.0%[8]
Pruritus Improvement at Day 29 (Meta-analysis) Significantly higher than vehicle-[9]

Note: Direct head-to-head clinical trial data for this compound vs. Crisaborole is not publicly available. The data for Crisaborole is provided as a benchmark for an approved topical PDE4 inhibitor.

Experimental Protocols

Dermal Open Flow Microperfusion for Pharmacokinetic Assessment

This method was utilized to assess the dermal interstitial fluid concentrations of this compound and LEO 29102 in human skin explants.[2]

Methodology:

  • Skin Preparation: Fresh human skin explants are obtained. For barrier-impaired models, the stratum corneum is removed by tape stripping.

  • Catheter Insertion: A dermal open flow microperfusion catheter is inserted into the dermal layer of the skin explant.

  • Drug Application: The clinical formulation of the test compound (e.g., this compound or LEO 29102) is applied topically to the skin surface.

  • Perfusion and Sampling: A perfusion fluid is slowly pumped through the catheter. The drug that has penetrated the skin and entered the interstitial fluid diffuses into the perfusion fluid. Samples of the perfusate are collected at predetermined time points.

  • Bioanalysis: The collected perfusate samples are analyzed using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the drug.

  • Data Analysis: The concentration-time profile of the drug in the dermal interstitial fluid is plotted to evaluate its pharmacokinetic properties.

Dermal_Microperfusion_Workflow start Start: Obtain Human Skin Explant prep_skin Prepare Skin (Intact or Barrier-Impaired) start->prep_skin insert_catheter Insert Microperfusion Catheter into Dermis prep_skin->insert_catheter apply_drug Topically Apply Test Compound insert_catheter->apply_drug perfuse Perfuse Catheter and Collect Perfusate Samples at Time Intervals apply_drug->perfuse analyze Analyze Samples (e.g., LC-MS) perfuse->analyze evaluate Evaluate Pharmacokinetic Profile analyze->evaluate end End evaluate->end

Figure 2: Experimental workflow for dermal microperfusion.
In Vitro TNF-α Release Assay in Human Whole Blood

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Compound Preparation: Prepare stock solutions of the test compound (this compound) and a positive control (e.g., a known potent PDE4 inhibitor) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Incubation: In a 96-well plate, add the test compound at various concentrations to the whole blood.

  • Stimulation: After a short pre-incubation with the compound, stimulate the blood with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 4-6 hours).

  • Plasma Separation: Centrifuge the plates to separate the plasma from the blood cells.

  • TNF-α Quantification: Carefully collect the plasma supernatant and measure the concentration of TNF-α using a validated enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration at which 50% of TNF-α release is inhibited).

Conclusion

This compound exemplifies the "dual-soft" drug design strategy, which successfully minimizes systemic exposure. However, the preclinical data suggests that this rapid degradation may also limit its local availability and, consequently, its anti-inflammatory efficacy in the skin. In comparison, LEO 29102, another PDE4 inhibitor, demonstrated superior skin penetration and target engagement. While direct comparative clinical data with the approved PDE4 inhibitor Crisaborole is unavailable, the latter has shown statistically significant efficacy in large-scale clinical trials.

For researchers in the field of dermatological drug development, the case of this compound highlights the critical balance between achieving local efficacy and ensuring systemic safety. Future development of topical anti-inflammatory agents may require innovative formulation strategies or modifications to the drug molecule to enhance skin retention and target engagement without compromising the "soft" drug properties.

References

A Tale of Two Pathways: Comparing LEO 39652 and JAK Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of atopic dermatitis (AD) therapeutics is rapidly evolving. This guide provides a comparative analysis of two distinct mechanistic approaches: the phosphodiesterase 4 (PDE4) inhibitor LEO 39652 and the Janus kinase (JAK) inhibitors, a class of drugs that has demonstrated significant clinical success.

While both drug classes aim to quell the inflammatory cascade underlying atopic dermatitis, their molecular targets and, ultimately, their clinical outcomes have been markedly different. This compound, a novel "dual-soft" topical PDE4 inhibitor, was designed for localized activity with minimal systemic exposure. However, it ultimately demonstrated a lack of clinical efficacy in patients with atopic dermatitis, a result attributed to insufficient drug availability at the target site.

In contrast, both oral and topical JAK inhibitors have emerged as a cornerstone of moderate-to-severe AD management, with multiple agents securing regulatory approval. This guide will delve into the distinct signaling pathways targeted by each, present the robust clinical data supporting JAK inhibitors, and provide detailed experimental context for a comprehensive understanding.

Mechanism of Action: A Fork in the Road

The inflammatory response in atopic dermatitis is a complex interplay of various immune cells and signaling molecules. This compound and JAK inhibitors intervene at different junctures of this intricate network.

This compound and the PDE4 Pathway:

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[1] By inhibiting PDE4, drugs like this compound increase cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[1][2] The "dual-soft" design of this compound aimed to ensure that the drug would be potent in the skin but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.[3]

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_inhibition Pro-inflammatory\nStimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro-inflammatory\nStimuli->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A cAMP->PKA NF-kB_active NF-κB (active) cAMP->NF-kB_active PDE4 PDE4 CREB CREB (inactive) PKA->CREB pCREB pCREB (active) PKA->pCREB Anti-inflammatory\nCytokines Anti-inflammatory Cytokines pCREB->Anti-inflammatory\nCytokines Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB_active->Pro-inflammatory\nCytokines NF-kB_inactive NF-κB (inactive) This compound This compound This compound->PDE4

Fig. 1: PDE4 Inhibition Pathway

JAK Inhibitors and the JAK-STAT Pathway:

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors implicated in the pathogenesis of atopic dermatitis.[4][5] This includes interleukins (IL-4, IL-5, IL-13, IL-31) and other signaling molecules that drive inflammation, itch, and skin barrier dysfunction.[6][7] JAK inhibitors work by blocking one or more of the JAK enzyme family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the downstream signaling that leads to the transcription of genes involved in the inflammatory response.[4][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Gene_Transcription Gene Transcription (Inflammation, Itch) STAT_dimer->Gene_Transcription JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->JAK Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Drug_High_Dose Investigational Drug (High Dose) Randomization->Drug_High_Dose Drug_Low_Dose Investigational Drug (Low Dose) Randomization->Drug_Low_Dose Placebo Placebo Randomization->Placebo Treatment_Period Double-Blind Treatment Period (e.g., 12-16 weeks) Follow_Up Long-Term Extension or Safety Follow-Up Treatment_Period->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis Drug_High_Dose->Treatment_Period Drug_Low_Dose->Treatment_Period Placebo->Treatment_Period

References

In Vitro Potency of LEO 39652 Versus Other Topical Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor, with other topical agents commonly used or in development for inflammatory skin conditions such as atopic dermatitis. The data presented is compiled from publicly available scientific literature and product information.

Comparative In Vitro Potency of Topical Agents

The following table summarizes the in vitro potency of this compound and other selected topical agents. Potency is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundTargetAssayIC50 (nM)
This compound PDE4AEnzyme Inhibition1.2[1][2]
PDE4BEnzyme Inhibition1.2[1][2]
PDE4CEnzyme Inhibition3.0[1][2]
PDE4DEnzyme Inhibition3.8[1][2]
TNF-α releaseCell-based (hPBMCs)6.0[1][2]
LEO 29102 PDE4DEnzyme Inhibition5[3][4]
TNF-α releaseCell-based (hPBMCs)16[3][4]
Roflumilast PDE4Enzyme Inhibition0.2 - 4.3 (various splice variants)[5]
PDE4 (from human neutrophils)Enzyme Inhibition0.8[6]
Crisaborole PDE4Enzyme Inhibition490[7]
Ruxolitinib JAK1Kinase Assay3.3[1][3]
JAK2Kinase Assay2.8[1][3]
TYK2Kinase Assay19[1][3]
JAK3Kinase Assay428[1][3]
Tacrolimus CalcineurinEnzyme Inhibition34 µg/L (~29 nM)[8]
Pimecrolimus CalcineurinEnzyme InhibitionNot explicitly found in nM, but effective at nanomolar concentrations.[9]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are outlined below. These protocols are based on standard laboratory practices and information from commercially available assay kits.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay quantifies the hydrolysis of cyclic adenosine monophosphate (cAMP) by a recombinant PDE4 enzyme. The inhibition of this reaction by a test compound is measured, typically using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Binding agent (for FP assay)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., roflumilast)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a microplate, add the diluted compounds, the PDE4 enzyme, and the FAM-cAMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • For FP assays, add the binding agent which binds to the linearized AMP-FAM product, causing a change in fluorescence polarization.

  • Read the fluorescence polarization or TR-FRET signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[5][10]

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)

This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: hPBMCs are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the production and release of TNF-α. The amount of TNF-α in the cell culture supernatant is quantified, and the inhibitory effect of a test compound is determined.

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., this compound)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit or HTRF assay kit

  • Microplate reader for ELISA or HTRF

Procedure:

  • Isolate hPBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the hPBMCs in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well).

  • Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).

  • Incubate the plate for a specified duration (e.g., 16-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using an ELISA or HTRF assay according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value from the resulting dose-response curve.[11][12][13]

Janus Kinase (JAK) Inhibition Assay

This assay determines the inhibitory activity of a compound against specific JAK family members (JAK1, JAK2, JAK3, TYK2).

Principle: A recombinant JAK enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP). The kinase activity, measured by the amount of phosphorylated substrate, is quantified. The ability of a test compound to inhibit this phosphorylation is determined.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Peptide substrate (e.g., IRS-1tide)

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., ruxolitinib)

  • Detection reagent (e.g., ADP-Glo™ or LanthaScreen™)

  • 96-well or 384-well microplates

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the JAK enzyme, peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and add the detection reagent. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.

  • Read the luminescence or fluorescence signal.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.[8][14]

Calcineurin Activity Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Principle: Calcineurin is a protein phosphatase that dephosphorylates a specific substrate. The assay measures the amount of phosphate released from a phosphopeptide substrate. The inhibition of this reaction by a test compound is quantified.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer containing calmodulin and calcium

  • Test compounds (e.g., tacrolimus)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the calcineurin enzyme, assay buffer, and the test compound.

  • Initiate the reaction by adding the RII phosphopeptide substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and add the phosphate detection reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Calculate the percent inhibition of calcineurin activity for each compound concentration.

  • Determine the IC50 value from the dose-response curve.[3][6]

Visualizations

Signaling Pathways

PDE4_Inhibition_Pathway cluster_cell Inside Immune Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage, T-cell) ATP ATP AC Adenylate Cyclase ATP->AC activates cAMP cAMP AC->cAMP converts to PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes to CREB CREB PKA->CREB phosphorylates Inflammatory_Genes Inflammatory Gene Transcription CREB->Inflammatory_Genes inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Inflammatory_Genes->Cytokines leads to reduced LEO_39652 This compound LEO_39652->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway

JAK_Inhibition_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: JAK-STAT Signaling Pathway Inhibition

Experimental Workflow

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep assay_setup In Vitro Assay Setup (e.g., Enzyme, Cells) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (e.g., Fluorescence, Absorbance) incubation->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: In Vitro Potency Assay Workflow

References

LEO 39652: A Novel PDE4 Inhibitor's Impact on Th2 Cytokine Production in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Copenhagen, Denmark - LEO Pharma today released a comprehensive guide on the effects of its developmental compound, LEO 39652, on the production of key T-helper 2 (Th2) cytokines implicated in the pathogenesis of atopic dermatitis (AD). This guide provides a comparative analysis of this compound with other established treatments, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its potential therapeutic mechanism.

This compound is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for topical application. The "dual-soft" design aims to deliver high local activity in the skin while minimizing systemic exposure through rapid metabolism into inactive forms upon entering circulation. This approach is intended to reduce the systemic side effects often associated with oral PDE4 inhibitors.

Atopic dermatitis is a chronic inflammatory skin disease characterized by a dominant Th2 immune response, leading to the overproduction of cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31). These cytokines are central to the inflammatory cascade, skin barrier dysfunction, and intense pruritus associated with the disease. This compound, by inhibiting PDE4, increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of these pro-inflammatory Th2 cytokines. While specific quantitative data on the direct effect of this compound on IL-4, IL-13, and IL-31 production is not yet publicly available from dedicated preclinical or clinical studies, the established mechanism of action of PDE4 inhibitors provides a strong rationale for its expected efficacy in modulating the Th2 inflammatory axis.

Comparative Analysis of Th2 Cytokine Modulation

To provide a comprehensive overview, this guide compares the anticipated effects of this compound with those of other approved and investigational treatments for atopic dermatitis that target the Th2 pathway through different mechanisms.

Drug ClassCompound(s)Mechanism of ActionEffect on Th2 Cytokines (IL-4, IL-13, IL-31)
PDE4 Inhibitor This compound , CrisaboroleIncreases intracellular cAMP, leading to downregulation of pro-inflammatory cytokine production.Expected to decrease the production of IL-4, IL-13, and IL-31. Crisaborole has been shown to reduce levels of IL-13 and IL-31[1].
IL-4Rα Blocker DupilumabMonoclonal antibody that inhibits the signaling of both IL-4 and IL-13.Significantly decreases the percentage of Th2/Th22 cytokine-producing skin-homing CD4+ T-cells[2]. Some studies have reported a transient increase in serum IL-4 and IL-13 levels[3][4].
JAK Inhibitor RuxolitinibInhibits Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of multiple cytokines, including IL-4, IL-13, and IL-31.Downregulates Th2-driven inflammation. Preclinical studies have shown a reduction in IL-13[5].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.

Th2_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_tcell Th2 Cell cluster_action Effector Functions APC APC Th0 Naive T-cell APC->Th0 Antigen Presentation Th2 Th2 Cell Th0->Th2 IL-4 B_cell B-cell Th2->B_cell IL-4, IL-13 Eosinophil Eosinophil Th2->Eosinophil IL-5 Neuron Sensory Neuron Th2->Neuron IL-31 Keratinocyte Keratinocyte Th2->Keratinocyte IL-4, IL-13 IgE IgE B_cell->IgE IgE Production Inflammation Inflammation Eosinophil->Inflammation Inflammation Itch Itch Neuron->Itch Itch Barrier_Defect Barrier_Defect Keratinocyte->Barrier_Defect Barrier Defect

Th2 cell differentiation and cytokine action in atopic dermatitis.

Drug_Mechanism_of_Action cluster_pde4 PDE4 Inhibition cluster_il4r IL-4Rα Blockade cluster_jak JAK Inhibition LEO39652 This compound (PDE4i) cAMP ↑ cAMP LEO39652->cAMP PKA ↑ PKA cAMP->PKA NFkB ↓ NF-κB PKA->NFkB Cytokines_PDE4 ↓ Th2 Cytokines NFkB->Cytokines_PDE4 Dupilumab Dupilumab (anti-IL-4Rα) IL4_IL13_R IL-4/IL-13 Receptor Dupilumab->IL4_IL13_R JAK_STAT_IL4 JAK/STAT Signaling Cytokines_IL4 ↓ Th2 Cytokine Effects JAK_STAT_IL4->Cytokines_IL4 Ruxolitinib Ruxolitinib (JAKi) JAK_STAT_JAK ↓ JAK/STAT Signaling Ruxolitinib->JAK_STAT_JAK Cytokine_R Cytokine Receptor Cytokines_JAK ↓ Th2 Cytokine Effects JAK_STAT_JAK->Cytokines_JAK

Simplified mechanisms of action for different AD drug classes.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used to evaluate the effect of therapeutic compounds on Th2 cytokine production.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolation of PBMCs: Human peripheral blood is collected from healthy donors or atopic dermatitis patients. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Cells are stimulated with a mitogen (e.g., phytohemagglutinin) or specific antigens (e.g., house dust mite allergen) to induce T-cell activation and cytokine production.

  • Drug Treatment: Various concentrations of the test compound (e.g., this compound) or a vehicle control are added to the cell cultures prior to or concurrently with stimulation.

  • Cytokine Measurement: After a defined incubation period (e.g., 24-72 hours), cell culture supernatants are collected. The concentrations of IL-4, IL-13, and IL-31 are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of the compound for each cytokine is calculated to determine its potency.

Ex Vivo Skin Biopsy Culture

  • Biopsy Collection: Punch biopsies are obtained from lesional and non-lesional skin of atopic dermatitis patients.

  • Organ Culture: The biopsies are cultured at the air-liquid interface on sterile grids in a culture medium (e.g., DMEM/F12) supplemented with growth factors and antibiotics.

  • Drug Treatment: The test compound is applied topically to the epidermal surface of the biopsy or added to the culture medium.

  • Analysis: After the treatment period, the skin tissue can be processed for various analyses:

    • Quantitative PCR (qPCR): To measure the mRNA expression levels of IL-4, IL-13, and IL-31.

    • Immunohistochemistry (IHC): To visualize the presence and localization of Th2 cytokines and immune cell infiltrates within the skin tissue.

    • Culture Supernatant Analysis: To measure the amount of secreted cytokines by ELISA or other immunoassays.

Murine Models of Atopic Dermatitis

  • Induction of AD-like Phenotype: Various methods can be used to induce an AD-like skin inflammation in mice, such as epicutaneous sensitization with allergens (e.g., ovalbumin or house dust mite extract) or topical application of haptens (e.g., oxazolone).

  • Drug Administration: The test compound is administered topically or systemically to the mice over a specified treatment period.

  • Evaluation of Disease Severity: Clinical scores are used to assess the severity of skin inflammation, including erythema, edema, excoriation, and lichenification. Transepidermal water loss (TEWL) is measured to assess skin barrier function.

  • Cytokine Analysis: At the end of the study, skin tissue, draining lymph nodes, and serum are collected. Cytokine levels are measured using qPCR, ELISA, or flow cytometry to determine the effect of the treatment on the Th2 immune response.

Conclusion

This compound represents a promising topical treatment for atopic dermatitis by targeting the underlying Th2-driven inflammation through PDE4 inhibition. While direct quantitative data on its effect on specific Th2 cytokines is pending, its mechanism of action is well-established and offers a targeted approach to disease management. This guide provides a framework for understanding the potential of this compound in the context of current and emerging therapies for atopic dermatitis, highlighting the importance of continued research to fully elucidate its clinical profile.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidance on the proper handling and disposal of LEO 39652, a "dual-soft" phosphodiesterase-4 (PDE4) inhibitor, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety and compliance with standard laboratory practices.

Chemical and Safety Data Summary

This compound is designed to be rapidly metabolized in the body to inactive metabolites, which contributes to its safety profile.[1] According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance under SARA Title III.[2] However, standard laboratory precautions should always be observed.

ParameterInformationSource
Chemical Name Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[2][3]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylateMedChemExpress SDS
Hazard Classification No SARA Hazards[2]
Primary Route of Exposure Inhalation, eye and skin contact, ingestionMedChemExpress SDS
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coatMedChemExpress SDS
First Aid - Eye Contact Immediately flush with large amounts of water, call a physician.MedChemExpress SDS
First Aid - Skin Contact Wash off with soap and plenty of water, call a physician.MedChemExpress SDS
First Aid - Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.MedChemExpress SDS
Spill Response Use personal protective equipment. Sweep up and shovel. Keep in suitable, closed containers for disposal.MedChemExpress SDS

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on general guidelines for non-hazardous chemical waste.[3][4][5]

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

  • Chemical waste container, clearly labeled

  • Sealable bags for solid waste

  • A suitable solvent for rinsing (e.g., ethanol or as recommended by your institution's safety office)

  • Access to a designated chemical waste disposal service

Procedure:

  • Initial Assessment:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.

    • Ensure you are wearing the appropriate PPE before handling the chemical.

  • Disposal of Unused Solid this compound:

    • Carefully transfer the unused solid this compound into a designated and clearly labeled chemical waste container.

    • Do not mix with other chemical waste unless approved by your EHS office.

    • Seal the container securely.

    • Arrange for pickup by your institution's hazardous waste disposal service.

  • Disposal of Solutions Containing this compound:

    • Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office for non-hazardous waste.

    • If drain disposal is not permitted, collect the solution in a designated liquid chemical waste container.

    • Ensure the container is properly labeled with the contents and sealed.

    • Arrange for pickup by your institution's hazardous waste disposal service.

  • Disposal of Empty this compound Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol).[4]

    • Collect the first rinseate as chemical waste and add it to your liquid waste container.[6] Subsequent rinses may be permissible for drain disposal, pending EHS approval.

    • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once clean and dry, deface or remove the original label to prevent misuse.[6]

    • The clean, dry, and defaced container can typically be disposed of in the regular laboratory glass or solid waste stream.[4][6]

  • Disposal of Contaminated Labware:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.

    • Label the bag clearly as "Solid Waste Contaminated with this compound."

    • Place the sealed bag in the designated solid chemical waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

LEO_39652_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Unused Solid this compound waste_type->solid Solid solution This compound Solution waste_type->solution Solution container Empty Container waste_type->container Container contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_proc Place in Labeled Solid Chemical Waste Container solid->solid_proc solution_proc Collect in Labeled Liquid Chemical Waste Container solution->solution_proc rinse Triple Rinse with Appropriate Solvent container->rinse labware_proc Place in Sealed Bag for Solid Chemical Waste contaminated_labware->labware_proc final_disposal Arrange for Pickup by EHS Waste Disposal Service solid_proc->final_disposal solution_proc->final_disposal collect_rinse Collect First Rinseate as Liquid Chemical Waste rinse->collect_rinse dry_container Air Dry Container in Ventilated Area collect_rinse->dry_container deface_label Deface or Remove Label dry_container->deface_label dispose_container Dispose in Regular Lab Waste (Glass/Solid) deface_label->dispose_container labware_proc->final_disposal

Caption: this compound Disposal Decision Workflow

References

Personal protective equipment for handling LEO 39652

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling LEO 39652. The following procedures are based on available safety data and are intended to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with the substance.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact.[1]
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilationTo avoid inhalation of dust or aerosols.[1] In case of fire, a self-contained breathing apparatus is recommended.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Use
  • Preparation: Ensure a well-ventilated workspace, preferably a chemical fume hood, is operational before handling the compound.[1]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and all equipment used. Wash hands thoroughly.

Disposal Plan
  • Waste Collection: Collect all waste material containing this compound, including empty containers, contaminated PPE, and unused material, in a designated and clearly labeled waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

LEO_39652_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection ventilation_check Verify Ventilation ppe_selection->ventilation_check weighing Weighing & Transfer ventilation_check->weighing solution_prep Solution Preparation weighing->solution_prep decontamination Decontaminate Area solution_prep->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_doffing Doff & Dispose PPE waste_disposal->ppe_doffing end End ppe_doffing->end start Start start->risk_assessment

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.